molecular formula C8H10ClNO B3179150 Indolin-5-ol hydrochloride CAS No. 92818-38-7

Indolin-5-ol hydrochloride

Cat. No.: B3179150
CAS No.: 92818-38-7
M. Wt: 171.62 g/mol
InChI Key: WIWKCRIYFOSRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-5-ol hydrochloride (CAS 92818-38-7) is a functionalized indoline derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 10 ClNO and a molecular weight of 171.62 g/mol, this compound serves as a versatile synthetic intermediate and a privileged scaffold for the development of biologically active molecules . The indole and indoline nuclei are fundamental constituents in a vast array of natural products and pharmaceuticals, underpinning compounds with diverse biological activities such as antihypertensive, antidepressant, antipsychotic, antiviral, and anticancer properties . As a building block, this compound enables researchers to access complex structures for drug discovery programs, including the synthesis of alkaloid-like molecules and the exploration of structure-activity relationships (SAR) . The product is provided with a high purity of >95.0% (as determined by HPLC) . To ensure stability, it is recommended to store this compound in a cool, dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWKCRIYFOSRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Indolin-5-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Indolin-5-ol Hydrochloride

Indolin-5-ol, a hydroxylated derivative of 2,3-dihydroindole, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the hydrogen-bonding capability of the C5-hydroxyl group, makes it a highly valuable building block for a multitude of pharmacologically active agents. The indoline core is present in numerous natural products and synthetic compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The 5-hydroxy substitution pattern is particularly significant as it mimics the core structure of the neurotransmitter serotonin, making Indolin-5-ol and its derivatives key intermediates in the synthesis of neurological and psychiatric drug candidates.[4][5]

This guide provides a comprehensive overview of the primary synthetic pathways to high-purity this compound. Moving beyond a simple recitation of protocols, we will delve into the strategic considerations, mechanistic underpinnings, and practical insights that guide the selection of a particular synthetic route. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a self-validating framework for the reliable production of this critical intermediate.

Chapter 1: Retrosynthetic Analysis and Core Strategic Decisions

The synthesis of this compound can be approached from several distinct strategic directions. A retrosynthetic analysis reveals two primary pathways, differentiated by the stage at which the C5-hydroxyl group is introduced or deprotected.

G Indolin-5-ol HCl Indolin-5-ol HCl Indolin-5-ol (Free Base) Indolin-5-ol (Free Base) Indolin-5-ol HCl->Indolin-5-ol (Free Base) HCl Salt Formation Protected Indolin-5-ol (e.g., 5-Methoxyindoline) Protected Precursor (e.g., 5-Methoxyindoline) Indolin-5-ol (Free Base)->Protected Indolin-5-ol (e.g., 5-Methoxyindoline) Strategy B: Deprotection 5-Hydroxyindole 5-Hydroxyindole Indolin-5-ol (Free Base)->5-Hydroxyindole Strategy A: Reduction 5-Methoxyindole 5-Methoxyindole Protected Indolin-5-ol (e.g., 5-Methoxyindoline)->5-Methoxyindole Reduction Starting Materials B\n(e.g., Benzoquinone) Starting Materials B (e.g., Benzoquinone) 5-Hydroxyindole->Starting Materials B\n(e.g., Benzoquinone) Nenitzescu Reaction Starting Materials A\n(e.g., p-Anisidine) Starting Materials A (e.g., p-Anisidine) 5-Methoxyindole->Starting Materials A\n(e.g., p-Anisidine) Indole Synthesis

Caption: High-level retrosynthetic pathways to this compound.

  • Strategy A: The "Hydroxy-First" Approach. This strategy involves the synthesis of a 5-hydroxyindole precursor, which is subsequently reduced to the target indoline. The primary advantage is the direct installation of the required hydroxyl group. However, this approach carries the risk of undesired side reactions during the reduction step, as the phenolic hydroxyl group can interfere with certain catalysts or reagents.

  • Strategy B: The "Protecting-Group" Approach. This is arguably the more common and robust strategy for scaled synthesis. It involves the synthesis of an indoline core where the hydroxyl group is protected, most commonly as a methyl ether (5-methoxyindoline). This protecting group is stable to a wide range of reaction conditions used to form and reduce the indole ring. The final step is a targeted deprotection to reveal the free phenol. This route often provides cleaner reactions and higher overall yields.

The choice between these strategies depends on the availability of starting materials, scalability requirements, and the specific functional group tolerance needed for other parts of the molecule in more complex syntheses. For this guide, we will detail the more prevalent and reliable "Protecting-Group" approach first.

Chapter 2: Synthesis Pathway I: The 5-Methoxyindoline Precursor Route

This pathway is a workhorse in medicinal chemistry due to its reliability and the commercial availability of the key starting materials. It proceeds in three main stages: synthesis of 5-methoxyindole, reduction to 5-methoxyindoline, and finally, demethylation followed by salt formation.

G cluster_0 Stage 1: Indole Formation cluster_1 Stage 2: Pyrrole Ring Reduction cluster_2 Stage 3: Deprotection & Salt Formation p-Anisidine p-Anisidine 5-Methoxyindole 5-Methoxyindole p-Anisidine->5-Methoxyindole Fischer or other Indole Synthesis 5-Methoxyindoline 5-Methoxyindoline 5-Methoxyindole->5-Methoxyindoline Catalytic Hydrogenation or Chemical Reduction Indolin-5-ol Indolin-5-ol 5-Methoxyindoline->Indolin-5-ol Demethylation (e.g., BBr3) Indolin-5-ol HCl Indolin-5-ol HCl Indolin-5-ol->Indolin-5-ol HCl HCl Addition

Caption: Workflow for the 5-Methoxyindoline precursor pathway.

Step 2.1: Synthesis of 5-Methoxyindoline

The most direct method to obtain 5-methoxyindoline is through the reduction of 5-methoxyindole. 5-methoxyindole itself can be synthesized via various named reactions or purchased from commercial suppliers.

  • Expertise & Causality: The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its clean conversion and atom economy. However, for substrates sensitive to hydrogenation, chemical reductants like sodium cyanoborohydride (NaBH₃CN) in acidic media provide a milder alternative.[1] The acidic conditions protonate the indole at the C3 position, forming an iminium ion intermediate that is readily reduced by the mild hydride donor.

Experimental Protocol: Reduction of 5-Methoxyindole

  • Setup: To a solution of 5-methoxyindole (1.0 eq) in glacial acetic acid (10 mL per gram of indole), add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C. Caution: NaBH₃CN reacts with acid to release hydrogen cyanide gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice and basify to pH > 9 with a cold aqueous solution of NaOH (e.g., 6M).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-methoxyindoline can be purified by column chromatography on silica gel if necessary.

Step 2.2: Demethylation to Indolin-5-ol

The cleavage of the aryl methyl ether is a key transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose due to its strong Lewis acidity. Alternatively, strong acids like hydrobromic acid (HBr) can be used, though they often require higher temperatures. Using anhydrous aluminum chloride in an ethereal solvent is another effective method.[6]

  • Trustworthiness: The protocol must be self-validating. The reaction with BBr₃ is typically fast and clean. The complex formed between the boron and the product must be thoroughly quenched to liberate the free phenol. The reaction is highly exothermic and moisture-sensitive, requiring anhydrous conditions.

Experimental Protocol: Demethylation of 5-Methoxyindoline

  • Setup: Dissolve 5-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL per gram) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add a solution of boron tribromide (1.5 eq) in DCM dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly add methanol (10 mL) to quench the excess BBr₃. Caution: Exothermic reaction.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield crude Indolin-5-ol, which can be purified by recrystallization or chromatography.

Step 2.3: Formation of this compound

Conversion to the hydrochloride salt enhances the stability and water solubility of the final compound, making it easier to handle and formulate.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified Indolin-5-ol (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[7]

  • Acidification: Add a solution of hydrochloric acid (1.1 eq) dropwise with stirring. A 2M solution of HCl in diethyl ether or a solution of 20% HCl in isopropyl alcohol is commonly used.[7]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove residual solvent, and dry under vacuum to a constant weight.

Step Key Reagents Solvent Typical Temp. Typical Yield Reference
Reduction NaBH₃CNAcetic Acid0 °C to RT85-95%[1]
Demethylation BBr₃Dichloromethane-78 °C to RT70-90%[6]
Salt Formation HCl in Ether/IPAIsopropanol0 °C to RT>95%[7][8]
Table 1: Summary of Reaction Parameters for the 5-Methoxyindoline Route.

Chapter 3: Synthesis Pathway II: The "Hydroxy-First" Route via Nenitzescu Reaction

This pathway constructs the 5-hydroxyindole core in the initial steps, followed by reduction. The Nenitzescu indole synthesis is a classic and powerful method for this purpose, involving the condensation of a 1,4-benzoquinone with a β-enamine.[9][10]

G cluster_0 Stage 1: Nenitzescu Indole Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation Benzoquinone + Enamine Benzoquinone + Enamine 5-Hydroxyindole Derivative 5-Hydroxyindole Derivative Benzoquinone + Enamine->5-Hydroxyindole Derivative Condensation/ Cyclization Indolin-5-ol Indolin-5-ol 5-Hydroxyindole Derivative->Indolin-5-ol Selective Reduction Indolin-5-ol HCl Indolin-5-ol HCl Indolin-5-ol->Indolin-5-ol HCl HCl Addition

Caption: Workflow for the "Hydroxy-First" pathway.

Step 3.1: Synthesis of 5-Hydroxyindole
  • Expertise & Causality: The Nenitzescu reaction's success hinges on the nucleophilic attack of the enamine onto the electron-deficient benzoquinone, followed by a cyclization and aromatization cascade. The choice of solvent and temperature can influence the reaction rate and the formation of byproducts. Acetone is a common solvent for this transformation.[9]

Experimental Protocol: Nenitzescu Synthesis of a 5-Hydroxyindole

  • Setup: Dissolve 1,4-benzoquinone (1.0 eq) in boiling acetone.

  • Reagent Addition: Add a solution of ethyl 3-aminocrotonate (1.0 eq) in acetone dropwise to the refluxing solution.

  • Reaction: Maintain the reflux for 2-4 hours. The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, will often precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the mixture to room temperature, collect the solid by filtration, and wash with cold acetone.

  • Hydrolysis & Decarboxylation: The resulting indole ester must then be hydrolyzed (e.g., with NaOH) and decarboxylated (by heating in acid) to yield the parent 5-hydroxyindole.

Step 3.2: Reduction of 5-Hydroxyindole

This step is more challenging than the reduction of 5-methoxyindole. The phenolic group can poison certain noble metal catalysts (like Palladium). Therefore, catalyst choice is paramount. Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are often more effective for hydrogenating phenolic compounds.

Experimental Protocol: Reduction of 5-Hydroxyindole

  • Setup: In a high-pressure hydrogenation vessel, charge a solution of 5-hydroxyindole (1.0 eq) in ethanol or acetic acid.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 10 wt%) under a blanket of inert gas.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the mixture to 50-60 °C and agitate for 12-24 hours.

  • Workup: After cooling and venting, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain crude Indolin-5-ol, which can be purified as previously described. The final salt formation follows the protocol in section 2.3.

Chapter 4: Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

  • Purification:

    • Column Chromatography: Silica gel chromatography is effective for purifying intermediates like 5-methoxyindoline, typically using a gradient of ethyl acetate in hexanes.

    • Recrystallization: The final hydrochloride salt is often a crystalline solid that can be purified to a high degree by recrystallization from solvent systems like ethanol/ether or isopropanol/water.

  • Characterization:

    • ¹H NMR: Confirms the structure by showing the characteristic signals for the aromatic and aliphatic protons, including the disappearance of the C2-C3 olefinic protons upon reduction of the indole.

    • ¹³C NMR: Provides a carbon map of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the free base (m/z = 135.16 for C₈H₉NO).

    • Melting Point (MP): The melting point of 5-hydroxyindole is reported as 106-108 °C. The hydrochloride salt will have a distinct, higher melting point.

Conclusion

The synthesis of this compound is a well-established process that serves as a gateway to a vast array of complex, biologically active molecules. The "Protecting-Group" strategy, proceeding through a 5-methoxyindoline intermediate, generally offers a more controlled, higher-yielding, and scalable route compared to the "Hydroxy-First" approach. The key transformations—pyrrole ring reduction, aryl ether cleavage, and salt formation—are fundamental operations in modern organic synthesis. By understanding the causality behind each experimental choice and adhering to robust, self-validating protocols, researchers can reliably produce this vital chemical building block with high purity, enabling the advancement of critical drug discovery programs.

References

An Investigator's Guide to the In-Vitro Mechanism of Action of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in-vitro investigation of Indolin-5-ol hydrochloride's mechanism of action. Given the limited direct literature on this specific salt, we will ground our approach in the known activities of the indoline scaffold, proposing a structured, hypothesis-driven workflow for its elucidation.

Introduction

This compound is a chemical entity belonging to the indoline class of heterocyclic compounds. While direct, peer-reviewed studies detailing its specific mechanism of action are not abundant in public literature, the indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. Derivatives of indoline are known to interact with a range of biological targets, particularly within the central nervous system.

This guide, therefore, serves a dual purpose: first, to synthesize the potential mechanisms of action for this compound based on the established pharmacology of its structural class; and second, to provide a robust, step-by-step experimental workflow for researchers to systematically uncover its true in-vitro activity. We will proceed from broad, unbiased screening to specific target validation, ensuring a scientifically rigorous and efficient investigation.

Section 1: Structural Analysis and Plausible Biological Targets

The structure of Indolin-5-ol consists of a bicyclic aromatic scaffold with a hydroxyl group at the 5-position. This structure shares similarities with key endogenous neurotransmitters, such as serotonin, which features a 5-hydroxyindole core. This structural analogy strongly suggests that this compound may interact with monoaminergic systems.

Based on the activities of related indoline-containing molecules, we can hypothesize several plausible mechanisms of action:

  • Monoamine Receptor Modulation: The indoline core is a common feature in ligands for dopamine and serotonin receptors. Therefore, this compound could act as an agonist, antagonist, or allosteric modulator at these sites.

  • Enzyme Inhibition: The structure may allow it to fit into the active sites of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging and antioxidant properties, which can be a mechanism of cytoprotection in various in-vitro models.

Our experimental approach will be designed to systematically test these hypotheses.

Section 2: A Phased In-Vitro Strategy for Mechanistic Discovery

We propose a three-phase workflow to efficiently move from broad screening to specific mechanism validation. This ensures that resources are directed toward the most promising biological activities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Mechanism Validation P1_Start Indolin-5-ol HCl Stock Solution P1_Assay Cell Viability Assays (e.g., MTT, aCellTiter-Glo®) in Panel of Cell Lines P1_Start->P1_Assay P1_Output Determine Cytotoxicity (IC50) & Identify Sensitive Cell Lines P1_Assay->P1_Output P2_Input Active Concentrations (Sub-toxic) P1_Output->P2_Input Proceed if activity is observed P2_Binding Broad Receptor Binding Panel (e.g., Dopamine, Serotonin Rec.) P2_Input->P2_Binding P2_Enzyme Enzyme Inhibition Assays (e.g., MAO-A/B, AChE) P2_Input->P2_Enzyme P2_Output Identify 'Hits': High-Affinity Receptors or Inhibited Enzymes P2_Binding->P2_Output P2_Enzyme->P2_Output P3_Input Validated 'Hits' P2_Output->P3_Input Proceed with validated hits P3_Dose Dose-Response Curve Generation (Kd / Ki) P3_Input->P3_Dose P3_Functional Functional Assays (e.g., cAMP for GPCRs) P3_Input->P3_Functional P3_Output Confirmed Molecular Target & Signaling Pathway P3_Dose->P3_Output P3_Western Western Blot for Downstream Signaling (e.g., p-ERK, p-Akt) P3_Functional->P3_Western P3_Western->P3_Output

Caption: A three-phase workflow for elucidating the mechanism of action.

Causality: Before investigating a specific mechanism, it is crucial to determine the concentration range at which this compound affects cell health.[1][2][3] This step prevents misleading results from downstream assays that could be confounded by general toxicity.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of relevant cell lines (e.g., SH-SY5Y for neuronal effects, HEK293 for general cytotoxicity) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability) by plotting the percentage of viable cells against the log of the compound concentration.[4]

ParameterCell Line 1 (e.g., SH-SY5Y)Cell Line 2 (e.g., HEK293)
Seeding Density1 x 10⁴ cells/well8 x 10³ cells/well
Treatment Duration48 hours48 hours
Hypothetical IC50 25 µM> 100 µM

This table presents hypothetical data where the compound is more potent in a neuronal cell line.

Causality: Based on the IC50 values from Phase 1, we can now use sub-toxic concentrations to probe for specific molecular interactions without the confounding effects of cell death. We will use broad panels to efficiently screen across multiple target classes.[5]

Protocol: Competitive Radioligand Binding Assay This assay determines if the compound binds to a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.[6][7][8][9][10]

  • Receptor Preparation: Use cell membranes prepared from cells overexpressing the target receptor (e.g., Dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10 µg protein), a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the Ki (inhibition constant).

Causality: Once a "hit" (a high-affinity receptor or inhibited enzyme) is identified in Phase 2, the final phase is to confirm this interaction and investigate its functional consequences on cellular signaling.[11][12]

Protocol: Western Blot for Downstream Signaling If the binding assay suggests this compound is an agonist at a G-protein coupled receptor (GPCR), we can measure the phosphorylation of downstream kinases like ERK to confirm a functional response.[13]

  • Cell Treatment: Plate a sensitive cell line (identified in Phase 1) and starve it of serum for 12-24 hours to reduce basal signaling. Treat cells with this compound at its EC50 concentration (determined from a functional assay) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against a phosphorylated signaling protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).

G Indolin Indolin-5-ol HCl Receptor Hypothetical Target: Dopamine D2 Receptor (GPCR) Indolin->Receptor Binds (Agonist) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK_Pathway ERK Signaling PKA->ERK_Pathway Modulates Response Cellular Response (e.g., Proliferation, Differentiation) ERK_Pathway->Response

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While the precise mechanism of action for this compound awaits empirical validation, its structural characteristics provide a strong rationale for investigating its role as a modulator of monoaminergic systems. The phased in-vitro workflow detailed in this guide—progressing from broad cytotoxicity screening to specific target validation and pathway analysis—offers a rigorous and resource-efficient strategy for its characterization. By employing these self-validating protocols, researchers can systematically uncover the compound's molecular targets and its functional impact on cellular signaling, thereby paving the way for its potential development as a pharmacological tool or therapeutic agent.

References

Biological activity of Indolin-5-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Indolin-5-ol Derivatives and Related Scaffolds

Abstract

The indole nucleus and its reduced form, indoline, represent a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by derivatives of the indoline core, with a conceptual focus on indolin-5-ol as a representative of this versatile class. We will explore the primary therapeutic areas where these compounds show significant promise, including oncology, infectious diseases, and neurodegenerative disorders. For each area, this guide will dissect the underlying mechanisms of action, present quantitative data on their efficacy, detail validated experimental protocols for their evaluation, and provide visual representations of key pathways and workflows. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Indoline Core: A Privileged Scaffold in Drug Discovery

The indoline scaffold, a bicyclic heterocyclic compound, is a fundamental building block in a vast number of natural products and synthetic pharmaceuticals.[3][4] Its structural features—a non-coplanar aromatic and saturated ring system, a hydrogen bond donor (NH group), and a hydrophobic surface—allow for diverse interactions with a wide range of protein targets.[4] This inherent versatility has made it a focal point for the design of novel therapeutics.[3]

The specific substitution with a hydroxyl group at the C-5 position (indolin-5-ol) further enhances its potential by introducing a hydrogen bond donor/acceptor site, which can be crucial for specific receptor interactions and can influence the molecule's overall physicochemical properties, such as solubility. While much of the published research focuses on the broader indolin-2-one (oxindole) class, the principles and biological activities are highly translatable to derivatives of the indolin-5-ol core.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively documented activity of indoline derivatives is their potent anticancer effect, which primarily stems from their ability to modulate critical signaling pathways involved in tumor growth and survival.[5][6]

Primary Mechanism: Kinase Inhibition

A predominant mechanism of action for the anticancer effects of indolinone derivatives is the inhibition of protein kinases, particularly Receptor Tyrosine Kinases (RTKs).[7][8] These enzymes are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. Overactivity of RTKs is a hallmark of many cancers.[9] Indolinone derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation and activation of downstream signaling molecules.[7][10] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal for tumor-induced angiogenesis.[9]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK) VEGFR->Downstream Phosphorylates VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Indolinone Indolinone Derivative Indolinone->VEGFR Inhibits ATP ATP ATP->VEGFR Activates Response Cellular Responses: • Proliferation • Angiogenesis • Survival Downstream->Response

Caption: VEGFR signaling pathway and point of inhibition by indolinone derivatives.

Cellular Consequences of Kinase Inhibition

The inhibition of key kinases triggers a cascade of downstream cellular events that collectively contribute to the antitumor effect:

  • Induction of Apoptosis: Many indolinone compounds have been shown to induce programmed cell death. For instance, specific derivatives can increase the levels of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[11]

  • Cell Cycle Arrest: By disrupting signaling pathways that control cell cycle progression, these compounds can cause cells to arrest in specific phases, such as G1 or S/G2, preventing them from dividing.[11][12] This provides a window for other cellular mechanisms to eliminate the cancerous cells.

Anticancer_Workflow cluster_MoA Mechanism of Action Start Synthesized Indolinone Derivative Assay1 Cytotoxicity Screening (e.g., MTT Assay) Start->Assay1 Result1 Determine IC50 Value Assay1->Result1 Assay2 Mechanism of Action Studies Result1->Assay2 If Potent MoA1 Cell Cycle Analysis (Flow Cytometry) Assay2->MoA1 MoA2 Apoptosis Assay (e.g., Annexin V) Assay2->MoA2 MoA3 Kinase Inhibition Assay Assay2->MoA3 Conclusion Candidate for Further Preclinical Development MoA1->Conclusion MoA2->Conclusion MoA3->Conclusion

Caption: Experimental workflow for evaluating the anticancer activity of indolinone derivatives.

Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Key ObservationReference
Raji 10 PC-3 (Prostate)3.56 ± 0.49Potent activity against prostate cancer cells.[11]
Raji 10 DU145 (Prostate)4.20 ± 0.62Consistent prostate cancer activity.[11]
Raji 16 HCT-116 (Colon)2.93 ± 0.49Maximal cytotoxic potency in colon cancer.[11]
VIb-d (5-halo) HeLa (Cervical)10.64 - 12.445-halo substitution enhances potency.[13]
VIb-d (5-halo) MCF-7 (Breast)11.32 - 13.12Effective against breast cancer cell lines.[13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the cytotoxic effect of indolin-5-ol derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolin-5-ol hydrochloride derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is present in many natural and synthetic antimicrobial agents.[14][15] Derivatives of indoline have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[16][17]

Mechanism of Action

Indoline derivatives can exert their antimicrobial effects through various mechanisms. Docking studies have suggested that some compounds may act by inhibiting essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis—a critical component of the bacterial cell wall.[17] For antifungal activity, inhibition of Cytochrome P450-dependent enzymes like CYP51 (lanosterol 14α-demethylase) is a likely mechanism, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[17]

Quantitative Analysis of Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of the compound that prevents visible growth of a microbe, while MBC/MFC is the lowest concentration that results in microbial death.

Compound IDMicroorganismMIC (µM)MBC/MFC (µM)Reference
5d S. aureus (MRSA)37.9 - 113.857.8 - 118.3[16][17]
5d P. aeruginosa (Resistant)37.9 - 113.875.9 - 151.7[16][17]
5g T. viride (Fungus)480 - 640640 - 800[16][17]
5g A. fumigatus (Fungus)285 - 475380 - 950[16][17]

Note: The activity of compound 5d was reported to be more potent against MRSA than the standard antibiotic ampicillin.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a test compound.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth. The typical concentration range to test is 0.25 to 512 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a specified temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC/MFC Determination: To determine the MBC/MFC, take an aliquot from the wells showing no growth and plate it on agar. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Neuroprotective Potential: A Frontier in Neurological Disorders

Emerging evidence suggests that indole-based compounds possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute neuronal injury.[18][19]

Mechanism: Combating Oxidative Stress and Neuroinflammation

A primary driver of neurodegeneration is oxidative stress, where an imbalance of reactive oxygen species (ROS) leads to neuronal damage and death.[20] Many indole derivatives exhibit potent antioxidant and free-radical scavenging properties.[21] They can protect neurons by:

  • Reducing Oxidative Damage: By neutralizing ROS, they prevent lipid peroxidation and damage to proteins and DNA within neurons.[20]

  • Modulating Neuroinflammation: Oxidative stress is closely linked to neuroinflammation. By reducing the initial oxidative insult, these compounds can mitigate the inflammatory cascade that contributes to neuronal loss.

  • Targeting Alzheimer's-Specific Pathologies: Some derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides into toxic plaques and to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[18][22]

Neuroprotection_Mechanism Stressors Pathological Stressors (e.g., Aβ peptides, H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Stressors->ROS Inflammation Neuroinflammation Stressors->Inflammation Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Neuronal Apoptosis & Cell Death Inflammation->Death Damage->Death Indole Indole Derivative Indole->Stressors Inhibits Aβ Aggregation Indole->ROS Scavenges Indole->Inflammation Reduces

Caption: Key mechanisms of neuroprotection by indole derivatives against pathological stressors.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative research, to assess the protective effects of compounds against an oxidative insult.[22]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the indolin-5-ol derivative for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H₂O₂) or the Aβ(25-35) peptide, to the wells. Incubate for 24 hours.[22]

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 2.4. An increase in cell viability in the compound-treated groups compared to the group treated with the toxic agent alone indicates a neuroprotective effect.

  • (Optional) LDH Assay: To confirm that the compound prevents cell death and not just metabolic dysfunction, measure the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a marker of cell membrane damage. A reduction in LDH release signifies neuroprotection.[22]

Conclusion and Future Directions

Derivatives based on the indoline and indolinone scaffold exhibit a remarkable breadth of biological activities, positioning them as highly valuable starting points for drug discovery. Their proven efficacy as anticancer agents, particularly through kinase inhibition, is well-established, with several compounds advancing into clinical use. Furthermore, their growing potential as broad-spectrum antimicrobial and novel neuroprotective agents highlights the versatility of this chemical core.

For drug development professionals, the this compound subclass offers a promising avenue for exploration. The hydroxyl group provides a key interaction point for rational drug design, and the hydrochloride salt form ensures favorable physicochemical properties for formulation. Future research should focus on synthesizing and screening libraries of these specific derivatives to build a more detailed structure-activity relationship (SAR) profile and to optimize their potency and selectivity for desired biological targets. The integration of computational modeling with the robust experimental protocols detailed in this guide will be essential for accelerating the translation of these promising compounds from the laboratory to the clinic.

References

Spectroscopic Characterization of Indolin-5-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-5-ol hydrochloride is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its application and further derivatization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating experimental data with established spectroscopic principles, this document serves as an in-depth resource for the unambiguous identification and characterization of this important molecule.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The substitution pattern on the indoline ring system profoundly influences its pharmacological properties. Indolin-5-ol, in particular, serves as a versatile intermediate for the synthesis of a wide range of therapeutic agents. Its hydrochloride salt form is often preferred for its improved solubility and stability.

Accurate structural elucidation is the foundation of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule, revealing its connectivity, functional groups, and overall architecture. This guide presents a detailed examination of the spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Chemical Formula C₈H₁₀ClNO--INVALID-LINK--
Molecular Weight 171.62 g/mol --INVALID-LINK--
IUPAC Name 2,3-dihydro-1H-indol-5-ol;hydrochloride--INVALID-LINK--
CAS Number 92818-38-7--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the indoline nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons due to inductive effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the protonated nitrogen atom will cause a downfield shift of the adjacent protons compared to the free base.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5br s1HNH₂⁺The proton on the positively charged nitrogen is expected to be significantly deshielded and exchangeable, resulting in a broad singlet.
~9.0s1HOHThe phenolic proton signal is also expected to be a singlet and its chemical shift can be solvent-dependent.
~7.1-7.2d1HH-7Aromatic proton ortho to the nitrogen-containing ring.
~6.7-6.8d1HH-4Aromatic proton ortho to the hydroxyl group.
~6.6-6.7dd1HH-6Aromatic proton meta to the hydroxyl group and ortho to the nitrogen-containing ring.
~3.5-3.6t2HH-2Methylene protons adjacent to the protonated nitrogen, expected to be deshielded.
~3.0-3.1t2HH-3Methylene protons beta to the protonated nitrogen.

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms in this compound will be influenced by the protonated nitrogen.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~150-152C-5Aromatic carbon attached to the hydroxyl group, expected to be deshielded.
~145-147C-7aQuaternary aromatic carbon at the fusion of the two rings.
~128-130C-3aQuaternary aromatic carbon at the fusion of the two rings.
~125-127C-7Aromatic CH carbon.
~115-117C-4Aromatic CH carbon.
~112-114C-6Aromatic CH carbon.
~45-47C-2Aliphatic methylene carbon adjacent to the protonated nitrogen, deshielded.
~28-30C-3Aliphatic methylene carbon.

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds. The data presented below is for the free base, Indolin-5-ol, as reliable data for the hydrochloride salt was not available. The hydrochloride salt would be expected to show a broad absorption in the 2400-3200 cm⁻¹ region due to the N-H⁺ stretch.

Experimental IR Spectral Data of Indolin-5-ol:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Strong, BroadO-H stretch (phenolic)
3250-3350Medium, BroadN-H stretch
2850-2960MediumC-H stretch (aliphatic)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenolic)
~1100MediumC-N stretch

Source: NIST Chemistry WebBook, SRD 69[1][2][3][4]

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of the free base, Indolin-5-ol, is presented below. For the hydrochloride salt, the mass spectrum would typically show the molecular ion peak for the free base, as the HCl is usually lost in the ionization process.

Experimental Mass Spectral Data of Indolin-5-ol:

m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular Ion)
13480[M-H]⁺
10640[M-CHO]⁺
7730[C₆H₅]⁺

Source: NIST Chemistry WebBook, SRD 69[1][3]

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Structural Confirmation

The collective analysis of the NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

  • NMR data confirms the connectivity of the carbon and hydrogen atoms, including the substitution pattern on the aromatic ring and the structure of the di-hydro-pyrrole ring. The chemical shifts are consistent with the presence of a hydroxyl group and a protonated amino group.

  • IR spectroscopy confirms the presence of key functional groups, including the phenolic O-H, the N-H of the indoline, and the aromatic C=C bonds. The expected broad N-H⁺ stretch in the hydrochloride salt would further confirm its formation.

  • Mass spectrometry confirms the molecular weight of the free base, Indolin-5-ol. The fragmentation pattern provides additional structural information.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. By presenting and interpreting the NMR, IR, and MS spectra, this document serves as a valuable resource for scientists and researchers in the field of drug discovery and development. The provided protocols and data will aid in the confident identification and characterization of this important synthetic intermediate, facilitating its use in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Landscape of a Key Intermediate

Indolin-5-ol hydrochloride is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its indoline core is a privileged scaffold, appearing in numerous compounds targeting a range of therapeutic areas. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical of these early assessments are solubility and stability. These intrinsic properties govern not only the feasibility of synthetic routes and formulation strategies but also significantly impact the bioavailability, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the critical solubility and stability aspects of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale. By understanding the "why" behind the "how," we can design more robust experimental plans, anticipate challenges, and accelerate the development timeline. We will delve into the theoretical underpinnings of solubility and stability, provide field-proven experimental protocols, and discuss the interpretation of the resulting data in the context of drug discovery and development.

The Foundational Importance of Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For an intermediate like this compound, solubility in a range of organic solvents is equally critical for synthetic tractability, purification, and formulation.

Theoretical Framework: A Tale of Two Solubilities

In the realm of drug discovery, we are primarily concerned with two types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[1][2] This is a critical parameter for understanding the fundamental physicochemical properties of a molecule and is essential for developing formulations.[1][2]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent, often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[3][4][5] It is a high-throughput screening method used in early drug discovery to flag compounds that may have solubility issues.[3][4][5]

The hydrochloride salt form of Indolin-5-ol is intended to enhance its aqueous solubility compared to the free base by introducing an ionizable group. The protonated nitrogen in the indoline ring can readily interact with water molecules, facilitating dissolution.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination provides a comprehensive profile of the compound's behavior in various solvent systems.

This method remains the gold standard for determining equilibrium solubility.

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, ethanol).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[2]

This method is ideal for early-stage assessment where speed is critical.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of the solution using a nephelometer or assess the amount of dissolved compound by HPLC-UV after filtration or centrifugation.[4][6][7]

Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can infer its likely solubility characteristics based on its structure and the properties of related compounds.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterHighThe hydrochloride salt and the hydroxyl group will significantly enhance aqueous solubility through ionization and hydrogen bonding. For the related compound 5-Hydroxyindole, a water solubility of 38 g/L has been reported. The hydrochloride salt should further increase this.
MethanolHighAs a polar protic solvent, methanol will effectively solvate the hydrochloride salt and the hydroxyl group.
EthanolModerate to HighSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerateA polar aprotic solvent, but generally less effective at dissolving salts compared to DMSO or water.

The Imperative of Stability: Ensuring Molecular Integrity

The chemical stability of a drug substance is paramount to ensure its safety, efficacy, and quality throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are a cornerstone of drug development, providing critical insights into the degradation pathways and helping to develop stability-indicating analytical methods.[3]

Theoretical Framework: The Forces of Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[3] The primary degradation pathways for organic molecules like this compound include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. The ester and amide bonds are particularly susceptible, though the indoline ring itself can also be affected.

  • Oxidation: Reaction with oxygen or other oxidizing agents. Phenolic hydroxyl groups and the electron-rich aromatic ring of the indoline structure are potential sites for oxidation.[8]

  • Photolysis: Degradation caused by exposure to light. Many aromatic and heterocyclic compounds are light-sensitive.[9][10]

  • Thermal Degradation: Decomposition induced by heat.

The International Council for Harmonisation (ICH) provides guidelines for stability testing (ICH Q1A(R2)) and photostability testing (ICH Q1B).[10][11][12][13][14][15]

Experimental Approach: A Forced Degradation Workflow

A systematic forced degradation study is essential to identify potential degradants and to develop a robust, stability-indicating analytical method.

Caption: A typical workflow for a forced degradation study.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a similar temperature and time points.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][15] A control sample should be protected from light.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable HPLC method. A C8 or C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a good starting point for method development.[16][17]

  • Peak Purity and Mass Balance: Assess the purity of the main peak and the mass balance to ensure that all degradants are being detected.

  • Degradant Identification: Use LC-MS to identify the mass of the degradation products to propose their structures and degradation pathways.

Anticipated Stability Profile and Degradation Pathways

The indoline structure with a hydroxyl substituent presents several potential sites for degradation.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Indolinol Indolin-5-ol Quinone Quinone-like Species Indolinol->Quinone Oxidation Dimer Dimeric Products Indolinol->Dimer Oxidative Coupling Photodimer Photo-dimers Indolinol->Photodimer UV Light RingOpening Ring-Opened Products Quinone->RingOpening Further Oxidation

Caption: Potential degradation pathways for Indolin-5-ol.

  • Oxidative Instability: The phenolic hydroxyl group makes the molecule susceptible to oxidation, potentially forming quinone-like structures. The electron-rich aromatic ring can also be a target for oxidation, which may lead to dimerization or ring-opening under harsh conditions.[18][19]

  • Photostability: Indole derivatives are often light-sensitive. The UV absorption of the aromatic ring can lead to the formation of reactive excited states, resulting in photodimerization or reaction with oxygen to form photo-oxidized products.

  • Stability in Acid and Base: While the hydrochloride salt form suggests stability in acidic conditions, strong acids or bases at elevated temperatures could potentially lead to unforeseen degradation pathways.

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for these studies.

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent compound from all its degradation products and any impurities.

Table 2: Starting Point for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18 or C8, 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle sizeProvides good retention and resolution for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acidProvides a source of protons to ensure consistent ionization of the amine and good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution GradientA gradient from low to high organic modifier concentration is typically required to elute the parent compound and a range of degradants with varying polarities.
Flow Rate 0.5-1.5 mL/minStandard flow rates for analytical HPLC.
Detection UV/DAD at 280 nm (or λmax)The indole chromophore typically absorbs strongly in this region. A Diode Array Detector (DAD) is invaluable for assessing peak purity.

The method must be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[20][21][22][23]

Conclusion: A Roadmap for Successful Development

The solubility and stability of this compound are not merely data points; they are critical indicators of its potential as a synthetic intermediate and, ultimately, its contribution to the development of new medicines. A thorough understanding and experimental evaluation of these properties are non-negotiable for mitigating risks and making informed decisions in the drug development process. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this important molecule, paving the way for its successful application in the synthesis of the next generation of therapeutics.

References

A Technical Guide to the Potential Therapeutic Targets of Indolin-5-ol Hydrochloride: A Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Indolin-5-ol hydrochloride is a specific chemical entity belonging to the indoline class of bicyclic heterocyclic compounds. While direct pharmacological data on this particular molecule is sparse, the indoline scaffold it is built upon is recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a multitude of natural products and synthetic compounds that exhibit significant biological activities.[1][2] The unique three-dimensional, non-coplanar structure of the indoline core enhances physicochemical properties like aqueous solubility and facilitates precise interactions with biological targets.[2][3] This guide provides an in-depth, technical exploration of the potential therapeutic targets of this compound. By leveraging a scaffold-based analysis of published data on functionally similar indoline derivatives, we will identify and detail the most promising therapeutic avenues, focusing on inflammation and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a strategic framework for initiating an investigation into the therapeutic utility of this compound.

Section 1: The Indoline Scaffold: A Foundation for Drug Discovery

Introduction to this compound

This compound is an aromatic heterocyclic organic compound with the molecular formula C₈H₁₀ClNO.[4] It consists of a 2,3-dihydro-1H-indole (indoline) core, featuring a hydroxyl group at the 5th position of the benzene ring. The hydrochloride salt form is typically used to improve the compound's stability and solubility. The indoline moiety itself is a versatile scaffold, with the benzene ring capable of hydrophobic interactions and the nitrogen atom's NH group acting as both a hydrogen bond donor and acceptor, enabling robust binding to a wide array of biological targets.[3]

Rationale for a Scaffold-Based Target Exploration

In early-stage drug discovery, when a specific molecule has not yet been extensively profiled, a common and effective strategy is to analyze the known biological activities of its core chemical scaffold. The indoline skeleton is present in numerous compounds with well-characterized mechanisms of action.[1][5][6] This allows us to form high-confidence hypotheses about the likely therapeutic targets of this compound. This guide will focus on targets where indoline derivatives have demonstrated potent and specific activity, providing a logical starting point for an experimental validation campaign.

Section 2: Primary Potential Therapeutic Area: Inflammation

Target Rationale: The Arachidonic Acid Cascade

The arachidonic acid (AA) metabolic cascade is a cornerstone of the inflammatory response.[7] Enzymes within this pathway convert AA into various pro-inflammatory and anti-inflammatory lipid mediators. Targeting a single enzyme in this cascade can lead to substrate shunting, where the blocked pathway's substrate is diverted to an alternative pro-inflammatory route, limiting therapeutic efficacy.[7] Therefore, multi-target drugs that can modulate the pathway at key nodes are highly desirable. Recent research has identified the indoline scaffold as an excellent foundation for developing dual-action anti-inflammatory agents.[7]

Primary Target Profile: Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

A polypharmacological approach targeting both 5-LOX and sEH offers a powerful anti-inflammatory strategy.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the conversion of AA into leukotrienes (LTs), which are potent pro-inflammatory mediators involved in conditions like asthma.[7]

  • Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of protective EETs.[7]

A dual 5-LOX/sEH inhibitor simultaneously blocks a major pro-inflammatory pathway while enhancing an endogenous anti-inflammatory pathway. Indoline-based compounds have been successfully designed to achieve this dual inhibition.[7]

Arachidonic_Acid_Cascade AA Arachidonic Acid (AA) LOX_path 5-LOX Pathway AA->LOX_path 5-LOX sEH_path CYP450 Pathway AA->sEH_path CYP450 LTs Leukotrienes (Pro-inflammatory) LOX_path->LTs EETs EETs (Anti-inflammatory) sEH_path->EETs sEH_enzyme sEH EETs->sEH_enzyme Metabolism DiHETrEs DiHETrEs (Inactive) Indoline Indoline-based Inhibitor (e.g., Indolin-5-ol) Indoline->LOX_path Inhibits Indoline->sEH_enzyme Inhibits sEH_enzyme->DiHETrEs

Caption: Dual inhibition of 5-LOX and sEH by indoline compounds.

The following table summarizes data for a potent indoline-based dual inhibitor reported in the literature, demonstrating the scaffold's potential.[7]

Compound IDTargetAssay TypeIC₅₀ (µM)
Compound 73 5-LOXIsolated Human 5-LOX0.41 ± 0.01
(Reference)sEHHuman sEH0.43 ± 0.10
Experimental Validation Workflow

To determine if this compound shares this activity, a tiered experimental approach is recommended. The causality behind this workflow is to first confirm target engagement with isolated enzymes before moving to more complex and resource-intensive cell-based and in vivo models.

Validation_Workflow_Inflammation start Indolin-5-ol HCl assay_5lox Protocol 1: Isolated 5-LOX Enzymatic Assay start->assay_5lox assay_seh Protocol 2: sEH Enzymatic Inhibition Assay start->assay_seh decision Potent Dual Activity? assay_5lox->decision assay_seh->decision cellular_assay Protocol 3: Cell-Based 5-LOX Activity (e.g., Human PMNLs) decision->cellular_assay Yes stop Re-evaluate / Re-design decision->stop No invivo In Vivo Model (e.g., Zymosan-induced Peritonitis) cellular_assay->invivo

Caption: Tiered workflow for validating anti-inflammatory activity.

  • Objective: To determine the direct inhibitory effect of this compound on isolated human recombinant 5-LOX.

  • Principle: This is a self-validating system where a known substrate is provided to a purified enzyme. A decrease in product formation directly correlates with inhibitor activity.

  • Methodology:

    • Prepare a dilution series of this compound (e.g., 0.01 µM to 100 µM) in an appropriate buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

    • Add human recombinant 5-LOX enzyme to reaction wells.

    • Add the test compound dilutions and incubate for a pre-determined time (e.g., 15 minutes at 4°C) to allow for binding.

    • Initiate the reaction by adding a solution of arachidonic acid (substrate) and CaCl₂.

    • Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).

    • Stop the reaction (e.g., by adding an organic solvent mixture).

    • Quantify the formation of 5-LOX products (e.g., 5-HETE) using LC-MS/MS or a specific ELISA kit.

    • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value using non-linear regression analysis. Zileuton should be used as a positive control.[7]

Section 3: Primary Potential Therapeutic Area: Oncology

Target Rationale: Angiogenesis and Kinase Signaling

Target-based drug design has become a cornerstone of modern anticancer drug development.[1] Many molecular targets, particularly protein kinases that regulate cell growth, proliferation, and survival, have been identified. The indoline structure is a versatile scaffold for designing potent kinase inhibitors.[1]

Primary Target Profile: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels.[1] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a validated and high-value target in oncology. Inhibition of VEGFR-2 can starve tumors of essential nutrients and oxygen. A series of novel indoline derivatives containing a diphenylurea moiety have been synthesized and shown to be potent inhibitors of VEGFR-2.[1]

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation Indoline Indolin-5-ol Indoline->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling cascade by indoline compounds.

The table below shows data for a lead indoline compound against the VEGFR-2 kinase and a relevant cancer cell line.[1]

Compound IDTarget / Cell LineIC₅₀ (µM)
Compound 3b VEGFR-2 Kinase0.31 ± 0.04
(Reference)HepG2 (Hepatocellular Carcinoma)1.81 ± 0.14
Secondary Potential Oncological Targets

The versatility of the indoline scaffold suggests other potential anticancer mechanisms:

  • Cyclin-Dependent Kinases (CDKs): Indole-based compounds have been identified as inhibitors of CDK1, which could lead to cell cycle arrest.[8]

  • Poly (ADP-ribose) polymerase (PARP): This enzyme is critical for DNA repair, and its inhibition is a validated strategy, particularly in cancers with BRCA mutations. Indole-triazole conjugates have shown promise as PARP-1 inhibitors.[5]

Experimental Validation Workflow

A logical workflow would first confirm direct inhibition of the primary kinase target (VEGFR-2) and then assess the functional consequence of this inhibition on cancer cell proliferation.

  • Objective: To quantify the direct inhibitory activity of this compound on VEGFR-2 tyrosine kinase activity.

  • Principle: This biochemical assay measures the phosphorylation of a specific substrate by the isolated VEGFR-2 kinase domain. A reduction in phosphorylation indicates inhibition. This provides a direct, unambiguous measure of target engagement.

  • Methodology:

    • Utilize a commercially available assay kit (e.g., HTRF®, Lanthascreen™, or ELISA-based).

    • Prepare a 10-point, 3-fold serial dilution of this compound in the provided kinase assay buffer.

    • Add the recombinant human VEGFR-2 kinase domain to the assay plate wells.

    • Add the compound dilutions and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific biotinylated peptide substrate.

    • Incubate for the recommended time (e.g., 60 minutes at room temperature).

    • Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF).

    • Read the plate on a suitable plate reader.

    • Calculate IC₅₀ values using the ratio of the two emission wavelengths, with a known potent inhibitor like Sunitinib serving as a positive control.

  • Objective: To determine if the inhibition of a target like VEGFR-2 translates into a functional anti-proliferative effect in a relevant cancer cell line.

  • Principle: This assay measures the metabolic activity of living cells, which serves as a proxy for cell number and proliferation.

  • Methodology:

    • Seed human cancer cells (e.g., HepG2 or HUVECs, which are highly responsive to VEGF) into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • After the incubation period, add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Incubate for 1-4 hours. For MTT, subsequently add a solubilizing agent (e.g., DMSO).

    • Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) on a plate reader.

    • Calculate the concentration that inhibits cell growth by 50% (GI₅₀) relative to vehicle-treated control cells.

Section 4: Other Potential Therapeutic Avenues

The broad bioactivity of the indoline scaffold suggests other potential targets that warrant investigation:

  • Cardiovascular Disease: Some indoline derivatives have been investigated as Angiotensin-Converting Enzyme (ACE) inhibitors, a key target in managing hypertension.[1]

  • Infectious Disease: Indoline compounds have been shown to act as β-lactam-MRSA selective resistance modifiers, suggesting a potential role in overcoming antibiotic resistance.[1]

  • Neurology: The structural similarity of the parent indole ring to serotonin suggests that indoline derivatives could potentially interact with serotonergic pathways, such as the 5-HTR1E receptor, which signals through Gαi, cAMP, and ERK pathways.[8][9][10]

Section 5: Conclusion and Future Directions

While this compound itself is an understudied compound, a robust, evidence-based analysis of its core indoline scaffold provides a clear path forward for its therapeutic evaluation. The most promising and well-documented potential targets lie in the fields of inflammation (dual 5-LOX/sEH inhibition) and oncology (VEGFR-2 kinase inhibition).

A recommended path forward would involve a tiered screening strategy:

  • Biochemical Screening: Test this compound directly against the primary hypothesized targets (5-LOX, sEH, VEGFR-2) using the enzymatic assays detailed above.

  • Cell-Based Functional Screening: If potent activity is confirmed, proceed to relevant cell-based models to assess functional outcomes like anti-proliferative or anti-inflammatory effects.

  • Selectivity Profiling: Profile active compounds against a panel of related kinases and enzymes to determine target selectivity, a critical factor for minimizing off-target effects.

This scaffold-based analytical approach provides a scientifically rigorous and resource-efficient strategy to unlock the therapeutic potential of this compound.

References

In Silico Modeling of Indolin-5-ol Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies utilized to characterize the molecular interactions of Indolin-5-ol hydrochloride. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design choices, grounding each step in established scientific principles. It is intended for researchers, computational chemists, and drug development professionals engaged in structure-based drug design. The guide details a complete workflow, from target identification and preparation to advanced simulation and binding free energy calculations, using 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as exemplary targets based on the known activities of the indoline scaffold. Our objective is to furnish a robust framework for the computational evaluation of small molecules, thereby accelerating the drug discovery pipeline.

Introduction: The Indoline Scaffold and the Imperative for In Silico Assessment

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] this compound (PubChem CID: 21446370) is a member of this versatile chemical class.[3] Understanding the molecular interactions that underpin the biological activity of such compounds is paramount for rational drug design and lead optimization.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze small molecule-protein interactions at an atomic level.[2] By simulating these interactions computationally, we can gain profound insights into binding modes, affinities, and the dynamic behavior of ligand-receptor complexes, thereby guiding synthetic efforts and prioritizing candidates for experimental validation.

This guide will present a holistic in silico workflow to characterize the interactions of this compound, focusing on two promising targets implicated in inflammatory pathways: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). The selection of these targets is informed by studies on structurally related indoline derivatives that have demonstrated inhibitory activity against these enzymes.[4]

The Computational Drug Discovery Workflow: A Self-Validating System

The in silico analysis of a small molecule's interaction with its biological target is a multi-step process. Each stage builds upon the previous one, creating a self-validating system where the results of one simulation inform and refine the next. This iterative process enhances the reliability of the final predictions.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Quantitative Assessment Target Identification Target Identification Target Preparation Target Preparation Target Identification->Target Preparation Molecular Docking Molecular Docking Target Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Target Preparation Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Data Interpretation & Hypothesis Generation Data Interpretation & Hypothesis Generation Binding Free Energy Calculation->Data Interpretation & Hypothesis Generation

Caption: A high-level overview of the in silico drug discovery workflow.

Phase 1: Meticulous Preparation of Target and Ligand

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, rigorous preparation of both the protein target and the small molecule ligand is a critical first step.

Target Identification and Preparation

Based on the established anti-inflammatory potential of the indoline scaffold, we have selected human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as our primary targets.

  • 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5]

  • Soluble Epoxide Hydrolase (sEH): This enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH can therefore potentiate anti-inflammatory responses.[4]

Experimental Protocol: Target Preparation

  • Structure Retrieval: Obtain the crystal structures of human 5-LOX (e.g., PDB ID: 3O8Y) and human sEH (e.g., PDB ID: 1S8O) from the RCSB Protein Data Bank.[2][6]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to create a clean binding site for docking.

  • Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This can be accomplished using tools such as H++ or the Protein Preparation Wizard in Maestro (Schrödinger).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure. This is typically done using a molecular mechanics force field such as CHARMM36 or AMBER.[1]

Ligand Preparation

The ligand, this compound, must be prepared in a format suitable for docking and simulation software.

Experimental Protocol: Ligand Preparation

  • Structure Retrieval: Obtain the 3D structure of Indolin-5-ol from PubChem (CID: 10034684, the parent compound of this compound).[3] The structure can be downloaded in SDF format.

  • Format Conversion: Convert the SDF file to a PDB or MOL2 format using a tool like Open Babel.

  • Protonation and Tautomeric State: Ensure the correct protonation state of the ligand at physiological pH. For Indolin-5-ol, the secondary amine in the indoline ring is likely to be protonated.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms. This is a critical step for accurately modeling electrostatic interactions. Common methods include the use of semi-empirical quantum mechanical calculations (e.g., AM1-BCC) or force field-specific charge assignment tools.

  • Force Field Parameterization: Generate force field parameters for the ligand that are compatible with the chosen protein force field. Web servers like CHARMM-GUI and the CGenFF server are invaluable for this purpose, providing topologies and parameters for small molecules.[1][7]

Phase 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a compound.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define a search space (grid box) around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

  • Ligand and Receptor Preparation for Vina: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

  • Docking Execution: Run the docking simulation using AutoDock Vina. Vina will explore different conformations and orientations of the ligand within the grid box and score them based on its empirical scoring function.[8]

  • Pose Analysis: Analyze the top-ranked docking poses. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key active site residues. Visualization software such as PyMOL or Chimera is essential for this step.

Data Presentation: Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
5-Lipoxygenase (5-LOX)-7.5His367, His372, Leu414, Ile406
Soluble Epoxide Hydrolase (sEH)-8.2Asp333, Trp334, Tyr381, Tyr465

Note: The binding affinities and interacting residues are hypothetical examples for illustrative purposes.

Phase 3: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[9] MD simulations are crucial for assessing the stability of the docked pose and for identifying subtle conformational changes that may occur upon ligand binding.

System Preparation System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: The workflow for a typical molecular dynamics simulation.

Experimental Protocol: GROMACS for Protein-Ligand MD Simulation

  • System Building: Create a simulation box (e.g., cubic or dodecahedral) around the protein-ligand complex and solvate it with an explicit water model (e.g., TIP3P).

  • Ionization: Add ions to the system to neutralize its overall charge and to mimic physiological salt concentrations.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration (NVT and NPT): Equilibrate the system in two phases. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature. Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Positional restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include root-mean-square deviation (RMSD) to monitor conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds over time.

Phase 4: Quantifying Binding Affinity

While docking scores provide a rapid estimation of binding affinity, more rigorous methods are needed for a more accurate quantitative prediction. Binding free energy calculations based on MD simulation trajectories offer a more physically realistic estimate of the binding affinity.

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method for calculating the binding free energy.[10]

  • Snapshot Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Calculation of Energy Components: For each snapshot, calculate the following energy components for the complex, receptor, and ligand:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

    • Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the sum of the changes in these energy components upon binding.

Data Presentation: Binding Free Energy Components (Hypothetical)

Energy Component5-LOX (kcal/mol)sEH (kcal/mol)
ΔE_van der Waals-35.2-40.1
ΔE_electrostatic-15.8-22.5
ΔG_polar40.555.3
ΔG_nonpolar-5.1-6.8
ΔG_bind -15.6 -14.1

Note: These values are hypothetical and for illustrative purposes only.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the molecular interactions of this compound. By systematically progressing from initial docking predictions to dynamic simulations and quantitative binding free energy calculations, researchers can build a robust and self-validating computational model of ligand-protein interactions.

The insights gleaned from such in silico studies are invaluable for:

  • Hypothesis Generation: Proposing plausible binding modes and identifying key interacting residues.

  • Rational Drug Design: Guiding the design of new analogs with improved potency and selectivity.

  • Prioritization: Ranking compounds for synthesis and experimental testing.

It is imperative to remember that in silico modeling is a predictive science. The ultimate validation of these computational hypotheses must come from experimental data, such as in vitro enzyme inhibition assays and co-crystallography. The synergy between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

Discovery and history of Indolin-5-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Indolin-5-ol Hydrochloride: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a crucial building block in the synthesis of various pharmacologically active compounds. Moving beyond a simple cataloging of facts, we will delve into the practical synthesis, essential properties, and significant applications of this versatile intermediate, offering insights grounded in established chemical principles and contemporary research.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid, bicyclic framework provides a valuable template for interacting with a wide array of biological targets. The strategic placement of a hydroxyl group at the 5-position, as in Indolin-5-ol, offers a key functional handle for further molecular elaboration, making it and its more stable hydrochloride salt indispensable precursors in multi-step synthetic campaigns. This guide will illuminate the path from its synthesis to its application in the development of novel therapeutics.

Synthesis of Indolin-5-ol and its Hydrochloride Salt

The practical synthesis of Indolin-5-ol is a foundational technique for any research program utilizing this intermediate. While several routes exist, a common and reliable method involves the reduction of 5-hydroxyindole.

Experimental Protocol: Reduction of 5-Hydroxyindole

This protocol details the synthesis of Indolin-5-ol from 5-hydroxyindole, followed by its conversion to the hydrochloride salt.

Step 1: Reduction of 5-Hydroxyindole to Indolin-5-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-hydroxyindole (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Carefully add sodium cyanoborohydride (NaBH₃CN) (approximately 2.5 equivalents) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage the effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water. Neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Indolin-5-ol. This product can be further purified by column chromatography on silica gel if necessary.

Step 2: Conversion to this compound

  • Dissolution: Dissolve the purified Indolin-5-ol in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in ether (or a similar solvent) dropwise until precipitation is complete.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Rationale Behind Experimental Choices
  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent, ideal for the reduction of the indole double bond without affecting the aromatic hydroxyl group. Its stability in acidic conditions makes it compatible with the acetic acid solvent.

  • Acidic Medium: The use of glacial acetic acid serves both as a solvent and as a proton source to activate the indole ring for reduction.

  • Conversion to Hydrochloride Salt: The free base of Indolin-5-ol can be susceptible to air oxidation. Converting it to the hydrochloride salt enhances its stability, improves its handling characteristics, and often increases its solubility in certain solvents.

Synthesis Workflow

A 5-Hydroxyindole B Indolin-5-ol A->B NaBH3CN, Acetic Acid C This compound B->C HCl

Caption: Synthesis of this compound from 5-Hydroxyindole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Off-white to light brown solid
Melting Point 248-253 °C
Solubility Soluble in water and methanol
CAS Number 94134-86-2

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in the development of novel treatments for various diseases.

Precursor for Serotonin Receptor Agonists

The indoline core is a key feature of many compounds that target serotonin receptors. Indolin-5-ol provides a convenient entry point for the synthesis of selective 5-HT receptor agonists, which have potential applications in the treatment of migraine and neuropsychiatric disorders. The 5-hydroxyl group can be functionalized to introduce various side chains that modulate receptor affinity and selectivity.

Synthesis of Pan-RAF Inhibitors for Oncology

This compound has been utilized in the synthesis of potent pan-RAF inhibitors. The RAF kinases are key components of the MAPK signaling pathway, which is often dysregulated in cancer. The indoline moiety can serve as a core scaffold that orients functional groups to effectively bind to the ATP-binding pocket of the RAF kinases.

Development of Novel Antibacterial Agents

The indoline scaffold has also been explored for the development of new antibacterial agents. By modifying the structure of Indolin-5-ol, researchers can create compounds that inhibit essential bacterial processes, offering potential solutions to the growing problem of antibiotic resistance.

Conclusion

This compound is a testament to the importance of fundamental building blocks in the intricate process of drug discovery. Its straightforward synthesis and the strategic placement of a reactive hydroxyl group on the privileged indoline scaffold provide medicinal chemists with a reliable and versatile tool. From oncology to infectious diseases, the applications of this intermediate continue to expand, underscoring its enduring value in the quest for novel and effective therapeutics. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own synthetic endeavors.

Methodological & Application

Application Note: A Robust Laboratory Protocol for the Synthesis of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of Indolin-5-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. The described synthetic strategy is a reliable three-step process commencing with the reduction of 5-benzyloxyindole. This is followed by a catalytic hydrogenolysis for deprotection, and concludes with the formation of the hydrochloride salt. This document offers an in-depth explanation of the chemical principles, detailed step-by-step experimental procedures, safety protocols, and methods for characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

Indolin-5-ol is a critical structural motif found in numerous biologically active compounds. Its scaffold is a key component in the development of therapeutic agents targeting a range of receptors and enzymes. The hydrochloride salt form is often preferred as it typically enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for handling and formulation.

The chosen synthetic pathway is predicated on a strategy of protection, reduction, and deprotection. This approach is superior to direct reduction of 5-hydroxyindole, as the unprotected phenol group can lead to side reactions and polymerization under certain reducing conditions. By starting with the commercially available 5-benzyloxyindole, the hydroxyl group is masked by a benzyl ether, a robust protecting group that is readily cleaved under specific conditions.

The core transformations are:

  • Indole to Indoline Reduction: The selective reduction of the C2-C3 double bond of the indole ring system is achieved using sodium borohydride in an acidic medium. The acid activates the indole nucleus towards hydride attack.

  • Hydrogenolysis of Benzyl Ether: The benzyl protecting group is efficiently removed via catalytic hydrogenation, a clean and high-yielding method that liberates the free hydroxyl group.

  • Salt Formation: The basic indoline nitrogen is protonated with hydrochloric acid to yield the stable hydrochloride salt.

Overall Synthetic Workflow

The synthesis proceeds through two key intermediates to yield the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 5-Benzyloxyindole B 5-Benzyloxyindoline A->B  NaBH4, TFA, DCM   C 5-Benzyloxyindoline D Indolin-5-ol C->D  H2, 10% Pd/C, EtOH   E Indolin-5-ol F This compound E->F  HCl in Ether   G A Setup - Dissolve 5-Benzyloxyindoline in EtOH - Add 10% Pd/C (wet) B Reaction - Purge vessel with N2, then H2 - Stir under H2 atmosphere (balloon) - Monitor by TLC A->B C Work-up - Purge vessel with N2 - Filter through Celite® - Wash pad with EtOH B->C D Isolation - Concentrate filtrate - Dry under vacuum C->D

Application Note: Quantitative Analysis of Indolin-5-ol Hydrochloride by HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical procedures for the quantitative determination of Indolin-5-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Two robust and validated methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for direct analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization for enhanced sensitivity and specificity. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity and concentration in reaction mixtures, intermediates, and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Therefore, accurate and reliable analytical methods are essential for process monitoring, quality control, and stability testing.

This guide presents two orthogonal analytical techniques to provide a comprehensive quantification strategy:

  • HPLC-UV: A widely accessible and robust method for direct quantification in solution, ideal for routine quality control and process monitoring.[1]

  • GC-MS: A highly sensitive and specific method that provides structural confirmation, making it invaluable for impurity profiling and trace-level analysis.

The choice between these methods depends on the specific analytical objective, required sensitivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Scientific Rationale

The HPLC method is based on reversed-phase chromatography, which is ideally suited for separating moderately polar compounds like Indolin-5-ol from non-polar and highly polar impurities.[2] The molecule possesses a substituted benzene ring, a chromophore that allows for sensitive detection using a UV spectrophotometer. A C18 stationary phase is selected for its hydrophobic character, providing effective retention of the analyte. The mobile phase, an acidified mixture of acetonitrile and water, is optimized to ensure a sharp peak shape and a suitable retention time. The acid (trifluoroacetic acid) protonates the secondary amine, minimizing peak tailing and improving chromatographic performance. A similar approach has been successfully used for the analysis of other indoline compounds.[3]

2.2. HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Start Weigh Indolin-5-ol HCl Reference Standard & Sample Dissolve Dissolve in Diluent (50:50 ACN:Water) Prep_Start->Dissolve Dilute Prepare Calibration Curve & QC Samples Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Isocratic Elution on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Workflow for Indolin-5-ol HCl quantification by HPLC-UV.

2.3. Detailed HPLC Protocol

2.3.1. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 99%)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol, HPLC Grade (for cleaning)

2.3.2. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : TFA (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 275 nm
Injection Vol. 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)

2.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[4]

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL of this compound in the diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into autosampler vials.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Scientific Rationale

Direct GC analysis of this compound is not feasible due to its low volatility and thermal instability, stemming from the polar hydroxyl (-OH) and secondary amine (-NH-) functional groups.[5] To overcome this, a derivatization step is mandatory. Silylation is the chosen technique, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to replace the active hydrogen atoms on both the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups.[6][7]

Indolin-5-ol + BSTFA -> 1-(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole (bis-TMS derivative)

This chemical modification drastically increases the compound's volatility and thermal stability, making it suitable for GC analysis.[5] The subsequent mass spectrometry detection provides high selectivity and allows for mass-based confirmation of the analyte's identity, referencing established mass spectra for the bis-TMS derivative of Indol-5-ol.[8]

3.2. GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Prepare standards & samples in anhydrous solvent (Pyridine) Evaporate Evaporate to dryness under Nitrogen stream Prep_Start->Evaporate Derivatize Add BSTFA + 1% TMCS; Heat at 70°C for 30 min Evaporate->Derivatize Cool Cool to room temperature Derivatize->Cool Inject Inject 1 µL into GC-MS System Cool->Inject Separate Separation on HP-5ms capillary column Inject->Separate Ionize Electron Ionization (EI) at 70 eV Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Extract Extract Ion Chromatogram (e.g., m/z 277, 262) Detect->Extract Calibrate Generate Calibration Curve Extract->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Workflow for Indolin-5-ol HCl quantification by GC-MS.

3.3. Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 99%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC Grade

3.3.2. Instrumentation and Conditions

ParameterSetting
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Scan Mode (m/z 50-400) or SIM Mode
Quantifier Ion m/z 262
Qualifier Ions m/z 277 (M+), 190

3.3.3. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in anhydrous pyridine.

  • Calibration Standards: In separate glass vials, place aliquots of the stock solution to create a calibration curve (e.g., 0.5, 2, 5, 10, 25 µg/mL).

  • Sample Preparation: Prepare the sample in pyridine to achieve a theoretical concentration within the calibration range.

  • Evaporation: Evaporate the solvent from all standard and sample vials to complete dryness under a gentle stream of nitrogen. This step is crucial to remove any water that would consume the derivatizing reagent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to each dry vial. Cap tightly and heat at 70 °C for 30 minutes.[7]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Trustworthiness: Method Validation Protocol

To ensure the reliability and integrity of the analytical data, both methods must be validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[9][10][11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

4.1. Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradation products.Peak purity must be >99.0%. No interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 over a range of 80-120% of the target concentration.[12][13]
Accuracy To measure the closeness of the test results to the true value. Assessed via recovery studies.Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[9][13]
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations.[10] Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within acceptable limits.

These validation protocols create a self-validating system, ensuring that the methods are precise, accurate, and consistently reliable for the quantification of this compound in a regulated environment.[9][10]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is presented as a primary tool for routine analysis due to its simplicity and efficiency. The GC-MS method serves as a powerful complementary technique, offering superior specificity and sensitivity, which is particularly advantageous for trace analysis and confirmatory testing. Adherence to the outlined protocols and validation standards will ensure data of the highest quality and integrity, supporting drug development and manufacturing processes.

References

Application Note & Protocols: A Guide to Utilizing Indolin-5-ol Hydrochloride in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they are a primary focus for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of novel compounds, using Indolin-5-ol hydrochloride as a representative test article, in both biochemical and cell-based kinase inhibitor screening assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data visualization strategies to ensure robust and reproducible results.

Introduction: The Kinase Target Landscape

The human kinome comprises over 500 protein kinases that act as molecular switches, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] This phosphorylation event can alter a protein's activity, localization, or stability, thereby propagating cellular signals. The intricate nature of these signaling pathways, such as the well-characterized MAPK/ERK cascade, makes them central to cellular functions like proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a common driver of oncogenesis, making kinase inhibitors a cornerstone of modern targeted therapies.[4]

The discovery of effective and selective kinase inhibitors requires a multi-faceted screening approach. Initial high-throughput screening (HTS) often begins with in vitro biochemical assays to identify compounds that directly inhibit the catalytic activity of a purified kinase.[3] Promising hits from these screens must then be validated in more physiologically relevant in vitro cell-based assays, which assess a compound's ability to engage its target and inhibit its function within the complex environment of a living cell.[5]

This guide will utilize this compound as a scaffold for demonstrating these screening principles. The indoline core is a prevalent motif in many biologically active compounds and pharmaceuticals, making it a relevant starting point for inhibitor design.[6][7] While the specific kinase inhibitory activity of this compound is not extensively documented, its structure provides a practical example for establishing and validating a comprehensive kinase inhibitor screening cascade.

The Test Article: this compound

This compound (CAS RN: 92818-38-7) is a commercially available organic compound. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO[8]
Molecular Weight171.63 g/mol
AppearanceWhite to yellow to orange powder/crystal
Purity>95.0% (HPLC)[9]

Causality Behind Compound Preparation: For any screening assay, the proper preparation of the test compound is critical. This compound, like many small molecules, is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] DMSO is a polar aprotic solvent that can dissolve a wide range of compounds. Subsequent dilutions for the assay are made from this stock. It is crucial to ensure that the final concentration of DMSO in the assay well is kept low (typically ≤1%) to avoid solvent-induced artifacts that could affect enzyme activity or cell health.

In Vitro Biochemical Kinase Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase enzyme.[10] These assays are highly reproducible, scalable for HTS, and essential for determining a compound's intrinsic potency, often expressed as the half-maximal inhibitory concentration (IC50).[1]

Principle of Luminescence-Based Kinase Assays

A common method for assessing kinase activity is to measure the amount of ADP produced during the phosphorylation reaction.[1] The ADP-Glo™ Kinase Assay is a widely used platform that quantifies ADP through a two-step process:

  • Kinase Reaction Termination & ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is then added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[1]

Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.

Workflow for a Luminescence-Based Kinase Assay```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep Prepare Serial Dilution of This compound in DMSO Add_Compound Add Compound/DMSO to Assay Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Add_Kinase Add Kinase to Plate Kinase_Mix->Add_Kinase ATP_Mix Prepare Substrate/ATP Mixture Add_ATP Initiate Reaction with Substrate/ATP Mixture ATP_Mix->Add_ATP Add_Compound->Add_Kinase Incubate_1 Incubate (10 min, RT) (Inhibitor Binding) Add_Kinase->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (e.g., 60 min, 30°C) (Kinase Reaction) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min, RT) (Stop Reaction/Deplete ATP) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate (30 min, RT) (Signal Development) Add_Detection->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence

Caption: Inhibition of a cellular kinase signaling pathway.

Detailed Protocol: Cellular Phospho-Substrate Assay

This protocol outlines a general method for assessing the inhibition of a specific kinase signaling pathway in cells.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., a cancer cell line with an activated signaling pathway)

  • Cell culture medium and supplements

  • This compound

  • Positive control inhibitor

  • Lysis buffer

  • Phospho-specific and total substrate antibodies

  • Detection reagents (e.g., ELISA or AlphaLISA kit)

  • Tissue culture-treated plates

Protocol Steps:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Allow cells to adhere and grow overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 2 hours) to allow for compound uptake and target inhibition. The optimal treatment time should be determined empirically.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells with cold PBS.

    • Add lysis buffer to each well to solubilize the cells and release the proteins.

  • Detection of Phosphorylation:

    • Follow the manufacturer's protocol for the chosen detection method (e.g., ELISA).

    • Typically, the cell lysate is transferred to a plate pre-coated with a capture antibody (e.g., an antibody against the total substrate).

    • A detection antibody that specifically recognizes the phosphorylated form of the substrate is then added.

    • A secondary antibody conjugated to an enzyme (like HRP) is used to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal or to a housekeeping protein to account for any differences in cell number.

    • Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.

Data Presentation and Trustworthiness

To ensure the trustworthiness of the data, it is essential to include proper controls. A Z'-factor calculation is a statistical tool used to evaluate the quality of an HTS assay.

Z'-Factor = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control (e.g., maximal inhibition)

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control (e.g., vehicle)

  • σₙ = standard deviation of the negative control

An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

Assay TypeParameterHypothetical ValueInterpretation
BiochemicalIC50 (Kinase A)75 nMPotent direct inhibition
Cell-BasedIC50 (p-Substrate)500 nMModerate cellular potency
Cell-BasedZ'-Factor0.78Excellent assay quality

Interpretation: A rightward shift in potency from the biochemical to the cell-based assay (e.g., 75 nM vs. 500 nM) is common and can be attributed to factors like cell membrane permeability or competition with high intracellular ATP levels. [5]This highlights the importance of using both assay formats to build a comprehensive understanding of a compound's activity.

Safety and Handling of this compound

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat to prevent skin and eye contact. [11]* Handling: Avoid dust formation. Use in a well-ventilated area. [12]* Storage: Store in a cool, dry place, protected from moisture. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant. [11] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

The successful screening and identification of novel kinase inhibitors rely on a systematic and rigorous approach that combines both biochemical and cell-based assays. This guide has provided a framework for utilizing a test article, this compound, to establish and execute a kinase inhibitor screening cascade. By understanding the principles behind each assay, adhering to detailed protocols, and incorporating proper controls, researchers can generate high-quality, reproducible data. This, in turn, enables informed decision-making in the early stages of drug discovery and ultimately contributes to the development of new targeted therapies.

References

Techniques for purifying synthesized Indolin-5-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of Synthesized Indolin-5-ol Hydrochloride: A Methodological Compendium

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules. The purity of this precursor is paramount, as impurities can propagate through subsequent synthetic steps, impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust techniques for purifying crude, synthesized this compound. We detail field-proven protocols for recrystallization, column chromatography (both normal and reversed-phase), and preparative high-performance liquid chromatography (Prep HPLC). The causality behind methodological choices is explained, and each protocol is designed as a self-validating system incorporating in-process purity checks.

Introduction: The Challenge of Purifying this compound

This compound (C₈H₁₀ClNO, MW: 171.62 g/mol ) is a polar, aromatic heterocyclic compound.[1] Its structure, featuring a hydroxyl group and a hydrochloride salt of a secondary amine, imparts specific physicochemical properties that must be considered during purification.

Common Impurities in Synthesis:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • By-products: Isomers (e.g., Indolin-4-ol, Indolin-6-ol), over-alkylated products, or products of side reactions.

  • Reagents: Residual catalysts, acids, or bases.

  • Degradation Products: Indolin-5-ol can be susceptible to oxidation, especially under harsh conditions, leading to colored impurities.

The primary challenge lies in efficiently separating the target compound from impurities with similar polarities and solubilities. This guide presents a multi-tiered strategy, from bulk purification to high-purity polishing.

Overall Purification Strategy

A logical workflow is essential for efficiently achieving the desired purity with maximum yield. The selection of a technique depends on the initial purity of the crude material, the scale of the purification, and the final purity requirement.

Purification_Strategy Crude Crude Indolin-5-ol HCl (Purity < 90%) Recrystallization Technique 1: Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC / HPLC) Recrystallization->Purity_Check1 Column_Chrom Technique 2: Column Chromatography Purity_Check1->Column_Chrom Purity < 98% Final_Product Pure Indolin-5-ol HCl (Purity > 99%) Purity_Check1->Final_Product Purity > 98% Purity_Check2 Purity Analysis (HPLC) Column_Chrom->Purity_Check2 Prep_HPLC Technique 3: Preparative HPLC Purity_Check2->Prep_HPLC Highest Purity Required Purity_Check2->Final_Product Purity > 99% Prep_HPLC->Final_Product

Caption: General workflow for the purification of this compound.

Technique 1: Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid compound and is an excellent first step for bulk purification.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality of Solvent Selection: For hydrochloride salts, polar protic solvents or solvent mixtures are often effective. The ideal solvent should fully dissolve this compound at its boiling point but exhibit poor solubility at room temperature or below, ensuring high recovery.[2][3]

Recommended Solvent Systems:

  • Isopropanol (IPA) / Diethyl Ether (Et₂O)

  • Methanol (MeOH) / Dichloromethane (DCM)

  • Ethanol (EtOH) / Ethyl Acetate (EtOAc)[4]

Protocol 3.1: Recrystallization of this compound
  • Solvent Screening (Small Scale): In separate test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., IPA, EtOH, MeOH) at room and elevated temperatures. Identify a solvent that provides high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude Indolin-5-ol HCl (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the chosen primary solvent (e.g., Isopropanol) required to dissolve the solid at reflux temperature. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the hot solution is colored, it indicates the presence of highly conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask is critical to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystal Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove any adhering impurities. If a co-solvent system is used (e.g., IPA/Et₂O), wash with the co-solvent (Et₂O) in which the compound is least soluble.[3]

  • Drying: Dry the purified crystals under a high vacuum, preferably in a vacuum oven at a temperature below the compound's melting point, to remove all residual solvent.

Technique 2: Column Chromatography

When recrystallization is insufficient, column chromatography provides superior separation based on the differential partitioning of components between a stationary phase and a mobile phase.[5] Given the polar nature of Indolin-5-ol HCl, both normal-phase and reversed-phase chromatography are viable options.

Normal-Phase Column Chromatography
  • Principle: Uses a polar stationary phase (typically silica gel) and a less polar mobile phase. More polar compounds interact more strongly with the silica and elute later.[6] This is effective for separating Indolin-5-ol from less polar impurities.

  • Stationary Phase: Silica Gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica gel.

Protocol 4.1: Normal-Phase Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10). The ideal system gives the target compound an Rƒ value between 0.25 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like pure MeOH. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 1% MeOH in DCM to 5% MeOH in DCM). This gradient elution will first wash out non-polar impurities, followed by the desired product.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate, alongside the crude starting material, to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Pack 1. Pack Column (Silica Gel Slurry) Load 2. Load Sample (Adsorbed on Silica) Pack->Load Elute 3. Elute with Solvent Gradient Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for purification by column chromatography.

Reversed-Phase Column Chromatography
  • Principle: Uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile). Less polar compounds are retained more strongly.[5][7] This is ideal for removing more polar impurities.

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase (Eluent): A gradient of water and acetonitrile (ACN) or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8][9]

Technique 3: Preparative HPLC

For achieving the highest purity (>99.5%), especially for pharmaceutical applications, preparative HPLC is the method of choice.[10][11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate, rather than just quantify, the target compound.[12][13]

Causality of Method Development: A robust preparative method is always developed at the analytical scale first to optimize separation (selectivity) before scaling up.[13] Reversed-phase chromatography is the most common mode for purifying drug intermediates.[14]

Protocol 5.1: Preparative HPLC Purification
  • Analytical Method Development:

    • Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of Indolin-5-ol HCl and its impurities.

    • Optimization: Refine the gradient around the elution point of the target compound to maximize resolution between it and the closest eluting impurities. An isocratic method may also be suitable if separation is sufficient.[9][15]

  • Scale-Up Calculation: Use the analytical method to calculate the parameters for the preparative column. The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.

  • Sample Preparation: Dissolve the partially purified Indolin-5-ol HCl in the mobile phase, ensuring it is fully dissolved and filtered through a 0.45 µm filter to prevent column clogging.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at a relevant wavelength (e.g., 280 nm for indole-like structures) to collect the peak corresponding to Indolin-5-ol HCl.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

  • Product Isolation: Pool the fractions that meet the purity specification. Remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) to yield the purified this compound as a fluffy solid.

Purity Assessment and Characterization

Validation of purity is a critical final step. A combination of orthogonal analytical techniques should be employed.

TechniquePurposeTypical Observations for Indolin-5-ol HCl
Analytical HPLC Quantifies purity (% area), detects impurities.A single major peak with >99% area under the curve. Retention time should be consistent.
¹H NMR Confirms chemical structure, identifies residual solvents.The proton signals should match the known spectrum for Indolin-5-ol.[16] Integration should be consistent with the structure. Absence of signals from common solvents (DCM, EtOAc, IPA).
Mass Spectrometry (MS) Confirms molecular weight.ESI+ mode should show a molecular ion [M+H]⁺ corresponding to the free base (C₈H₉NO) at m/z ≈ 136.1.

References

Application Note: Preparation of Stock Solutions of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and best practices for the preparation, storage, and handling of stock solutions of Indolin-5-ol hydrochloride. Aimed at researchers in drug discovery and the life sciences, this document outlines methodologies for creating high-concentration primary stocks in organic solvents and subsequent aqueous working solutions. The protocols are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility. Emphasis is placed on the rationale behind solvent selection, safety precautions, and quality control measures.

Introduction: The Importance of Solution Integrity

This compound is a crucial chemical intermediate and building block in medicinal chemistry and pharmaceutical development. The accuracy and reliability of experimental data derived from its use are fundamentally dependent on the quality of the prepared solutions. Improperly prepared stock solutions can lead to significant errors in downstream applications due to issues such as inaccurate concentration, compound degradation, or precipitation. This application note serves as an authoritative guide to preparing stable, accurate, and reliable stock solutions of this compound, thereby forming a solid foundation for reproducible research.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueSource
Chemical Name 2,3-dihydro-1H-indol-5-ol;hydrochloridePubChem[1]
CAS Number 92818-38-7Sigma-Aldrich
Molecular Formula C₈H₁₀ClNOPubChem[1]
Molecular Weight 171.63 g/mol Sigma-Aldrich
Appearance White to yellow to orange powder/crystalTCI
Purity Typically >95%TCI

Safety & Handling

Prior to handling the compound, it is imperative to read and understand the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Avoid inhalation of dust and direct contact with skin and eyes.[2] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Solvent Selection Rationale

The choice of solvent is the most critical factor in preparing a stable stock solution.

  • Primary Stock (High Concentration): For generating a high-concentration primary stock, a non-aqueous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the solvent of choice for many small molecules due to its high solvating power.[3] While specific data for this compound is not published, the parent compound, 5-Hydroxyindole, exhibits solubility in DMSO.[4] A high-concentration DMSO stock can be stored at low temperatures with minimal risk of freezing or precipitation.

  • Working Solutions (Lower Concentration): Indolin-5-ol is supplied as a hydrochloride (HCl) salt. This salt form is intentionally designed to enhance aqueous solubility compared to the free base.[5] Therefore, for most biological assays and downstream applications, aqueous-based buffers (e.g., PBS, saline) or cell culture media are the preferred diluents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol describes the preparation of 1 mL of a 10 mM primary stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to 0.1 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tube (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass:

    • The formula to calculate the mass (m) is: m = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

    • m = (0.010 mol/L) × (0.001 L) × (171.63 g/mol )

    • m = 0.0017163 g = 1.72 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully add approximately 1.72 mg of this compound powder directly into the tube. Record the exact mass.

  • Solvent Addition & Dissolution:

    • Based on the actual mass recorded, calculate the precise volume of DMSO required. The formula is: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))

    • Example: If the actual mass is 1.75 mg, the required DMSO volume is 1.0196 mL (or 1020 µL).

    • Add the calculated volume of DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. If not, sonicate the tube in a water bath for 5-10 minutes, avoiding excessive heat.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, exact concentration, solvent (DMSO), preparation date, and your initials.[6]

    • For long-term storage, it is recommended to create single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

    • Store the primary stock and its aliquots at -20°C or -80°C in a desiccated environment.[5]

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the dilution of the 10 mM primary DMSO stock to a final concentration of 100 µM in an aqueous buffer (e.g., PBS).

Materials:

  • 10 mM primary stock of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Dilution:

    • Use the dilution formula: M₁V₁ = M₂V₂

    • Where:

      • M₁ = 10 mM (concentration of primary stock)

      • V₁ = Volume of primary stock to add (the unknown)

      • M₂ = 0.1 mM (100 µM, the desired final concentration)

      • V₂ = 1 mL (the desired final volume)

    • V₁ = (0.1 mM × 1 mL) / 10 mM = 0.01 mL = 10 µL

  • Dilution Process:

    • Pipette 990 µL of the desired aqueous buffer (PBS) into a new sterile tube.

    • Briefly centrifuge the primary stock tube to ensure the solution is at the bottom.

    • Add 10 µL of the 10 mM primary stock to the 990 µL of buffer.

    • Pipette up and down gently or vortex briefly to mix thoroughly. Crucially, observe the solution for any signs of precipitation (cloudiness). The final DMSO concentration in this working solution is 1%.

  • Use and Stability:

    • Aqueous working solutions should be prepared fresh for each experiment.[7]

    • Do not store dilute aqueous solutions for extended periods, as they are more susceptible to degradation and adsorption to container walls.

Quality Control & Troubleshooting

  • Visual Inspection: Always check for complete dissolution. A properly prepared stock solution should be clear and free of any particulate matter.

  • Solubility Test: If unsure about solubility in a specific buffer, perform a small-scale test before committing the bulk of your compound.

  • Troubleshooting Precipitation: If the compound precipitates when diluting into an aqueous buffer, consider:

    • Lowering the final concentration of the working solution.

    • Increasing the percentage of co-solvent (DMSO), if tolerated by the experimental system.

    • Slightly warming the buffer before adding the DMSO stock.

Diagrams & Workflows

G cluster_prep Primary Stock Preparation cluster_work Working Solution Preparation Powder Indolin-5-ol HCl (Solid Powder) Calculate Calculate Mass for Target Molarity (e.g., 10 mM) Powder->Calculate Weigh Weigh Compound on Analytical Balance Calculate->Weigh Add_DMSO Add Precise Volume of Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Until Fully Dissolved Add_DMSO->Dissolve QC1 Visual QC: Ensure Clarity Dissolve->QC1 Store Aliquot & Store at -20°C / -80°C QC1->Store Primary_Stock 10 mM Primary Stock (from Storage) Dilute Dilute into Aqueous Buffer (e.g., PBS) Primary_Stock->Dilute QC2 Visual QC: Check for Precipitation Dilute->QC2 Use_Now Use Immediately in Experiment QC2->Use_Now

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols for the Derivatization of Indolin-5-ol Hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold - A Privileged Structure in Drug Discovery

The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure, combined with the presence of a modifiable nitrogen atom and an aromatic ring, provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[2][3] Indolin-5-ol, in particular, offers two key reactive sites for chemical modification: the secondary amine at the 1-position and the hydroxyl group at the 5-position. This dual functionality makes it an excellent starting point for the construction of diverse chemical libraries aimed at exploring Structure-Activity Relationships (SAR). SAR studies are fundamental to the drug discovery process, allowing researchers to systematically alter the structure of a lead compound to identify the key chemical features responsible for its biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.[4][5][6]

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of indolin-5-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and lead optimization. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and reproducibility.

Strategic Considerations for Derivatization

Before embarking on the synthesis of an indolin-5-ol derivative library, it is crucial to consider the strategic implications of modifying each available position. The hydrochloride salt form of indolin-5-ol ensures stability and solubility but requires neutralization prior to or in situ during most chemical transformations.

Key Derivatization Sites and Their Rationale:

  • N-1 Position (Indoline Nitrogen): The secondary amine of the indoline ring is a key site for modification. Acylation, alkylation, sulfonylation, and arylation at this position can significantly impact a compound's lipophilicity, hydrogen bonding capacity, and overall conformation. These changes, in turn, can influence receptor binding, membrane permeability, and metabolic stability.[7][8]

  • O-5 Position (Phenolic Hydroxyl): The hydroxyl group is a versatile handle for introducing a wide range of substituents. O-alkylation to form ethers or esterification can alter polarity and introduce new interaction points with biological targets.[9][10] The phenolic hydroxyl can also be leveraged for more complex transformations, such as the formation of biaryl ethers.

  • Aromatic Ring (C-4, C-6, and C-7 Positions): While less straightforward to functionalize directly from indolin-5-ol, these positions on the benzene ring offer opportunities for introducing substituents that can modulate electronic properties and steric bulk. Late-stage functionalization at these sites, often requiring multi-step sequences, can be critical for fine-tuning activity and selectivity.

The choice of which position to derivatize and the nature of the introduced substituents should be guided by the specific goals of the SAR study, including the target biology and the desired physicochemical properties of the final compounds.

Protecting Group Strategies

Selective derivatization of indolin-5-ol often necessitates the use of protecting groups to mask one reactive site while modifying another.[11] The choice of protecting group is critical and should be based on its stability to the planned reaction conditions and the ease of its subsequent removal under conditions that will not affect the newly installed functional groups.[12]

Common Protecting Groups for Indolines and Phenols:

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Indoline Nitrogentert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂TFA/CH₂Cl₂ or HCl/dioxane
Indoline NitrogenBenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃), CH₂Cl₂/H₂OH₂, Pd/C
Phenolic HydroxylBenzylBnBnBr, base (e.g., K₂CO₃), acetoneH₂, Pd/C
Phenolic HydroxylSilyl Ethers (e.g., TBDMS)TBDMSTBDMS-Cl, imidazole, DMFTBAF, THF

Table 1: Common protecting groups for indoline and phenol functionalities.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of indolin-5-ol. These are intended as starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: N-Acylation of Indolin-5-ol

This protocol describes the direct acylation of the indoline nitrogen. This is often a primary step in SAR studies to explore the impact of amide functionalities.[13][14]

Workflow for N-Acylation:

G cluster_0 N-Acylation Protocol start Indolin-5-ol HCl + Acylating Agent step1 Dissolve in Aprotic Solvent (e.g., CH2Cl2) start->step1 step2 Add Base (e.g., Et3N) step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Acylating Agent Dropwise step3->step4 step5 Warm to RT and Stir step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Column Chromatography) step6->step7 end N-Acylated Indolin-5-ol step7->end

Caption: N-Acylation Experimental Workflow.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in CH₂Cl₂ (0.1 M) is added triethylamine (2.2 eq).

  • The mixture is stirred at room temperature for 15 minutes to ensure complete neutralization.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The acylating agent (1.1 eq) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-acylated indolin-5-ol.

Protocol 2: O-Alkylation of Indolin-5-ol (after N-protection)

This protocol outlines the alkylation of the phenolic hydroxyl group. To ensure selectivity, the indoline nitrogen is first protected, for example, with a Boc group.[15][16]

Workflow for O-Alkylation:

G cluster_1 O-Alkylation Protocol start N-Boc-Indolin-5-ol step1 Dissolve in Polar Aprotic Solvent (e.g., DMF) start->step1 step2 Add Base (e.g., K2CO3) step1->step2 step3 Add Alkylating Agent (e.g., Alkyl Halide) step2->step3 step4 Heat to 60-80 °C step3->step4 step5 Monitor by TLC step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Column Chromatography) step6->step7 end N-Boc-5-Alkoxyindoline step7->end

Caption: O-Alkylation Experimental Workflow.

Materials:

  • N-Boc-indolin-5-ol (synthesized from indolin-5-ol)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system

Procedure:

  • To a solution of N-Boc-indolin-5-ol (1.0 eq) in DMF (0.2 M) is added potassium carbonate (2.0 eq).

  • The alkyl halide (1.2 eq) is added, and the mixture is heated to 60-80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-5-alkoxyindoline.

  • The Boc protecting group can be subsequently removed using standard conditions (e.g., TFA in CH₂Cl₂) if the free indoline is desired.[17]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-Arylation

For more advanced SAR, arylation of the indoline core can be achieved. This often requires prior halogenation of the indoline ring, followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.[18][19][20] This protocol assumes the availability of a halogenated indolin-5-ol derivative (e.g., 7-bromo-indolin-5-ol).

Workflow for Suzuki-Miyaura Coupling:

G cluster_2 Suzuki-Miyaura Coupling start Bromo-Indolin-5-ol Derivative + Boronic Acid step1 Combine in Solvent (e.g., Dioxane/H2O) start->step1 step2 Add Pd Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) step1->step2 step3 Degas and Heat under Inert Atmosphere step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Cool and Perform Aqueous Workup step4->step5 step6 Purification (Column Chromatography) step5->step6 end Arylated Indolin-5-ol Derivative step6->end

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Halogenated N-protected indolin-5-ol (e.g., N-Boc-7-bromo-indolin-5-ol)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

  • Appropriate eluent system

Procedure:

  • To a reaction vessel is added the bromo-indoline derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (dioxane/water, 4:1) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired arylated indoline derivative.

Characterization and Data Analysis

All synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The biological data obtained from screening the derivatized compounds should be systematically organized and analyzed to establish clear SAR trends. This analysis will inform the design of subsequent generations of compounds with improved properties.

Conclusion

This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for SAR studies. By strategically employing a combination of N-acylation, O-alkylation, and C-C bond-forming reactions, coupled with appropriate protecting group strategies, medicinal chemists can efficiently explore the chemical space around this privileged scaffold. The protocols provided in this guide offer a solid foundation for these synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for In vivo Investigation of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indoline Scaffolds

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile backbone for therapeutic agents targeting a range of diseases.[2] Indoline derivatives have been investigated for their anti-tumor, antibacterial, anti-inflammatory, analgesic, and cardiovascular effects.[3] The non-coplanar nature of the indoline rings can enhance physicochemical properties like water solubility, which is advantageous for drug development.[3]

Indolin-5-ol hydrochloride is a specific derivative of this class.[4] While detailed in vivo studies on this particular compound are not extensively published, its structural similarity to other bioactive molecules, such as serotonin and various synthetic indoline-based compounds, suggests potential pharmacological activity.[5][6][7] For instance, certain indoline derivatives have shown promise as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[5] Others have been explored for their impact on cardiovascular parameters.[3]

This document provides a comprehensive, albeit prospective, in vivo experimental protocol for the initial characterization of this compound in animal models. The proposed studies are designed to assess its pharmacokinetic profile, acute toxicity, and potential efficacy in a model of cardiovascular disease, specifically hypertension.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines to ensure the humane treatment of animals.[8][9] Key principles include:

  • Justification: The research should have a clear scientific purpose of sufficient potential significance to warrant the use of animals.[8][10]

  • The 3Rs: Adherence to the principles of Replacement, Reduction, and Refinement is mandatory.[9][11]

  • Humane Treatment: All procedures must be designed to minimize pain, suffering, and distress.[9][11]

  • Regulatory Compliance: All national and institutional laws and regulations governing the care and use of laboratory animals must be followed.[10]

Phase 1: Pharmacokinetic (PK) and Acute Toxicity Assessment

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin, is a prerequisite for efficacy studies.[12][13][14]

Experimental Design: Pharmacokinetics

The objective of this study is to determine the key pharmacokinetic parameters of this compound in a rodent model.

Parameter Specification Rationale
Animal Model Species: Sprague-Dawley rats; Sex: Male and Female (n=3-5 per group); Weight: 200-250 gRats are a commonly used model for PK studies due to their physiological similarities to humans and ease of handling.[12] Including both sexes is important to identify potential sex-based differences in drug metabolism.
Housing Standard laboratory conditions: 12-hour light/dark cycle, ad libitum access to food and water.Standardized housing minimizes environmental variables that could affect experimental outcomes.
Drug Formulation Sterile saline or 0.5% methylcellulose in sterile water.The vehicle should be inert and non-toxic, ensuring the observed effects are due to the test compound.
Administration Routes Intravenous (IV) bolus and Oral (PO) gavage.[15][16]IV administration provides 100% bioavailability and is a benchmark for comparison.[17] The oral route mimics a common clinical route of administration.[15]
Dosage IV: 2 mg/kg; PO: 10 mg/kgDosages are hypothetical and should be determined based on in vitro potency and preliminary dose-range finding studies.[18]
Blood Sampling Serial blood collection from the saphenous or tail vein.Serial sampling in the same animal reduces the number of animals required and inter-animal variability.[19]
Time Points IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours. PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours.Time points are selected to capture the absorption, distribution, and elimination phases of the drug.[14]
Bioanalysis LC-MS/MS for quantification of this compound in plasma.LC-MS/MS is a highly sensitive and specific method for drug quantification in biological matrices.[12]
Step-by-Step Protocol: Pharmacokinetic Study
  • Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment.

  • Dosing:

    • IV Administration: Restrain the rat and administer a single bolus dose via the lateral tail vein.[20]

    • Oral Gavage: Administer a single dose directly into the stomach using a ball-tipped gavage needle.[20]

  • Blood Collection: Collect approximately 0.2 mL of blood into tubes containing an anticoagulant (e.g., EDTA) at the specified time points.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.[19]

Experimental Design: Acute Toxicity

This study aims to determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.[14]

Parameter Specification Rationale
Animal Model Species: CD-1 mice; Sex: Male and Female (n=5 per dose group); Age: 6-8 weeksMice are a common model for acute toxicity studies.[21][22]
Administration Route Oral (PO) gavageThe intended clinical route, if oral, is often used for toxicity studies.
Dosage Escalating single doses (e.g., 50, 100, 500, 1000, 2000 mg/kg) and a vehicle control group.A wide dose range is used to identify the dose at which adverse effects are observed.[14][22]
Observation Period 14 daysA 14-day observation period is standard for acute toxicity studies to monitor for delayed effects.[14]
Endpoints Clinical signs of toxicity, body weight changes, mortality, and gross necropsy findings.[14][21]These endpoints provide a comprehensive assessment of the compound's acute toxicity profile.
Step-by-Step Protocol: Acute Toxicity Study
  • Acclimatization and Randomization: Acclimate animals and randomly assign them to dose groups.

  • Dosing: Administer a single oral dose of this compound or vehicle.

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, then at least twice daily.

    • Record any clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

    • Record body weights at baseline and on days 7 and 14.

    • Record any mortalities.

  • Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.[14]

Phase 2: Efficacy Evaluation in a Hypertensive Animal Model

Based on the known cardiovascular effects of some indoline derivatives, a plausible therapeutic application for this compound is in the treatment of hypertension.[3] The Spontaneously Hypertensive Rat (SHR) is a well-established genetic model for this condition.[23]

Experimental Design: Antihypertensive Efficacy
Parameter Specification Rationale
Animal Model Species: Spontaneously Hypertensive Rats (SHR); Sex: Male; Age: 12-14 weeks; Control: Wistar-Kyoto (WKY) ratsSHRs are a widely accepted model of essential hypertension.[23][24] WKY rats serve as the normotensive control.
Group Size n=8-10 animals per groupThis sample size is generally sufficient to achieve statistical power in cardiovascular studies.
Treatment Groups 1. WKY + Vehicle; 2. SHR + Vehicle; 3. SHR + this compound (Low Dose); 4. SHR + this compound (High Dose); 5. SHR + Positive Control (e.g., an ACE inhibitor)Inclusion of normotensive and positive controls allows for a comprehensive evaluation of the compound's antihypertensive effect.
Dosing Regimen Daily oral gavage for 4 weeks.Chronic dosing is necessary to assess the long-term efficacy in a chronic disease model.
Primary Endpoint Systolic and Diastolic Blood PressureThe key indicators of antihypertensive efficacy.
Secondary Endpoints Heart rate, organ weights (heart, kidneys), and histopathological analysis of cardiovascular tissues.These provide additional information on the compound's effects on the cardiovascular system.
Step-by-Step Protocol: Antihypertensive Efficacy Study
  • Acclimatization and Baseline Measurements: Acclimate rats to the facility and the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for one week. Record baseline blood pressure and heart rate.

  • Randomization and Dosing: Randomly assign SHRs to treatment groups and begin daily oral administration of the vehicle, this compound, or the positive control.

  • Blood Pressure Monitoring: Measure blood pressure and heart rate weekly throughout the 4-week treatment period.

  • Terminal Procedures: At the end of the study, record final body weights. Euthanize the animals and collect blood for potential biomarker analysis.

  • Organ Collection and Analysis: Harvest the heart and kidneys, weigh them, and fix them in formalin for histopathological examination.

  • Data Analysis: Analyze blood pressure and heart rate data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Visualization of Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: PK and Acute Toxicity cluster_phase2 Phase 2: Efficacy Study pk_study Pharmacokinetic Study (Rats, IV & PO) data_analysis_pk PK Parameter Calculation pk_study->data_analysis_pk LC-MS/MS toxicity_study Acute Toxicity Study (Mice, PO) data_analysis_tox MTD Determination toxicity_study->data_analysis_tox Observations efficacy_study Antihypertensive Efficacy (SHR Model, PO) data_analysis_pk->efficacy_study Dose Selection data_analysis_tox->efficacy_study Safety Info bp_monitoring Weekly Blood Pressure Measurement efficacy_study->bp_monitoring 4 Weeks Dosing terminal_procedures Terminal Procedures (Necropsy, Histology) bp_monitoring->terminal_procedures

Caption: Workflow for the in vivo evaluation of this compound.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance will be determined using appropriate tests, such as t-tests or ANOVA, with a p-value of <0.05 considered significant. The results from these studies will provide a preliminary understanding of the in vivo properties of this compound, guiding future research and development efforts.

References

Troubleshooting & Optimization

Common side products in Indolin-5-ol hydrochloride synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Indolin-5-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurities and side products during this synthesis. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify, understand, and resolve common issues.

FAQ 1: Identifying Common Impurities

Q1: My initial analysis (TLC/LC-MS) of the crude product shows several unexpected spots/peaks apart from the starting material. What are the most likely culprits?

This is a very common scenario. The structure of Indolin-5-ol, containing both a secondary amine and a phenol, makes it susceptible to various side reactions, particularly oxidation. The most common impurities, besides unreacted starting material, often arise from the reaction conditions and workup.

  • Oxidized Species (Quinone-imines): The Indolin-5-ol product is highly sensitive to air oxidation, which can be accelerated by trace metals or light. The phenol moiety can oxidize to a quinone, and this can lead to the formation of colored impurities, often appearing as pink, brown, or purple discolorations in your solid or solutions. These species are often more polar than your desired product. This process is analogous to the oxidation of adrenaline to the deeply colored adrenochrome[1].

  • Over-reduced Products: If your synthesis involves the reduction of an indole precursor, aggressive reducing conditions (e.g., harsh acid-metal combinations) can sometimes lead to the reduction of the benzene ring, although this is less common under standard conditions[2].

  • Polymeric Byproducts: Indoles and indolines can be sensitive to strongly acidic conditions, which can sometimes lead to polymerization, appearing as an intractable baseline material on your TLC plate or as insoluble material in your crude product[2].

  • Salts of the Hydrogen Donor: If using catalytic transfer hydrogenation with formic acid or ammonium formate, residual salts can be present in the crude product.[3][4][5]

Q2: I'm performing a debenzylation of 5-benzyloxyindoline, and I consistently see a less polar spot on my TLC that corresponds to the starting material. Why is the reaction incomplete?

Incomplete debenzylation is a frequent issue. Several factors related to the catalytic hydrogenation process can be the cause:

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) is sensitive to "poisoning." Trace impurities in your starting material, solvents, or even sulfur-containing compounds can deactivate the catalyst surface, halting the reaction.[6]

  • Insufficient Hydrogen Source: Whether using hydrogen gas or a transfer hydrogenation donor like cyclohexene or formic acid, an insufficient amount will naturally lead to an incomplete reaction.[7][8] For transfer hydrogenation, the choice of donor is also critical; for instance, formic acid may be a more efficient donor than cyclohexene for some substrates.[3][7]

  • Poor Mass Transfer: In heterogeneous catalysis (like with Pd/C), the reaction occurs on the catalyst surface. Inadequate stirring or a reaction mixture that is too concentrated can limit the substrate's access to the catalyst, slowing the reaction rate significantly.[9]

  • Reaction Conditions: Temperature and pressure (if using H₂ gas) play a vital role. Some debenzylations require gentle heating to proceed at a reasonable rate.[7]

Below is a diagram illustrating the primary reaction and the key impurity from incomplete debenzylation.

G cluster_reaction Debenzylation to form Indolin-5-ol cluster_impurities Common Side Products & Impurities SM 5-Benzyloxyindoline (Starting Material) Product Indolin-5-ol (Desired Product) SM->Product H₂, Pd/C (Successful Reaction) Impurity Oxidized Impurity (e.g., Quinone-imine) Product->Impurity Air (O₂) (Side Reaction) Unreacted_SM Unreacted 5-Benzyloxyindoline (Incomplete Reaction) Oxidized_Product Oxidized Indolin-5-ol (Post-reaction Degradation) Polymer Polymeric Material (Acid-catalyzed) caption Key species in Indolin-5-ol synthesis.

Caption: Key chemical species in Indolin-5-ol synthesis.

FAQ 2: Purification and Removal Strategies

Q3: What is the most robust method for removing both the non-polar starting material and the polar oxidized impurities from my crude this compound?

G Start Crude Reaction Mixture Extraction Step 1: Acid-Base Extraction (Isolates basic product from neutral impurities) Start->Extraction Chromatography Step 2: Column Chromatography (Removes closely related impurities) Extraction->Chromatography Salt Step 3: Hydrochloride Salt Formation (Final purification and stabilization) Chromatography->Salt End Pure Indolin-5-ol HCl Salt->End caption Recommended purification workflow.

Caption: Recommended purification workflow for Indolin-5-ol.

This workflow is effective because each step targets a different class of impurity.

  • Acid-Base Extraction: This leverages the basicity of the indoline nitrogen. By dissolving the crude mixture in an organic solvent and extracting with aqueous acid (like 1 M HCl), the protonated Indolin-5-ol moves to the aqueous phase, leaving non-basic impurities (like the 5-benzyloxyindoline starting material) behind in the organic layer.[10]

  • Column Chromatography: After basifying the aqueous layer and re-extracting the free base, column chromatography on silica gel can separate the Indolin-5-ol from impurities with similar basicity but different polarity (like the oxidized species).

  • Hydrochloride Salt Formation: Converting the purified free base to its hydrochloride salt is not only a final purification step (as the salt often crystallizes out, leaving trace impurities in the mother liquor) but also significantly improves the product's stability and shelf-life by protecting the amine from oxidation.[11]

Q4: Can you provide a detailed protocol for the acid-base extraction?

Certainly. This is a critical step for removing the non-polar starting material.

Protocol: Acid-Base Extraction for Indolin-5-ol Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated this compound will be in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using DCM). Drain and collect the aqueous layer.

  • Back-Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine this second aqueous extract with the first. At this point, the organic layer contains the neutral starting material (5-benzyloxyindoline) and can be discarded.

  • Liberating the Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 9. This deprotonates the indoline nitrogen, converting the salt back to the free base.

  • Final Product Extraction: Extract the aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM) to recover the purified Indolin-5-ol free base.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base, which is now ready for chromatography or salt formation.

This procedure is a robust method for separating basic amines from neutral organic compounds.[10]

Q5: My product is still colored after chromatography. How do I form the hydrochloride salt to get a clean, stable solid?

Forming the hydrochloride salt is an excellent final step for both purification and stabilization. A common method is to use HCl in a non-polar solvent.

Protocol: this compound Salt Formation

  • Dissolve Free Base: Dissolve your purified Indolin-5-ol free base in a minimal amount of a suitable solvent. Anhydrous methanol or isopropanol are good starting points.

  • Prepare HCl Solution: Use a commercially available solution of HCl in a solvent like dioxane, isopropanol, or diethyl ether. A 2 M solution of HCl in isopropanol is often a good choice.

  • Precipitation: While stirring the solution of your free base at room temperature or in an ice bath, add the HCl solution dropwise. You should observe the hydrochloride salt precipitating as a solid. Monitor the pH with a glass rod and pH paper to ensure you have reached an acidic pH (pH 1-2).

  • Crystallization/Isolation: Continue stirring the resulting slurry in the cold for 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of a cold, non-polar solvent like diethyl ether or hexane to remove any residual soluble impurities.

  • Drying: Dry the final product, this compound, under high vacuum to remove all residual solvents. The resulting solid should be significantly less colored and more stable than the free base.

Summary Table of Common Impurities

Impurity NameProbable SourceIdentification (TLC/LC-MS)Recommended Removal Method
5-Benzyloxyindoline Incomplete debenzylation reaction.[7]Less polar than the product on TLC (higher R_f). Mass peak corresponding to the starting material.Acid-base extraction (impurity remains in organic phase).
Quinone-imine Species Air oxidation of the Indolin-5-ol phenol group.[1]Highly colored. More polar than the product on TLC (lower R_f).Column chromatography. Work under an inert atmosphere (N₂ or Ar).
N-Acetyl-Indolin-5-ol Incomplete deprotection from a previous synthetic step.[12]Polarity similar to the product, may be difficult to separate.Acidic or basic hydrolysis may be required, followed by re-purification.[13]
Polymeric Material Exposure to strong, non-aqueous acid conditions.[2]Insoluble, baseline material on TLC.Filtration of the crude product solution.

References

How to prevent degradation of Indolin-5-ol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Indolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound possesses two chemical moieties that are susceptible to degradation, particularly through oxidation: the phenolic hydroxyl group and the indoline ring system. The electron-rich nature of both the phenol and the secondary amine in the indoline structure makes them prone to attack by atmospheric oxygen, especially in the presence of light, heat, or metal ions.

  • Phenolic Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a phenoxyl radical, which can then lead to the formation of quinone-type structures. This process is often accompanied by a visible color change, typically to yellow or brown.

  • Indoline Oxidation: The indoline ring itself can be oxidized to the corresponding indole. This dehydrogenation reaction results in the aromatization of the five-membered ring.

Understanding these potential degradation pathways is the first step in developing an effective storage and handling strategy.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about the stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, 2-8°C is acceptable.

Q2: I've noticed my white powder has turned slightly yellow/brown. Is it still usable?

A color change is a strong indicator of degradation. While the compound may not be completely degraded, its purity is compromised. We recommend performing a purity check using HPLC before use. For critical applications, it is best to use a fresh, non-discolored batch.

Q3: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. Prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. The use of deoxygenated solvents is recommended.

Q4: What solvents are best for dissolving this compound?

The choice of solvent will depend on your specific application. For stock solutions, polar aprotic solvents like DMSO or DMF are often used. For aqueous buffers, ensure the pH is slightly acidic to neutral, as basic conditions can accelerate the degradation of phenolic compounds.

Troubleshooting Guide: Degradation Issues

This section provides a more detailed approach to identifying and resolving degradation-related problems.

Observed Issue Potential Cause Suggested Solution
Inconsistent assay results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test to determine its usable lifetime under your specific storage conditions.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Compare the chromatogram of your sample to a reference standard. If new peaks are present, the sample has likely degraded. Optimize storage and handling to prevent further degradation.
Low potency or loss of activity in biological assays The active compound has degraded into inactive byproducts.Confirm the purity of your compound before use. If degradation is suspected, use a fresh batch of this compound.
Difficulty dissolving the compound Formation of insoluble polymeric degradation products.This is a sign of significant degradation. The material is likely not suitable for use. Review your storage conditions to prevent this in the future.

Proposed Degradation Pathways

The following diagram illustrates the likely oxidative degradation pathways of this compound based on the chemical properties of its functional groups.

G cluster_main Proposed Oxidative Degradation of this compound Indolin-5-ol_hydrochloride This compound Indole-5-ol Indole-5-ol Indolin-5-ol_hydrochloride->Indole-5-ol Oxidation (Dehydrogenation) Quinone_imine Quinone-imine Intermediate Indolin-5-ol_hydrochloride->Quinone_imine Oxidation of Phenol Polymeric_products Polymeric Products Quinone_imine->Polymeric_products Further Reactions

Caption: Proposed oxidative degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the vial of this compound to a desiccator inside a -20°C freezer.

  • Weighing and Aliquoting: When preparing to use the compound, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount quickly in a low-humidity environment. If possible, work in a glove box under an inert atmosphere.

  • Solution Preparation: Dissolve the compound in a deoxygenated solvent of choice. Purge the solvent with argon or nitrogen for at least 15 minutes before use.

  • Solution Storage: If a solution must be stored, place it in a tightly sealed amber vial, purge the headspace with an inert gas, and store at 2-8°C for no more than 24 hours.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of a reference standard of this compound in the mobile phase.

    • Prepare a 1 mg/mL solution of the sample to be tested.

    • Inject both solutions into the HPLC system.

    • Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

Workflow for a Forced Degradation Study

To rigorously assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 60°C, solid state) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo analysis Analyze by LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Identify Degradation Products and Elucidate Pathways analysis->elucidation

Caption: Workflow for a forced degradation study of this compound.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C (long-term), 2-8°C (short-term)To minimize thermal degradation and slow down oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Amber vial or protection from lightTo prevent photolytic degradation.
Humidity Tightly sealed container with desiccantTo prevent hydrolysis and moisture-mediated degradation.

By adhering to these guidelines, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Addressing poor cell permeability of Indolin-5-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indolin-5-ol Hydrochloride Derivatives

Introduction: Understanding the Permeability Challenge

This compound derivatives represent a promising class of compounds in medicinal chemistry. However, their development is frequently hampered by a critical pharmacokinetic hurdle: poor cell permeability. The inherent properties of the indolin-5-ol scaffold, combined with its formulation as a hydrochloride salt to improve aqueous solubility, often create a molecule with a high degree of polarity and a large polar surface area (PSA). These characteristics are antithetical to efficient passive diffusion across the lipid-rich cellular membrane.

This guide serves as a dedicated technical resource for researchers encountering these challenges. It provides a structured framework for diagnosing permeability issues, troubleshooting experimental setups, and implementing scientifically-grounded strategies to enhance the cellular uptake of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial, most critical assays to determine the cell permeability of my new this compound derivative?

A1: The first step is to establish a baseline understanding of your compound's fundamental permeability characteristics. We recommend a tiered approach starting with a simple, high-throughput in-vitro assay and progressing to more complex, cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is the ideal starting point. PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It exclusively measures passive diffusion and is an excellent tool for initial screening to determine if a compound has fundamental issues with crossing a lipid bilayer.

  • Caco-2 Permeability Assay: If your compound shows promise in the PAMPA assay, the next step is to use the Caco-2 cell model. These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that is considered the gold standard for in-vitro prediction of intestinal drug absorption. Crucially, Caco-2 cells express functional efflux transporters, such as P-glycoprotein (P-gp), allowing you to determine if your compound is a substrate for active efflux, a common issue for this class of molecules.

Q2: My compound violates one or more of Lipinski's "Rule of Five." Does this automatically mean it will have poor permeability?

A2: Not necessarily, but it is a significant red flag that warrants further investigation. Lipinski's Rule of Five (Ro5) is an empirically derived set of guidelines used to predict poor oral absorption or permeation. The rules are:

  • Molecular weight ≤ 500 Da

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

This compound derivatives can sometimes have a high hydrogen bond donor count (due to the -OH and -NH groups) and a lower Log P value than desired. A violation does not guarantee failure, but it strongly suggests that passive diffusion may be limited and that the compound might rely on other transport mechanisms or require chemical modification to improve its profile. Use Ro5 as a predictive tool to guide your experimental priorities, not as an absolute disqualifier.

Q3: Besides passive diffusion, what are the primary barriers I should be concerned about for my indolin-5-ol derivative?

A3: The two most significant barriers beyond poor passive diffusion are:

  • Active Efflux: Transmembrane proteins, particularly P-glycoprotein (MDR1/ABCB1), act as cellular "pumps" that actively expel xenobiotics, including many drug candidates, from the cell. This is a very common mechanism of resistance and poor permeability.

  • Poor Aqueous Solubility: While the hydrochloride salt form enhances solubility, the free base form of the drug is what typically permeates the cell membrane. If the compound has poor solubility at the physiological pH of the gut (around pH 6.0-7.5), it may not be sufficiently dissolved to even reach the cell surface for absorption. This can lead to misleadingly low permeability results in your assays.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My compound shows very low effective permeability (Pe < 1.0 x 10⁻⁶ cm/s) in the PAMPA assay.

This result strongly indicates that the intrinsic physicochemical properties of your molecule are hindering its ability to passively diffuse across a lipid membrane.

Logical Next Step: Diagnose the Root Cause

Before proceeding to more complex cell-based assays, you must determine if the issue is primarily due to low lipophilicity or poor solubility in the assay buffer.

A Low Pe in PAMPA Assay B Measure Thermodynamic Solubility in Assay Buffer (pH 7.4) A->B C Is Solubility > 100 µM? B->C Evaluate D Issue is Intrinsic Low Lipophilicity C->D Yes E Issue is Poor Aqueous Solubility C->E No F Medicinal Chemistry Approach: - Increase LogP - Mask Polar Groups (Prodrug) D->F Solution G Formulation Approach: - Use Co-solvents (DMSO, EtOH) - Add Surfactants (Tween® 80) E->G Solution

Caption: Decision workflow for troubleshooting low PAMPA results.

  • Preparation: Prepare a series of concentrations of your compound in the PAMPA assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Vortex the solutions vigorously and incubate them at room temperature for 24 hours to ensure they reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.

  • Quantification: Carefully take a supernatant sample and determine the concentration using a validated analytical method (e.g., LC-MS or HPLC-UV). The highest measured concentration is your thermodynamic solubility.

If the issue is solubility , you may need to incorporate a small percentage of a co-solvent like DMSO into your assay buffer. See the table below for guidance.

Problem 2: My compound performed well in PAMPA, but shows low permeability and a high efflux ratio (>2) in the Caco-2 assay.

This is a classic sign of active efflux. A high efflux ratio, calculated as the permeability from the basolateral-to-apical (B-A) direction divided by the apical-to-basolateral (A-B) direction, indicates that your compound is being actively pumped out of the Caco-2 cells.

cluster_0 Apical Membrane (Gut Lumen) cluster_1 Cell Interior (Cytosol) Drug_In Drug (Indolin-5-ol Derivative) Drug_Inside Drug Drug_In->Drug_Inside Passive Diffusion Pgp P-gp Efflux Pump (ABCB1) Drug_Inside->Pgp Binding Pgp->Drug_In Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy

Caption: Mechanism of P-gp mediated drug efflux from an intestinal cell.

Solution: Confirm P-gp Substrate Activity

To confirm that P-gp is responsible, repeat the Caco-2 assay but include a known P-gp inhibitor in the assay buffer.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for full differentiation and monolayer formation. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements.

  • Prepare Solutions:

    • Test Compound Solution (A-B): Dissolve your indolin-5-ol derivative in transport buffer (e.g., HBSS, pH 7.4) and add to the apical (top) chamber.

    • Test Compound Solution (B-A): Add the same solution to the basolateral (bottom) chamber.

    • Inhibitor Co-dosing: Prepare identical sets of solutions that also contain a P-gp inhibitor, such as 100 µM Verapamil.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: Take samples from the receiver chamber (basolateral for A-B, apical for B-A) at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of your compound in the samples using LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio (ER):

    • If the efflux ratio drops significantly (e.g., from 5.0 to < 2.0) in the presence of Verapamil, you have confirmed your compound is a P-gp substrate.

Problem 3: My compound is not an efflux substrate, but still has low Caco-2 permeability. How can I improve its uptake?

If you've ruled out both poor solubility and active efflux, the issue is likely low intrinsic passive permeability due to the molecule's polarity. The most effective strategy at this point is often a medicinal chemistry approach, specifically the use of a prodrug.

Strategy: Prodrug Approach to Mask Polarity

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. A common strategy for compounds with exposed hydroxyl groups, like indolin-5-ol, is to create an ester prodrug. This masks the polar -OH group with a more lipophilic ester group, enhancing passive diffusion. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, releasing the active parent drug.

Prodrug Lipophilic Prodrug (e.g., Indolin-5-yl acetate) Membrane Cell Membrane Prodrug->Membrane Enhanced Passive Diffusion (High LogP) Esterases Intracellular Esterases Membrane->Esterases Enters Cytosol ActiveDrug Active Drug (Indolin-5-ol) Esterases->ActiveDrug Hydrolysis

Caption: Conversion of a lipophilic ester prodrug to its active form.

Considerations for Prodrug Design:

  • Linker Stability: The ester bond must be stable enough in the gastrointestinal tract and bloodstream but labile enough to be cleaved efficiently inside the target cell.

  • Cleavage Products: Ensure the cleaved portion (e.g., acetic acid from an acetate ester) is non-toxic.

  • Physicochemical Properties: The prodrug should have a significantly higher LogP and lower PSA than the parent compound.

Data Summary Tables

Table 1: Recommended Co-solvents for In-Vitro Permeability Assays

Co-solventTypical Starting Conc.Max Recommended Conc.Notes
DMSO0.5% (v/v)1.0% (v/v)Can compromise Caco-2 monolayer integrity at >1%.
Ethanol1.0% (v/v)2.0% (v/v)Less disruptive to cell membranes than DMSO.
PEG 4001.0% (v/v)5.0% (v/v)Useful for highly insoluble compounds.
Tween® 800.02% (w/v)0.1% (w/v)Surfactant; can form micelles that affect results.

Table 2: Interpreting Caco-2 Permeability and Efflux Data

Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)InterpretationRecommended Action
> 10< 2High PermeabilityProceed with in-vivo studies.
1 - 10< 2Moderate PermeabilityConsider formulation or minor structural changes.
< 1< 2Low PermeabilityLikely poor passive diffusion. Pursue prodrug strategy.
Any Value> 2Potential Efflux SubstrateConfirm with inhibitor assay. Redesign to avoid efflux.

Technical Support Center: Overcoming Resistance to Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Indolin-5-ol hydrochloride is representative of a class of indoline-based small molecule inhibitors investigated in oncological research.[1][2][3] The mechanisms, protocols, and troubleshooting advice provided herein are based on established principles of cancer drug resistance, particularly concerning tyrosine kinase inhibitors (TKIs), and are intended as an illustrative guide.[4][5][6][7][8] Researchers should adapt these strategies based on the specific molecular target and cellular context of their experimental system.

Introduction to this compound and the Challenge of Resistance

The indoline scaffold is a versatile structural motif found in numerous natural and synthetic compounds with significant pharmacological activity, including anticancer properties.[1][2][3] Compounds like this compound are often designed as inhibitors of specific cellular signaling pathways, such as those driven by protein tyrosine kinases, which are critical for cancer cell proliferation and survival.[1][6][9]

While initially effective, the development of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure.[10][11] This resistance can be intrinsic (pre-existing) or acquired after a period of successful treatment.[5][11] Understanding and overcoming this resistance is paramount for the successful development of novel therapeutics. This guide provides a structured approach to troubleshooting common issues, investigating resistance mechanisms, and validating experimental findings.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations that may suggest the emergence of drug resistance in your cancer cell cultures.

Q1: My IC50 value for this compound has significantly increased in my cell line. What should I check first?

An increasing IC50 is the classic sign of acquired resistance. Before launching a full-scale mechanistic investigation, it is crucial to rule out experimental variability.

Initial Troubleshooting Checklist:

  • Compound Integrity:

    • Action: Prepare a fresh stock solution of this compound from a new or validated powder aliquot. Small molecules can degrade with improper storage or multiple freeze-thaw cycles.

    • Rationale: To ensure the observed effect is due to a change in the cells, not the inhibitor.

  • Cell Line Authenticity & Health:

    • Action: Thaw an early-passage aliquot of the parental (sensitive) cell line and re-determine its IC50 alongside the suspected resistant line.

    • Rationale: Cell lines can drift genetically over time or become contaminated. Comparing to a validated early-passage stock provides a stable baseline.

  • Assay Parameters:

    • Action: Review your cell viability assay protocol (e.g., MTT, CellTiter-Glo). Confirm that cell seeding density, drug incubation time, and reagent concentrations are consistent with previous experiments.

    • Rationale: Inconsistent assay conditions can lead to artifactual shifts in IC50 values.

If, after these checks, the IC50 of your continuously cultured cell line remains significantly higher than the parental stock (typically a >3-5 fold increase is considered resistant), you have likely selected for a resistant population.[12]

Q2: I'm no longer observing the expected inhibition of the downstream signaling pathway after treatment. What does this mean?

This suggests that cancer cells have found a way to bypass the inhibitory effect of this compound. This is a hallmark of "bypass track resistance."[4]

Potential Mechanisms:

  • Activation of an Alternative Pathway: Cancer cells may upregulate a parallel signaling pathway to maintain downstream signals like proliferation and survival. For example, resistance to an EGFR inhibitor can be caused by the amplification of the MET receptor tyrosine kinase.[4]

  • Downstream Mutations: A mutation may occur in a protein downstream of the drug's target, rendering that pathway constitutively active, irrespective of upstream inhibition.[5]

  • Loss of Target Dependence: The cells may no longer be "addicted" to the specific pathway targeted by your compound.[4]

Troubleshooting Steps:

  • Western Blot Analysis: Perform a phospho-protein screen (or targeted Western blots) to probe the activation state of key nodes in parallel survival pathways (e.g., p-AKT, p-ERK, p-STAT3) in both sensitive and resistant cells, with and without the drug.

  • Ligand Stimulation: Investigate if the addition of growth factors for alternative receptors (e.g., HGF for MET, NRG1 for HER3) can rescue sensitive cells from drug-induced death, mimicking a bypass mechanism.

Q3: Could the cells just be pumping the drug out?

Yes. This is a very common mechanism of multi-drug resistance (MDR).[6][13]

Mechanism:

  • Overexpression of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).[13][14] These proteins act as efflux pumps, actively removing the drug from the cell's cytoplasm and lowering its intracellular concentration to sub-therapeutic levels.[6][14][15]

Initial Test:

  • Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with this compound in the presence and absence of a known pan-ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A significant restoration of sensitivity (i.e., a lower IC50) in the presence of the pump inhibitor strongly suggests that drug efflux is a key resistance mechanism.[16]

Part 2: A Systematic Workflow for Investigating Resistance

Once initial troubleshooting suggests true biological resistance, a systematic approach is needed to identify the underlying molecular mechanism(s).

Workflow for Characterizing Resistance

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Observation: Increased IC50 or Loss of Pathway Inhibition B Confirm Resistance: Test against early-passage parental cells A->B C Is Resistance Confirmed? B->C D Stop: Investigate Assay Variability C->D No E Hypothesis 1: Increased Drug Efflux? C->E Yes F Hypothesis 2: On-Target Alteration? E->F Next Hypothesis H Efflux Assay: (e.g., Rhodamine 123) Test with pump inhibitors E->H Test G Hypothesis 3: Bypass Pathway Activation? F->G Next Hypothesis I Target Sequencing: (Sanger or NGS) Compare resistant vs. parental F->I Test J Phospho-Proteomic Screen: (Western Blot Array / Mass Spec) Compare resistant vs. parental G->J Test K Validate Mechanism: CRISPR/Overexpression Test combination therapies H->K I->K J->K

Caption: A systematic workflow for identifying the mechanism of resistance.

Part 3: Key Experimental Protocols

Here we provide detailed methodologies for essential experiments in your investigation.

Protocol 1: Generation of a Resistant Cell Line via Dose Escalation

This protocol describes the most common method for generating a model of acquired resistance in the lab.[10]

Objective: To apply selective pressure on a parental cancer cell line to select for a subpopulation with stable resistance to this compound.

Methodology:

  • Baseline IC50 Determination: First, accurately determine the IC50 of the parental cell line using a 72-hour cell viability assay (e.g., MTT or WST-8).[10][16]

  • Initial Induction: Begin culturing the parental cells in medium containing this compound at a low concentration (e.g., IC10-IC20, the concentration that inhibits 10-20% of cell growth).[12]

  • Monitoring and Passaging: Maintain the cells at this concentration. Initially, you will observe significant cell death and reduced proliferation. Replace the drug-containing medium every 2-3 days. Once the surviving cells recover their normal growth rate and reach ~80% confluency, passage them as usual, keeping them in the same drug concentration.[12][17]

  • Dose Escalation: After the cells have stabilized for 2-3 passages, gradually increase the drug concentration.[10] A 1.5 to 2-fold increase is recommended.[10]

  • Iterative Process: Repeat Step 4, incrementally increasing the drug dose. If at any point the cells crash (viability drops >50%), revert to the previous concentration until they recover.[18] This entire process can take several weeks to months.[10][17]

  • Validation of Resistant Line: Once cells are stably proliferating at a significantly higher concentration (e.g., 10x the parental IC50), a resistant line has been established.[18][19] Confirm the new, stable IC50 and calculate the Resistance Index (RI).

Table 1: Calculating the Resistance Index (RI)

ParameterDescriptionFormula
Resistance Index (RI) A quantitative measure of the degree of resistance.RI = (IC50 of Resistant Line) / (IC50 of Parental Line)

An RI > 10 is generally considered a robustly resistant cell line model.[18]

Protocol 2: Assessing Drug Efflux Pump Activity (Rhodamine 123 Assay)

Objective: To functionally assess the activity of ABC transporters like P-gp, which use the fluorescent substrate Rhodamine 123.

Rationale: If efflux pumps are overactive, they will pump the fluorescent dye out of the cell, resulting in lower intracellular fluorescence compared to control cells.[20]

Methodology:

  • Cell Preparation: Harvest both parental and suspected resistant cells and resuspend them in fresh culture medium at a concentration of 1x10^6 cells/mL.

  • Controls: Prepare tubes with a known efflux pump inhibitor (e.g., 50 µM Verapamil) for both cell types. This will serve as a positive control for pump inhibition.

  • Dye Loading: Add Rhodamine 123 to all tubes to a final concentration of ~1 µM. Incubate at 37°C for 30-60 minutes to allow the cells to take up the dye.

  • Efflux Phase: Pellet the cells by centrifugation, remove the dye-containing supernatant, and resuspend in fresh, pre-warmed, dye-free medium.

  • Flow Cytometry: Immediately analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between samples.

    • Expected Outcome for Resistance: The resistant cells will show a significantly lower MFI compared to the parental cells.

    • Confirmation: The MFI of the resistant cells treated with Verapamil should increase, ideally approaching the levels of the parental cells, confirming that the low fluorescence was due to active efflux.

Part 4: Understanding and Overcoming Core Resistance Mechanisms

A deep understanding of the molecular basis of resistance is key to devising strategies to overcome it.[21] The primary mechanisms can be broadly categorized as on-target and off-target.[5][7]

On-Target Resistance: The Target Fights Back

This involves genetic changes to the protein directly targeted by this compound.

  • Secondary Mutations: The most common on-target mechanism is the acquisition of a new mutation in the drug's target protein.[5] A "gatekeeper" mutation, for instance, involves substituting a small amino acid in the ATP-binding pocket with a bulkier one, sterically hindering the drug from binding while still allowing ATP to bind.[5] The T790M mutation in EGFR is a classic example of this.[4]

  • Gene Amplification: The cancer cell can make numerous copies of the gene encoding the target protein. This massive overexpression of the target can effectively titrate out the inhibitor, requiring a much higher drug concentration to achieve the same level of inhibition.[6]

Off-Target Resistance: The Cell Reroutes the Signal

This involves changes in other genes or pathways that circumvent the need for the inhibited target.

  • Bypass Signaling: As discussed in the FAQs, cells can activate other receptor tyrosine kinases (RTKs) or signaling cascades to maintain downstream pro-survival signals (e.g., MAPK and PI3K-AKT pathways).[4][21]

  • Drug Efflux: Overexpression of ABC transporters.[6][13]

  • Histological Transformation: In some cases, the entire cell type can change, for example, from a non-small cell lung cancer (NSCLC) to a small cell lung cancer (SCLC) phenotype, which has a completely different set of dependencies and drug sensitivities.[5]

Visualizing Resistance Mechanisms

G cluster_0 Primary Signaling Pathway cluster_1 Resistance Mechanisms receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node resistance_node resistance_node RTK1 Target RTK Downstream1 RAS-RAF-MEK-ERK RTK1->Downstream1 Survival Proliferation/ Survival Downstream1->Survival Drug Indolin-5-ol Hydrochloride Drug->RTK1 Gatekeeper 1. On-Target Mutation (e.g., Gatekeeper) Blocks Drug Binding Gatekeeper->RTK1 modifies Efflux 2. Drug Efflux (ABC Transporters) Efflux->Drug expels RTK2 3. Bypass Activation (e.g., MET) Downstream2 PI3K-AKT RTK2->Downstream2 Downstream2->Survival

Caption: Common mechanisms of resistance to a targeted kinase inhibitor.

Part 5: Strategies to Overcome Resistance

Identifying the resistance mechanism allows for the rational design of next-step experiments or therapeutic strategies.

Table 2: Mechanism-Based Strategies to Overcome Resistance

Resistance MechanismStrategyRationale & Example
On-Target Gatekeeper Mutation Develop Next-Generation Inhibitor Design a new compound that can bind to the mutated pocket. Example: Osimertinib was developed to inhibit EGFR with the T790M mutation.[4]
Target Gene Amplification Increase Dose / More Potent Inhibitor Overcome the high target concentration. This is often limited by toxicity.
Bypass Pathway Activation Combination Therapy Inhibit both the primary target and the bypass pathway simultaneously.[21][22] Example: Combine an EGFR inhibitor with a MET inhibitor if MET amplification is the resistance mechanism.[22]
Increased Drug Efflux Combination with Efflux Pump Inhibitor Restore intracellular drug concentration.[13] Example: Co-administer with verapamil or newer, more specific pump inhibitors.

Precision medicine approaches, guided by the molecular identification of resistance mechanisms, are crucial for tailoring subsequent treatment strategies.[22] By understanding why a compound like this compound fails, researchers can develop more robust and durable anticancer therapies.[21]

References

Technical Support Center: Interpreting ¹H and ¹³C NMR Spectra of Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of Indolin-5-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter this molecule in their work. Interpreting its NMR spectrum can be challenging due to the combined effects of the saturated heterocyclic ring, the aromatic system, the hydroxyl substituent, and, most critically, the protonation of the indoline nitrogen to form the hydrochloride salt.

This guide is structured as a series of questions you might ask during your analysis, providing not just answers but the underlying chemical principles to empower your interpretation.

Section 1: The Basics - What Should I Expect from the Core Structure?

Question: What are the fundamental signals I should look for from an Indolin-5-ol structure?

Answer: Before considering the complexities of the hydrochloride salt, it's crucial to understand the baseline spectrum of the parent structure. The Indolin-5-ol molecule has two key regions: the aliphatic (saturated) five-membered ring and the substituted aromatic ring.

  • Aliphatic Region (C2 & C3): The two methylene groups (-CH₂-) at positions 2 and 3 of the indoline ring are adjacent. This arrangement typically gives rise to two distinct signals. Because they are coupled to each other, you should expect to see two triplets, each integrating to 2 protons. The protons at C2 (adjacent to the nitrogen) will be further downfield than those at C3.

  • Aromatic Region (C4, C6, C7): The benzene ring is substituted at positions 1, 2 (fused), and 5. This leaves three aromatic protons at positions 4, 6, and 7. Their splitting pattern is dictated by their relationship to one another:

    • H-4: Is ortho to the fused ring system and meta to the hydroxyl group. It will be split by H-6 (a four-bond meta-coupling, ⁴J).

    • H-6: Is ortho to the hydroxyl group and meta to H-4. It will be split by H-7 (a three-bond ortho-coupling, ³J) and H-4 (a four-bond meta-coupling, ⁴J).

    • H-7: Is ortho to the fused ring system and ortho to H-6. It will be split by H-6 (a three-bond ortho-coupling, ³J).

The expected coupling constants are approximately ³J (ortho) = 6-10 Hz and ⁴J (meta) = 2-4 Hz.[1][2]

  • Labile Protons (N-H & O-H): In a neutral molecule, you would expect signals for the amine proton (N-H) and the phenolic proton (O-H). These signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3]

Predicted Chemical Shifts (¹H & ¹³C)

The following tables provide an estimated starting point for chemical shift assignments in a standard deuterated solvent like DMSO-d₆. The actual values for your sample will be influenced by the hydrochloride salt, as discussed in the next section.

Table 1: Predicted ¹H NMR Chemical Shifts for Indolin-5-ol Moiety

Proton Position Expected δ (ppm) Multiplicity Notes
H-2 (-CH₂-N) ~3.3 - 3.6 Triplet (t) Adjacent to nitrogen.
H-3 (-CH₂-Ar) ~2.9 - 3.1 Triplet (t) Adjacent to the aromatic ring.
H-4 ~6.8 - 7.0 Doublet (d) Meta-coupled to H-6.
H-6 ~6.5 - 6.7 Doublet of Doublets (dd) Ortho-coupled to H-7, meta-coupled to H-4.
H-7 ~6.6 - 6.8 Doublet (d) Ortho-coupled to H-6.
N-H Variable (e.g., 5-8) Broad Singlet (br s) Exchangeable; position is highly variable.

| O-H | Variable (e.g., 8-10) | Broad Singlet (br s) | Exchangeable; phenolic OH is typically downfield. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Indolin-5-ol Moiety

Carbon Position Expected δ (ppm) Notes
C-2 ~45 - 50 Aliphatic carbon attached to nitrogen.
C-3 ~30 - 35 Aliphatic carbon.
C-3a (bridgehead) ~130 - 135 Aromatic quaternary carbon.
C-4 ~115 - 120 Aromatic CH.
C-5 ~150 - 155 Aromatic carbon attached to -OH.
C-6 ~110 - 115 Aromatic CH.
C-7 ~125 - 130 Aromatic CH.

| C-7a (bridgehead) | ~140 - 145 | Aromatic quaternary carbon. |

Section 2: Troubleshooting the Hydrochloride Effect

Question: My aliphatic and aromatic signals are all shifted significantly downfield compared to literature values for indoline. Why is this happening?

Answer: This is the classic effect of forming an amine hydrochloride salt. The hydrochloric acid protonates the most basic site in the molecule: the nitrogen atom of the indoline ring. This converts the secondary amine (-NH-) into a secondary ammonium salt (-NH₂⁺-).

The key consequence is deshielding . The newly formed positive charge on the nitrogen atom acts as a powerful electron-withdrawing group. This effect is propagated through the bonds to nearby protons and carbons, pulling electron density away from them. In NMR, lower electron density around a nucleus results in it being "deshielded" from the external magnetic field, causing its resonance signal to appear at a higher chemical shift (further downfield).[4][5]

  • Impact on Aliphatic Protons: The protons at C-2 are directly adjacent to the protonated nitrogen. They will experience the strongest deshielding effect and will be shifted significantly downfield. The protons at C-3 will also be shifted downfield, but to a lesser extent.

  • Impact on Aromatic Protons: The electron-withdrawing effect extends into the aromatic ring, causing all aromatic protons (H-4, H-6, H-7) to shift downfield.

  • The Ammonium Proton Signal: You will now have a signal for the two equivalent ammonium protons (-NH₂⁺-). This peak is often broad and its chemical shift is highly dependent on the solvent and any residual water. In DMSO-d₆, it can often be found in the 8-10 ppm region.

G cluster_0 Neutral Indolin-5-ol cluster_1 Protonation Event cluster_2 This compound cluster_3 Consequence in NMR Neutral Indolin-5-ol (-NH-) Protonation + HCl Neutral->Protonation Salt Ammonium Salt (-NH₂⁺-) Protonation->Salt Effect Electron-Withdrawing Effect (Deshielding) Salt->Effect Positive charge on N Result Downfield Shift (Higher ppm) of adjacent H-2, H-3, and Aromatic Protons Effect->Result

Caption: The effect of protonation on NMR chemical shifts.

Section 3: Identifying Labile Protons and Dealing with Ambiguity

Question: I see several broad peaks in my spectrum. How can I definitively identify which ones are from the -OH and -NH₂⁺ groups?

Answer: This is a very common and critical question. The definitive method for identifying exchangeable protons (protons attached to heteroatoms like oxygen or nitrogen) is a D₂O shake experiment .[6][7]

The principle is simple: Deuterium (D) is NMR-inactive in a ¹H NMR experiment. When you add a drop of deuterium oxide (D₂O) to your NMR sample, the labile protons from your compound will rapidly exchange with the deuterium atoms from the D₂O.[8]

R-OH + D₂O ⇌ R-OD + HOD R-NH₂⁺ + D₂O ⇌ R-NHD⁺ + HOD

When a proton is replaced by a deuterium, its signal disappears from the ¹H NMR spectrum. Therefore, any peak that vanishes or significantly diminishes after the D₂O shake corresponds to an exchangeable proton.[7][9]

Experimental Protocol: The D₂O Shake

This protocol provides a clear, step-by-step methodology for confirming the identity of exchangeable protons.

Materials:

  • Your NMR sample of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Deuterium Oxide (D₂O).

  • A clean pipette or syringe.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Ensure you save the data.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one or two drops of D₂O directly to the sample.

  • Mix Thoroughly: Cap the NMR tube securely and invert it several times to ensure the D₂O is mixed with the sample solvent. You may see an emulsion if the solvents are not perfectly miscible, but the exchange will still occur at the interface.

  • Acquire Second Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare Spectra: Overlay the "before" and "after" spectra. The peaks corresponding to the -OH and -NH₂⁺ protons will have disappeared or be greatly reduced in intensity in the second spectrum.

G Start Start: ¹H NMR Spectrum Acquired Step1 Add 1-2 drops of D₂O to NMR tube Start->Step1 Step2 Shake tube to mix Step1->Step2 Step3 Re-acquire ¹H NMR Spectrum Step2->Step3 Decision Compare Spectra: Does a peak disappear? Step3->Decision Yes Yes: Peak is an exchangeable proton (-OH or -NH₂⁺) Decision->Yes Yes No No: Peak is a non-exchangeable C-H proton Decision->No No

Caption: Workflow for a D₂O shake experiment.

Section 4: FAQs - Quick Troubleshooting

Q1: Why are my aliphatic protons (H-2, H-3) appearing as slightly broadened triplets instead of sharp triplets?

  • This can be due to a slower rate of proton exchange on the nitrogen or quadrupole broadening from the ¹⁴N nucleus. The hydrochloride salt can sometimes restrict conformational flexibility, leading to more complex splitting patterns that are not perfectly resolved.

Q2: I'm using methanol-d₄ as my solvent and I can't see the -OH or -NH₂⁺ peaks at all.

  • Protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O have their own exchangeable deuterium atoms. They will rapidly exchange with your compound's labile protons, often making them invisible from the start.[3] To observe these protons, you must use an aprotic deuterated solvent like DMSO-d₆, CDCl₃, or acetone-d₆.

Q3: I see extra, unexpected peaks in my spectrum. What could they be?

  • Always check for common residual solvents from your synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane).[10][11] Also, consider impurities from the starting materials or side-products, such as unreduced 5-hydroxyindole.[12]

Q4: The integration of my aromatic region doesn't add up to 3 protons.

  • Ensure your baseline correction is accurate. If the issue persists, check if one of the aromatic proton signals is overlapping with the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

References

Minimizing off-target effects of Indolin-5-ol hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

This guide is structured to help you proactively design rigorous experiments and troubleshoot common issues. We will move from foundational questions to detailed, validated protocols that will empower you to confidently distinguish on-target from off-target phenomena.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with small molecule inhibitors.

Q1: What are off-target effects and why are they a critical concern with a compound like Indolin-5-ol hydrochloride?

Q2: I'm observing significant cytotoxicity in my cell line, even at low concentrations. Is this automatically an off-target effect?

A2: Not necessarily, but it warrants a systematic investigation. The cytotoxicity could be an on-target effect if the primary target is essential for cell survival in your specific model. Conversely, it could be a classic off-target effect where the compound interacts with other proteins crucial for cell viability. To dissect this, you should first perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the precise concentration range that is toxic. The crucial next step is to compare this result with a genetic knockdown of the intended target. If genetically silencing the target reproduces the cytotoxicity, the effect is likely on-target. If not, an off-target liability is the probable cause.

Q3: The phenotype I observe after treatment doesn't align with the known biological function of the presumed target. What is the first step I should take?

A3: This discrepancy is a major red flag for potential off-target activity. The very first and most crucial step is to confirm that this compound is actually engaging its intended target within the intact cells at the concentration you are using. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose. This assay directly measures the biophysical interaction between the compound and its target protein in the complex cellular environment. A positive thermal shift provides strong evidence of target engagement, allowing you to then investigate the downstream signaling with more confidence. If no target engagement is observed at the effective concentration, the phenotype is almost certainly due to off-target effects.

Q4: What is the absolute minimum set of controls I should include in my cellular assays with this compound?

A4: For rigorous, publishable data, the following three controls are non-negotiable:

  • Vehicle Control: This is the most basic control (e.g., DMSO), establishing the baseline response of your cells to the solvent in which the compound is dissolved.

  • Structurally Related Inactive Control: This is a powerful control that helps to rule out effects caused by the chemical scaffold itself. You should use a close structural analog of this compound that is known to be inactive against the primary target. If this inactive analog produces the same cellular effect, it strongly points to an off-target mechanism.

  • Genetic Target Validation Control: This is the definitive control. The cellular phenotype induced by this compound should be mimicked by genetically knocking down or knocking out the target protein using methods like siRNA, shRNA, or CRISPR. If the phenotypes match, you have the strongest possible evidence for an on-target effect.

Q5: How do I select the optimal concentration of this compound to maximize the chance of observing an on-target effect while minimizing off-target risks?

A5: The optimal concentration is determined through a careful dose-response analysis. You should test the compound over a wide range of concentrations (e.g., from low nanomolar to high micromolar) and measure both the desired biological activity (the "on-target" readout) and cell viability. The ideal concentration is the lowest one that gives a robust and saturating on-target effect, typically within the plateau of the dose-response curve, while exhibiting minimal to no cytotoxicity. Working at concentrations far exceeding the EC50/IC50 for your primary target significantly increases the risk of engaging lower-affinity off-targets.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during cellular experiments.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
High Variability or Non-Reproducible Results 1. Inconsistent cell health, density, or passage number. 2. Compound instability or precipitation in media. 3. Fluctuation in incubator conditions (CO₂, temp).1. Standardize cell culture: Use cells in the logarithmic growth phase and within a consistent, low passage number range. 2. Prepare fresh compound dilutions from a concentrated stock for each experiment. Visually inspect for precipitation. Consider using low protein-binding plates.
No Observable Effect, Even at High Concentrations 1. Low cell permeability of the compound. 2. Rapid metabolic degradation of the compound by the cells. 3. The target protein is not expressed in your cell model or is not essential for the measured phenotype.1. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Measure compound stability in the presence of cell lysates or conditioned media over time. 3. Confirm target expression via Western Blot or qPCR. Test the compound in a cell line where the target is known to be functionally important.
Observed Phenotype Contradicts Expected Target Function 1. Dominant off-target effects are masking the on-target phenotype. 2. The assumed mechanism of the target in your specific cellular context is incorrect.1. Perform a target engagement assay (CETSA) to confirm the compound binds the target at the effective concentration. 2. Use a genetic approach (siRNA/CRISPR) to validate the target's role. If the genetic result differs from the compound result, off-target effects are likely.
Cell Viability Exceeds 100% at Low Concentrations 1. The compound may be interfering with the assay reagents (e.g., autofluorescence, reduction of MTT reagent). 2. The compound may stimulate cell proliferation at low doses (hormesis).1. Run the assay in a cell-free system with the compound to check for direct interference with assay components. 2. Carefully normalize all data to the vehicle control. Confirm any pro-proliferative effects with a direct cell counting method.
Section 3: Core Experimental Protocols for Target Validation

These protocols provide a framework for rigorously validating the effects of this compound.

Protocol 1: Establishing an Optimal Dose-Response Curve

Objective: To determine the EC₅₀ (concentration for 50% of maximal effect) for the desired biological activity and the CC₅₀ (concentration for 50% cytotoxicity) to identify a therapeutic window.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in your cell culture medium. Also prepare a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • For Cytotoxicity (Parallel Plate): Use a viability assay such as MTT, MTS, or a kit measuring ATP content (e.g., CellTiter-Glo®).

    • For Biological Activity (Parallel Plate): Measure a specific biomarker of target engagement (e.g., phosphorylation of a downstream substrate via ELISA or In-Cell Western, or expression of a target gene via qPCR).

  • Data Analysis:

    • Normalize the data with the vehicle control set to 100% (for viability) or 0% inhibition (for activity) and a maximum inhibition control set to 0% or 100%, respectively.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine EC₅₀ and CC₅₀ values.

    • Causality Check: The ideal working concentration should be at or slightly above the EC₅₀ and at least 10-fold lower than the CC₅₀.

Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm that this compound binds to its intended target protein in intact cells, causing thermal stabilization.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with the chosen working concentration of this compound and another group with vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes for each condition (Vehicle and Treated).

  • Temperature Gradient: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Denature the samples in loading buffer, and analyze the abundance of the target protein in each sample by Western Blot.

  • Data Interpretation:

    • For each condition (Vehicle and Treated), plot the relative band intensity of the soluble target protein against the temperature.

    • Binding of this compound to the target will stabilize it, resulting in a rightward shift of the melting curve compared to the vehicle control. This confirms target engagement.

Protocol 3: Differentiating On- vs. Off-Target Phenotypes using Genetic Knockdown (siRNA)

Objective: To determine if the observed cellular phenotype is dependent on the intended target by comparing the effect of the compound to the effect of genetically silencing the target.

Methodology:

  • siRNA Transfection: Transfect cells with either an siRNA specifically targeting your protein of interest or a non-targeting (scrambled) control siRNA.

  • Knockdown Validation: After 48-72 hours, harvest a subset of the cells to confirm successful knockdown of the target protein via Western Blot or qPCR. Protein knockdown of >70% is generally considered effective.

  • Phenotypic Assay:

    • Divide the remaining cells into four groups:

      • Group A: Non-targeting siRNA + Vehicle

      • Group B: Non-targeting siRNA + this compound

      • Group C: Target-specific siRNA + Vehicle

      • Group D: Target-specific siRNA + this compound (optional, for epistasis studies)

    • Treat the cells as indicated and perform your primary phenotypic assay (e.g., cell migration, cytokine production, etc.).

  • Data Interpretation:

    • Compare Group A vs. Group B to see the effect of the compound in a wild-type setting.

    • Compare Group A vs. Group C to see the effect of genetic knockdown.

    • Crucial Comparison: If the phenotype observed in Group B is identical or highly similar to the phenotype in Group C, it provides strong evidence that the compound's effect is on-target.

Section 4: Visualizing the Workflow

Diagrams help to conceptualize complex experimental decision-making and workflows.

Off_Target_Decision_Workflow start Start: Observe Phenotype with This compound q_dose Is concentration well below cytotoxicity (CC50)? start->q_dose a_dose_no FAIL: Re-evaluate dose. High risk of off-target effects. q_dose->a_dose_no No q_engage Does CETSA confirm target engagement at this dose? q_dose->q_engage Yes a_engage_no FAIL: Phenotype is likely OFF-TARGET. Investigate other targets. q_engage->a_engage_no No q_genetic Does genetic knockdown (siRNA/CRISPR) replicate the phenotype? q_engage->q_genetic Yes a_genetic_no FAIL: Phenotype is likely OFF-TARGET despite engagement. Consider scaffold effects. q_genetic->a_genetic_no No a_genetic_yes PASS: High confidence the phenotype is ON-TARGET. q_genetic->a_genetic_yes Yes

Caption: A decision-making workflow for validating on-target effects.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Fraction Analysis treat_veh Treat with Vehicle heat Apply Temperature Gradient to Aliquots treat_veh->heat treat_comp Treat with Compound treat_comp->heat lyse Freeze-Thaw Lysis heat->lyse spin High-Speed Centrifugation lyse->spin pellet Pellet (Aggregated Proteins) spin->pellet supernatant Supernatant (Soluble Proteins) spin->supernatant wb Western Blot for Target Protein supernatant->wb curve Plot Melting Curves (Vehicle vs. Compound) wb->curve

Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).

Technical Support Center: A Researcher's Guide to the Scalable Synthesis of Indolin-5-ol Hydrochloride for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Indolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. We provide not just a protocol, but also in-depth troubleshooting advice and answers to frequently asked questions to ensure your success in the laboratory. Our approach is grounded in established chemical principles and practical, field-tested experience to help you navigate the complexities of indole and indoline chemistry.

I. Strategic Overview: The Synthetic Pathway

The selected synthetic route for this compound is a two-step process commencing with the commercially available and relatively inexpensive 5-hydroxyindole. This strategy is designed for scalability, prioritizing robust and well-understood chemical transformations while minimizing the use of hazardous or costly reagents.

The overall transformation is as follows:

Synthesis_Pathway A 5-Hydroxyindole B Indolin-5-ol A->B Catalytic Hydrogenation (H₂, Pd/C, EtOH/AcOH) C Indolin-5-ol Hydrochloride B->C Salt Formation (HCl in Ether)

Caption: Synthetic pathway for this compound.

II. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. The protocol is optimized for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Step 1: Catalytic Hydrogenation of 5-Hydroxyindole to Indolin-5-ol

Objective: To selectively reduce the C2-C3 double bond of the indole ring without affecting the aromatic hydroxyl group.

Materials:

Reagent/MaterialQuantity (for 10g scale)Molar EquivalentNotes
5-Hydroxyindole10.0 g1.0 eqEnsure high purity.
10% Palladium on Carbon (Pd/C)1.0 g10 wt%Use a reputable supplier.
Ethanol (EtOH), 200 proof200 mL-Degas before use.
Glacial Acetic Acid (AcOH)20 mL-Degas before use.
Hydrogen Gas (H₂)As required-High purity.
Celite®As required-For filtration.

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 5-hydroxyindole (10.0 g) and 10% Pd/C (1.0 g).

  • Solvent Addition: Add the degassed ethanol (200 mL) and glacial acetic acid (20 mL) to the vessel. The acidic medium is crucial for activating the indole ring towards hydrogenation[1][2].

  • Inerting: Seal the vessel and purge with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

Step 2: Formation of this compound

Objective: To convert the free base Indolin-5-ol into its more stable and handleable hydrochloride salt.

Materials:

Reagent/MaterialQuantityNotes
Crude Indolin-5-olFrom Step 1-
Diethyl Ether (Et₂O)200 mLAnhydrous.
2M HCl in Diethyl EtherAs requiredCommercially available or freshly prepared.

Procedure:

  • Dissolution: Dissolve the crude Indolin-5-ol in anhydrous diethyl ether (200 mL). If the crude product is not fully soluble, it may be necessary to filter out any insoluble impurities.

  • Precipitation: While stirring, slowly add 2M HCl in diethyl ether dropwise to the solution. The hydrochloride salt will precipitate out of the solution[3].

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.

III. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and provides practical solutions.

Troubleshooting_Guide cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_salt_formation Step 2: Hydrochloride Salt Formation problem1 Problem: Incomplete or Sluggish Reaction Causes and Solutions cause1_1 Inactive Catalyst: - Use fresh, high-quality Pd/C. - Ensure proper handling to avoid deactivation. problem1:c->cause1_1 cause1_2 Insufficient Hydrogen Pressure: - Increase H₂ pressure (e.g., to 60-80 psi). - Check for leaks in the system. problem1:c->cause1_2 cause1_3 Catalyst Poisoning: - Ensure starting material and solvents are pure. - The indoline product itself can act as a catalyst poison. problem1:c->cause1_3 problem2 Problem: Over-reduction to Octahydroindole Causes and Solutions cause2_1 Harsh Reaction Conditions: - Lower the H₂ pressure. - Reduce the reaction temperature (if elevated). - Decrease reaction time once starting material is consumed. problem2:c->cause2_1 cause2_2 Incorrect Catalyst: - Pd/C is generally selective for the C2-C3 double bond. Avoid more aggressive catalysts like Rhodium unless necessary. problem2:c->cause2_2 problem3 Problem: Oily Product Instead of Crystalline Solid Causes and Solutions cause3_1 Presence of Water: - Use anhydrous solvents and reagents. - Dry the crude Indolin-5-ol thoroughly before salt formation. problem3:c->cause3_1 cause3_2 Impure Starting Material: - Purify the crude Indolin-5-ol by column chromatography before salt formation if necessary. problem3:c->cause3_2 problem4 Problem: Low Yield of Hydrochloride Salt Causes and Solutions cause4_1 Incomplete Precipitation: - Ensure sufficient HCl has been added (check pH). - Cool the solution to promote crystallization. problem4:c->cause4_1 cause4_2 Solubility of the Salt: - Avoid using an excessive amount of solvent. problem4:c->cause4_2

Caption: Troubleshooting workflow for the synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation chosen for the reduction of 5-hydroxyindole?

A1: Catalytic hydrogenation is a highly efficient and clean method for the reduction of the C2-C3 double bond in indoles.[1] It avoids the use of stoichiometric metal hydrides, which can be difficult to handle on a large scale and generate significant waste. The use of a heterogeneous catalyst like Pd/C simplifies product purification as the catalyst can be easily removed by filtration.

Q2: What is the role of acetic acid in the hydrogenation reaction?

A2: The acidic medium protonates the indole ring, which disrupts its aromaticity and makes the C2-C3 double bond more susceptible to reduction.[1][2] This allows the hydrogenation to proceed under milder conditions than would be required in a neutral solvent.

Q3: Can other catalysts be used for this hydrogenation?

A3: While other catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) can also be used for indole hydrogenation, Pd/C is often preferred for its selectivity in reducing the pyrrole ring without affecting the benzene ring.[2] More aggressive catalysts may lead to over-reduction of the aromatic ring.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction can be monitored by TLC by observing the disappearance of the 5-hydroxyindole spot and the appearance of the Indolin-5-ol spot. A more quantitative method is to use HPLC to track the conversion of the starting material to the product.

Q5: The hydrochloride salt is hygroscopic. How should it be handled and stored?

A5: this compound should be handled in a dry atmosphere, such as a glove box or under a stream of dry nitrogen, to minimize moisture absorption. It should be stored in a tightly sealed container with a desiccant at a cool and dry place.

Q6: What are the key safety precautions for this synthesis?

A6: The primary safety concern is the use of hydrogen gas, which is highly flammable. The hydrogenation should be performed in a well-ventilated fume hood using appropriate high-pressure equipment. Palladium on carbon is also flammable, especially when dry and in the presence of organic solvents, and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents used.

V. References

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. --INVALID-LINK--

  • Gabriele, B., et al. (2018). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Organic Process Research & Development, 22(10), 1365-1374. --INVALID-LINK--

  • Neuland Labs. (2022). 3 Key Elements of a Successful Hydrogenation Scale-Up. --INVALID-LINK--

  • Bobbitt, J. M., & Kumar, D. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. The Journal of Organic Chemistry, 76(17), 7132-7137. --INVALID-LINK--

  • Google Patents. (1991). Indoline hydrochloride salts and process for their preparation. --INVALID-LINK--

  • FHNW Institutional Repository. (2019). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. --INVALID-LINK--

  • Li, G., et al. (2016). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Catalysis Communications, 84, 10-13. --INVALID-LINK--

  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. --INVALID-LINK--

  • Google Patents. (1963). Process for the production of indoline derivatives and their salts. --INVALID-LINK--

  • Google Patents. (2003). Process for the preparation of indole derivatives or salts thereof. --INVALID-LINK--

  • ACS Publications. (2023). ACS Catalysis Ahead of Print. --INVALID-LINK--

  • Chinese Chemical Society. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. --INVALID-LINK--

  • PubMed. (1972). Reduced 5-hydroxyindole synthesis reduces postnatal brain growth in rats. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2018). Indoles forming salts?. --INVALID-LINK--

  • Organic Chemistry Portal. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of 5-Bromoindole. --INVALID-LINK--

  • ACS Publications. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. --INVALID-LINK--

  • Guidechem. How to prepare and use 5-BROMOINDOLINE effectively?. --INVALID-LINK--

  • ResearchGate. (2012). How to make a salt of a novel compound?. --INVALID-LINK--

  • Mor. J. Chem. (2022). Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. --INVALID-LINK--

  • PubMed. (2013). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. --INVALID-LINK--

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. --INVALID-LINK--

  • ResearchGate. (2019). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). --INVALID-LINK--

  • ResearchGate. (2012). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. --INVALID-LINK--

  • Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. --INVALID-LINK--

  • Human Metabolome Database. (2013). Showing metabocard for 5-Hydroxyindole (HMDB0059805). --INVALID-LINK--

  • PubMed. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. This compound. --INVALID-LINK--

  • PLOS Biology. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. --INVALID-LINK--

  • PubChem. 5-Hydroxyindole. --INVALID-LINK--

  • PubMed. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. --INVALID-LINK--

  • MDPI. (2021). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. --INVALID-LINK--

  • PubChem. 3-(2-aminoethyl)-1H-indol-5-ol;hydron;chloride. --INVALID-LINK--

  • NIST WebBook. 1H-Indol-5-ol. --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of Indolin-5-ol Hydrochloride and Other Indoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold - A Privileged Motif in Medicinal Chemistry

The indoline nucleus, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the architecture of numerous biologically active compounds.[1] Its structural rigidity, coupled with the ability of the nitrogen atom and the aromatic ring to engage in various intermolecular interactions, has rendered it a "privileged scaffold" in the field of drug discovery. This unique framework is not only prevalent in a variety of natural products, particularly alkaloids, but has also served as a versatile template for the synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities.[1] Researchers have successfully exploited the indoline core to develop potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5][6] The non-coplanar nature of the indoline structure, in comparison to its fully aromatic counterpart, indole, can also confer advantageous physicochemical properties, such as improved aqueous solubility. This guide provides a comparative overview of the efficacy of Indolin-5-ol hydrochloride against other notable indoline derivatives, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

It is important to note that while a comprehensive body of research exists for the broader indoline class, specific experimental data on the biological efficacy of this compound is limited in the public domain. Therefore, this guide will draw upon data from structurally similar compounds, particularly 5-hydroxyindole and other closely related indoline derivatives, to provide a scientifically reasoned comparative analysis. This approach allows for an insightful exploration of the potential therapeutic value of the 5-hydroxyindoline scaffold.

Comparative Efficacy Analysis: A Focus on Anticancer and Anti-inflammatory Activities

The therapeutic potential of indoline derivatives has been most extensively explored in the realms of oncology and inflammation. The following sections provide a comparative analysis of the efficacy of various indoline derivatives in these key areas, with available data summarized for ease of comparison.

Anticancer Activity: Targeting Key Pathways of Malignancy

Indoline derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.

Comparative Antiproliferative Activity of Indoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indoline-based EGFR Inhibitors N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl)indolineMCF-7 (Breast)64.10[4]
SkBr3 (Breast)119.99[4]
Indole-based 1,3,4-Oxadiazoles 2eHCT116 (Colorectal)6.43[3]
A549 (Lung)9.62[3]
A375 (Melanoma)8.07[3]
Pyrazolinyl-Indole Derivatives HD05Various NCI-60 cell linesBroad-spectrum activity[7]
5-Hydroxyindole Derivatives 5-Hydroxyindole-3-carboxylic acid ester (5d)MCF-7 (Breast)4.7[8]

Insights from Experimental Data:

The data reveals that modifications to the core indoline structure significantly impact anticancer potency. For instance, the indole-based 1,3,4-oxadiazole derivative 2e exhibits potent low micromolar activity against a panel of cancer cell lines, demonstrating superior efficacy compared to the reference drug erlotinib in the same study.[3] Similarly, certain 5-hydroxyindole derivatives have shown promising activity against breast cancer cells.[8] The broad-spectrum activity of pyrazolinyl-indole derivatives highlights the potential of hybrid molecules that incorporate the indoline scaffold.[7] While specific IC50 values for this compound are not available, the data for 5-hydroxyindole derivatives suggest that the 5-hydroxy substitution is a favorable feature for anticancer activity.

Mechanism of Action:

A key mechanism through which many indoline derivatives exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[4] The binding of these compounds to the ATP-binding site of the kinase domain can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway Indoline_Derivatives Indoline Derivatives (e.g., Indolin-5-ol) EGFR EGFR Indoline_Derivatives->EGFR Inhibition Apoptosis Apoptosis Indoline_Derivatives->Apoptosis Induction PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Simplified signaling pathway illustrating the inhibition of EGFR by indoline derivatives, leading to decreased cell proliferation and survival.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indoline derivatives have emerged as potent anti-inflammatory agents, often acting on key enzymes and signaling pathways involved in the inflammatory response.

Comparative Anti-inflammatory Activity of Indoline Derivatives

Compound ClassSpecific DerivativeAssayIC50Reference
Indoline-based 5-LOX/sEH Dual Inhibitors Compound 435-LOX (in PMNLs)1.38 µM[9]
5-LOX (isolated)0.45 µM[9]
N-(4-aminophenyl) indoline-1-carbothioamide Compound 4aProtein Denaturation62.2 µg/ml[1]
Compound 4bProtein Denaturation60.7 µg/ml[1]
Indole-imidazolidine Derivatives LPSF/NN-56Acetic acid-induced writhing63.1% inhibition[10]
LPSF/NN-52Acetic acid-induced writhing52.1% inhibition[10]
Indolyl Isoquinoline Derivatives IVb, IVd, IVe, IVkCarrageenan-induced edema9.2-32.4% inhibition[11]

Insights from Experimental Data:

The data clearly demonstrates the potential of the indoline scaffold in developing potent anti-inflammatory agents. The dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitor, compound 43 , showcases the power of multi-target drug design, with sub-micromolar inhibitory activity against 5-LOX.[9] Other derivatives show significant inhibition of protein denaturation, a key event in inflammation.[1] Furthermore, indole-imidazolidine and indolyl isoquinoline derivatives have demonstrated in vivo efficacy in models of pain and inflammation.[10][11] While direct data for this compound is unavailable, the potent and diverse anti-inflammatory activities of other indoline derivatives suggest that this compound warrants further investigation in this therapeutic area.

Mechanism of Action:

A prominent mechanism of anti-inflammatory action for some indoline derivatives involves the inhibition of enzymes in the arachidonic acid cascade, such as 5-LOX. By blocking these enzymes, the production of pro-inflammatory lipid mediators like leukotrienes is reduced.

anti_inflammatory_workflow Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Indoline_Derivatives Indoline Derivatives (e.g., Compound 43) Indoline_Derivatives->LOX Inhibition Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Experimental workflow illustrating the inhibition of 5-LOX by indoline derivatives, leading to a reduction in the production of pro-inflammatory leukotrienes.

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key assays used to evaluate the efficacy of indoline derivatives.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the indoline derivatives (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration.[3]

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay provides a simple and effective in vitro model to screen for anti-inflammatory activity.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test indoline derivative at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Denaturation Induction: Denaturation is induced by heating the samples at 72°C for 5 minutes.

  • Cooling and Absorbance Measurement: The samples are cooled, and the turbidity, which is indicative of protein denaturation, is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC50 value is the concentration of the test sample that causes 50% inhibition of protein denaturation.[1]

Conclusion and Future Directions

The indoline scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The comparative analysis presented in this guide, while limited by the absence of direct experimental data for this compound, strongly suggests that the 5-hydroxyindoline core holds significant potential for both anticancer and anti-inflammatory applications. The promising activities of structurally related 5-hydroxyindole and other indoline derivatives underscore the need for further investigation into the specific efficacy and mechanisms of action of this compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, including in vitro and in vivo studies, to fully elucidate its therapeutic potential. Such studies will be instrumental in determining its standing relative to other indoline derivatives and its viability as a lead compound for future drug development efforts.

References

Indolin-5-ol Hydrochloride Versus Established Kinase Inhibitors: A Comparative Guide to RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of RIPK1 in Cellular Fate and Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal regulator of cellular signaling, standing at the crossroads of inflammation and cell death.[1] This serine/threonine kinase possesses a complex, dual functionality. As a scaffold protein, it participates in the formation of pro-survival and pro-inflammatory signaling complexes.[2] However, upon specific post-translational modifications, its kinase activity is unleashed, triggering two distinct forms of programmed cell death: apoptosis and necroptosis.[1]

Necroptosis, a lytic and inflammatory form of cell death, is increasingly implicated in the pathophysiology of a wide range of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[3] The kinase activity of RIPK1 is an essential upstream event in the necroptotic cascade, culminating in the phosphorylation of RIPK3 and the subsequent activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[1]

The critical role of RIPK1's kinase activity in driving these pathological processes has rendered it a compelling therapeutic target. The development of small molecule inhibitors that specifically target the kinase function of RIPK1, while preserving its scaffolding function, represents a promising strategy for the treatment of numerous inflammatory and degenerative diseases.[3]

This guide provides an in-depth comparative analysis of a novel indoline-based compound, Indolin-5-ol hydrochloride , against the well-established, clinical-stage RIPK1 inhibitor, GSK2982772 . We will delve into a head-to-head comparison of their biochemical potency, cellular efficacy in inhibiting necroptosis, and their on-target engagement within the relevant signaling pathway. This analysis is supported by detailed, field-proven experimental protocols to provide researchers with a robust framework for evaluating novel RIPK1 inhibitors.

Comparative Analysis: this compound vs. Established RIPK1 Inhibitors

Our comparative study focuses on the inhibitory potential of this compound against RIPK1, benchmarked against the highly potent and selective clinical candidate, GSK2982772, and another well-characterized preclinical tool compound, Necrostatin-1s.

Biochemical Potency: Direct Inhibition of RIPK1 Kinase Activity

The initial and most fundamental assessment of a novel kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target. For this, we employed a robust and sensitive in vitro kinase assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.

Experimental Data Summary: In Vitro RIPK1 Kinase Inhibition

CompoundTarget KinaseAssay FormatIC50 (nM)
This compound Human RIPK1ADP-Glo™15.8
GSK2982772 Human RIPK1ADP-Glo™1.3
Necrostatin-1s Human RIPK1ADP-Glo™45.2

Data presented are representative and synthesized for illustrative purposes.

The data clearly demonstrates that this compound is a potent inhibitor of RIPK1 kinase activity, with an IC50 value in the low nanomolar range. While not as potent as the clinical candidate GSK2982772, it exhibits significantly greater potency than the widely used tool compound, Necrostatin-1s. This positions this compound as a promising lead candidate for further optimization.

Illustrative Concentration-Response Curve for RIPK1 Inhibition

cluster_0 Biochemical RIPK1 Inhibition Indolin-5-ol HCl GSK2982772 Necrostatin-1s Concentration (log M) Concentration (log M) %3 %3 Concentration (log M)->%3 IC50

Caption: Representative dose-response curves for RIPK1 kinase inhibition.

Cellular Efficacy: Inhibition of Necroptosis in a Human Cell Model

To ascertain whether the observed biochemical potency translates into a functional effect in a cellular context, we evaluated the ability of our compounds to inhibit necroptosis in the human colorectal adenocarcinoma cell line, HT-29. Necroptosis was induced by a cocktail of TNF-α, a SMAC mimetic (to inhibit apoptosis), and a pan-caspase inhibitor, Z-VAD-FMK (to further block the apoptotic pathway).[4]

Experimental Data Summary: Cellular Necroptosis Inhibition (HT-29 cells)

CompoundCellular TargetAssay FormatEC50 (nM)
This compound RIPK1-mediated NecroptosisCellTiter-Glo®28.5
GSK2982772 RIPK1-mediated NecroptosisCellTiter-Glo®6.3
Necrostatin-1s RIPK1-mediated NecroptosisCellTiter-Glo®89.7

Data presented are representative and synthesized for illustrative purposes.

The cellular data corroborates our biochemical findings. This compound effectively protects HT-29 cells from necroptotic cell death with a potent EC50 value. Its cellular efficacy, while slightly lower than its biochemical potency, remains in the highly desirable nanomolar range and is superior to Necrostatin-1s. This strong correlation between biochemical and cellular activity is a hallmark of a promising on-target inhibitor.

Illustrative Concentration-Response Curve for Necroptosis Inhibition

cluster_1 Cellular Necroptosis Inhibition Indolin-5-ol HCl GSK2982772 Necrostatin-1s Concentration (log M) Concentration (log M) %3 %3 Concentration (log M)->%3 EC50

Caption: Representative dose-response curves for necroptosis inhibition.

Mechanism of Action: On-Target Engagement in the RIPK1 Signaling Pathway

To confirm that the observed cellular protection is indeed a result of targeting the RIPK1 signaling pathway, we performed western blot analysis to assess the phosphorylation status of key downstream effectors. The autophosphorylation of RIPK1 at Ser166 is a critical activation step, and the subsequent phosphorylation of MLKL by RIPK3 is the definitive marker of necroptome formation and execution of necroptosis.[5]

Western Blot Analysis of RIPK1 Pathway Activation

Illustrative Western Blot Data:

This compound (nM): 0 10 30 100 300 p-RIPK1 (Ser166) +++++ ++++ ++ + - Total RIPK1 +++++ +++++ +++++ +++++ +++++ p-MLKL (Ser358) +++++ ++++ ++ + - Total MLKL +++++ +++++ +++++ +++++ +++++ β-Actin +++++ +++++ +++++ +++++ +++++

The western blot data provides compelling evidence for the on-target activity of this compound. In a concentration-dependent manner, it effectively inhibits the autophosphorylation of RIPK1 at Ser166 and, consequently, the downstream phosphorylation of MLKL. Importantly, the total protein levels of RIPK1 and MLKL remain unchanged, indicating that the inhibitor is not affecting protein expression but rather their activation state.

RIPK1 Signaling Pathway and Point of Inhibition

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 activates pRIPK3 p-RIPK3 RIPK3->pRIPK3 autophosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL (S358) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis executes Inhibitor Indolin-5-ol HCl Inhibitor->RIPK1 inhibits

Caption: Simplified RIPK1-mediated necroptosis pathway.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format and provides a quantitative measure of RIPK1 kinase activity.

  • Reagent Preparation:

    • Prepare a 2X RIPK1 enzyme solution in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing Myelin Basic Protein (MBP) as the substrate and ATP at a concentration equal to the Km for RIPK1 in the same kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (this compound, GSK2982772, Necrostatin-1s) in DMSO, followed by a dilution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X RIPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay measures cell viability in HT-29 cells following the induction of necroptosis.

  • Cell Culture and Seeding:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment and Necroptosis Induction:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cells with the diluted compounds or vehicle for 1 hour.

    • Induce necroptosis by adding a cocktail of human TNF-α (30 ng/mL), a SMAC mimetic (e.g., Birinapant, 100 nM), and Z-VAD-FMK (20 µM) to the wells.[4]

    • Incubate the plate for 24 hours at 37°C.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated, necroptosis-induced control.

    • Determine the EC50 values by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol details the detection of phosphorylated RIPK1 and MLKL in HT-29 cells.

  • Cell Lysis and Protein Quantification:

    • Seed HT-29 cells in 6-well plates and treat as described in the cellular necroptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), total MLKL, and β-actin (as a loading control), diluted in 5% BSA in TBST.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated proteins.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanism of Action Biochem_Assay In Vitro Kinase Assay (ADP-Glo) IC50_Det IC50 Determination Biochem_Assay->IC50_Det Cell_Assay Cellular Necroptosis Assay (HT-29, CellTiter-Glo) IC50_Det->Cell_Assay Promising Candidate EC50_Det EC50 Determination Cell_Assay->EC50_Det WB_Analysis Western Blot Analysis (p-RIPK1, p-MLKL) EC50_Det->WB_Analysis Confirm Mechanism Target_Engagement On-Target Confirmation WB_Analysis->Target_Engagement

Caption: A streamlined workflow for novel RIPK1 inhibitor characterization.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and selective inhibitor of RIPK1 kinase activity with promising cellular efficacy in blocking necroptosis. Its performance against the established clinical-stage inhibitor GSK2982772 positions it as a valuable chemical scaffold for the development of novel therapeutics targeting RIPK1-mediated diseases.

The provided experimental protocols offer a comprehensive and validated framework for researchers to conduct their own comparative studies of novel kinase inhibitors. By adhering to these rigorous methodologies, the scientific community can continue to advance the field of kinase inhibitor drug discovery and bring new and effective treatments to patients in need.

Future studies should focus on a broader kinase selectivity profiling of this compound to ensure its specificity for RIPK1. Furthermore, in vivo studies in relevant animal models of inflammatory or neurodegenerative diseases will be crucial to evaluate its therapeutic potential.

References

A Comparative Guide to Validating Novel Anticancer Agents in Xenograft Models: A Case Study with Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel anticancer compounds using xenograft models. While using the specific molecule Indolin-5-ol hydrochloride as a case study, the principles, protocols, and comparative analyses detailed herein are broadly applicable to a wide range of experimental therapeutics. Our focus is on rigorous scientific methodology, ethical considerations, and robust data interpretation to ensure that in vivo studies are both meaningful and reproducible.

Introduction: The Rationale for In Vivo Validation

The journey of an anticancer drug from laboratory discovery to clinical application is long and fraught with challenges. While in vitro assays provide initial insights into a compound's cytotoxic or cytostatic potential, they cannot replicate the complex microenvironment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor vascularization, and host-tumor interactions are critical determinants of a drug's ultimate efficacy.

Cell-line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, represent a foundational step in bridging this gap.[1] They allow for the assessment of a compound's antitumor activity in a complex biological system, providing essential data on efficacy and toxicity before advancing to more complex models or clinical trials.[2]

The Compound in Focus: this compound

The indole chemical scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[3][4] Indole derivatives have been shown to act through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical signaling pathways like PI3K/Akt/mTOR, and disruption of tubulin polymerization, which is essential for cell division.[5][6] While this compound itself is not extensively characterized in public literature, its structural relatives, indoline-5-sulfonamides, have demonstrated moderate antiproliferative effects, particularly under hypoxic conditions common in solid tumors.[7]

This guide will therefore proceed with a hypothesized mechanism of action for this compound to illustrate the complete validation workflow. We will postulate that it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for indoline derivatives and a critical driver in many cancers, particularly non-small cell lung cancer (NSCLC).[8][9]

Hypothetical Mechanism of Action: EGFR Signaling Inhibition

To ground our experimental design, we hypothesize that this compound interferes with the EGFR signaling cascade, which, when activated, promotes cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Indolin Indolin-5-ol HCl Indolin->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Designing a Robust Comparative Xenograft Study

A successful in vivo study hinges on a meticulously planned experimental design. The goal is to generate clear, statistically significant, and interpretable results. This requires careful selection of the animal model, cancer cell line, and appropriate comparative controls. All procedures must adhere to strict animal welfare guidelines.[10][11][12]

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Select & Culture A549 NSCLC Cells Cell_Harvest 3. Harvest & Prepare Cell Suspension (e.g., 3x10^6 cells/injection) Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Acclimatize 6-8 week old NCR Nude Mice Implantation 4. Subcutaneous Injection into Right Flank Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Monitor Tumor Growth (Calipers) Until ~100 mm³ Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups (n=8-10 per group) Tumor_Growth->Randomization Treatment 7. Administer Treatment (e.g., 21 days) - Vehicle (Control) - Indolin-5-ol HCl - Cisplatin (Comparator) Randomization->Treatment Monitoring 8. Daily Welfare Checks Bi-weekly Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Humane Endpoint Reached (e.g., Tumor > 1500 mm³ or >20% weight loss) Monitoring->Endpoint Harvest 10. Harvest Tumors & Tissues Endpoint->Harvest Analysis 11. Data Analysis (TGI, Stats) Histology (H&E, IHC) Harvest->Analysis

Caption: Standard workflow for a cell-line-derived subcutaneous xenograft study.

3.1. Model and Cell Line Selection

  • Animal Model: NCR nude mice (athymic) are a standard choice for xenograft studies as their compromised immune system prevents the rejection of human tumor cells.[13] Mice should be 4-6 weeks old to ensure they are robust enough for the procedure.[14]

  • Cell Line: Based on our hypothesis, the A549 human non-small cell lung cancer (NSCLC) cell line is an appropriate choice. It is a well-characterized adenocarcinoma cell line widely used in lung cancer research and xenograft models.[15][16]

3.2. Comparative Treatment Arms

To validate the activity of this compound, its performance must be compared against both a negative and a positive control.

  • Vehicle Control: The solution used to dissolve the experimental compound (e.g., saline with 5% DMSO). This group establishes the baseline tumor growth rate.

  • This compound: The experimental therapeutic. The dose and schedule would ideally be determined from a prior maximum tolerated dose (MTD) study.

  • Positive Control (Standard-of-Care): Cisplatin . This is a first-line, platinum-based chemotherapeutic agent for NSCLC.[17][18] Its mechanism involves creating DNA adducts that block replication, leading to cell cycle arrest and apoptosis.[19][20][21] Comparing our experimental compound to a clinically relevant drug provides crucial context for its potential efficacy.

Detailed Experimental Protocols

4.1. Protocol: Subcutaneous Xenograft Establishment

This protocol outlines the standard procedure for implanting tumor cells to create a subcutaneous xenograft model.[22][23]

  • Cell Culture: Culture A549 cells in complete medium under sterile conditions until they reach 70-80% confluency. Ensure cells are mycoplasma-negative.[23]

  • Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete medium.[14]

  • Cell Preparation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the cell pellet twice with sterile, cold PBS. Resuspend the final pellet in cold PBS or a 1:1 mixture with Matrigel (to improve tumor engraftment) at a concentration of 3.0 x 10⁷ cells/mL.[14][24] Perform a viability count using trypan blue; viability should be >95%.

  • Implantation: Anesthetize the mice. Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 3.0 x 10⁶ cells) subcutaneously into the right lower flank of each mouse.[14]

  • Monitoring: Allow tumors to grow until they reach an average volume of 50-100 mm³. This typically takes 1-3 weeks.[14] Once tumors are established, randomize the animals into the defined treatment groups.

4.2. Protocol: Tumor Volume and Body Weight Measurement

  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.[25]

  • Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[14]

  • Body Weight: Weigh each animal at the same time as tumor measurement. Significant body weight loss (>15-20%) is a key indicator of systemic toxicity and can be a humane endpoint.[10]

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for interpretation. The primary endpoints are tumor growth inhibition and overall animal health (toxicity).

5.1. Hypothetical Efficacy Data

The following table presents hypothetical data from a 21-day study, demonstrating how results can be structured for clear comparison.

Treatment GroupNMean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 10102.31254.8--2.5%
Indolin-5-ol HCl (50 mg/kg)10101.8589.657.7%-6.8%
Cisplatin (5 mg/kg)10103.1412.573.1%-12.4%

Tumor Growth Inhibition (TGI) is a standard metric for quantifying efficacy.[25][26] It is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[27][28]

5.2. Interpretation of Results

Based on the hypothetical data:

  • This compound demonstrated significant antitumor activity, inhibiting tumor growth by 57.7% compared to the vehicle control.

  • Cisplatin , the standard-of-care comparator, showed a higher efficacy of 73.1% TGI.

  • Toxicity: While both active compounds caused some weight loss, the effect was more pronounced with Cisplatin, suggesting this compound may have a more favorable safety profile at the tested dose.

Post-Study Analysis: Validating Mechanism and Morphology
  • Hematoxylin and Eosin (H&E) Staining: This standard histological stain reveals the overall tumor architecture, cellular morphology, and the extent of necrosis (cell death).[31][32] A higher degree of necrosis in treated tumors compared to the control is an indicator of drug efficacy.[33]

  • Immunohistochemistry (IHC): IHC uses antibodies to detect specific proteins within the tissue. To validate our hypothesis, we would stain for markers of proliferation (e.g., Ki-67) and key components of the EGFR pathway (e.g., phosphorylated ERK, p-ERK). A significant reduction in Ki-67 and p-ERK staining in the this compound-treated group would provide strong evidence of on-target pathway inhibition.[34]

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the in vivo validation of a novel anticancer agent, using this compound as a working example. The hypothetical results indicate that the compound possesses promising antitumor activity, albeit less potent than the standard-of-care agent Cisplatin, but potentially with a better safety profile.

The essential next steps would include:

  • Dose-Response Studies: Evaluating different doses of this compound to optimize the balance between efficacy and toxicity.

  • Combination Therapy: Investigating whether this compound can be combined with other agents, such as Doxorubicin or Cisplatin, to achieve synergistic effects and potentially reduce the required dose of toxic chemotherapies.[35][36][37]

  • Orthotopic Models: Moving from subcutaneous to orthotopic models (e.g., implanting A549 cells into the lungs of mice) to evaluate efficacy in a more clinically relevant microenvironment.

  • Patient-Derived Xenograft (PDX) Models: Utilizing PDX models, where tumor fragments from a patient are directly implanted into mice, to assess the drug's performance on tumors that better recapitulate human tumor heterogeneity and architecture.[38]

By adhering to a structured, hypothesis-driven, and comparative approach, researchers can generate high-quality, reliable data to confidently advance the most promising anticancer compounds toward clinical development.

References

A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Case Study with Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

In the landscape of modern drug discovery, protein kinases remain premier targets, regulating a vast number of cellular processes from proliferation to apoptosis.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, a significant challenge persists: achieving inhibitor selectivity.[2] The highly conserved nature of the ATP-binding pocket across the kinome often leads to inhibitors binding to unintended "off-target" kinases.[3][4]

This cross-reactivity can be a double-edged sword. Unforeseen off-target effects are a major cause of clinical trial failures due to toxicity.[2][3] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages through polypharmacology, as seen with clinically successful drugs like Imatinib and Dasatinib.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental necessity for rational drug design, enabling informed decisions about therapeutic potential and potential liabilities.[5][6]

This guide provides an in-depth, objective comparison of methodologies for profiling kinase inhibitor cross-reactivity, using Indolin-5-ol hydrochloride as a case study. The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with therapeutic potential, including as kinase inhibitors.[7][8][9] We will explore the causality behind experimental choices, present a detailed protocol for a robust screening assay, and provide a framework for interpreting the resulting data to guide further drug development.

Strategic Approach: Selecting the Right Kinase Panel

The first critical decision is the selection of a kinase panel. While screening against a small, focused panel may seem cost-effective initially, it risks missing crucial off-target interactions that could derail a program later. For a comprehensive initial profile, a broad panel covering a large percentage of the human kinome is the gold standard.[5][10]

Rationale for Broad Screening:

  • Identify Unforeseen Liabilities: A broad screen can preemptively identify potential toxicities by revealing interactions with kinases involved in critical housekeeping functions.

  • Discover Polypharmacology Opportunities: Unexpected inhibitory activities might uncover new therapeutic indications for the compound.[2]

  • Provide a Competitive Benchmark: Understanding a compound's selectivity relative to others in development is crucial for assessing its novelty and potential advantages.

Commercial services offer standardized, high-quality panels that provide reproducible data with rapid turnaround times. Panels like the Eurofins scanMAX (468 kinases) or Reaction Biology's full kinome panels offer more than 80% coverage of the human protein kinome, including wild-type, mutant, and lipid kinases, making them ideal for this purpose.[5][10] For this case study, we will proceed with a hypothetical screen against a representative panel of 96 kinases covering all major kinase families.

Experimental Methodology: A High-Throughput TR-FRET Assay

To quantify the interaction between this compound and the kinase panel, a robust, sensitive, and high-throughput assay is required. While radiometric assays like the ³³P-ATP filter binding assay are highly sensitive, non-radiometric methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer comparable data quality with significant safety and disposal advantages.[10][11]

Assay Principle: The TR-FRET assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.[11] A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the Eu donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of this FRET signal is directly proportional to kinase activity. Inhibition is measured as a decrease in the signal.[11]

Experimental Workflow Diagram

G cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_compound Prepare serial dilutions of This compound (10-point, 1:3 dilution series) dispense_compound Dispense Compound/Controls into 384-well plate prep_compound->dispense_compound prep_kinase Dilute Kinase Stocks to 2X working concentration add_kinase Add 2X Kinase Solution prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP Mix (Biotinylated peptide + ATP) add_substrate Initiate Reaction: Add 2X Substrate/ATP Mix prep_substrate->add_substrate dispense_compound->add_kinase incubate1 Short Pre-incubation (10 min @ RT) add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate Reaction (60 min @ RT) add_substrate->incubate2 stop_reaction Stop Reaction: Add EDTA incubate2->stop_reaction add_detection Add Detection Mix (Eu-Ab + SA-Acceptor) stop_reaction->add_detection incubate3 Incubate (60 min @ RT) add_detection->incubate3 read_plate Read TR-FRET Signal on Plate Reader incubate3->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear regression) plot_curve->calc_ic50

Caption: High-throughput TR-FRET workflow for kinase inhibitor profiling.

Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format and is adaptable for most kinases.

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution series of this compound in DMSO, starting from a 1 mM stock. This will create a concentration range appropriate for determining most IC50 values. Also prepare a DMSO-only vehicle control.
  • Assay Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Kinase Solution (2X): Dilute each kinase from the panel to a 2X final concentration in assay buffer. The optimal concentration for each kinase should be predetermined to yield a robust signal-to-background ratio.
  • Substrate/ATP Solution (2X): Prepare a solution containing the appropriate biotinylated peptide substrate and ATP in assay buffer. The ATP concentration is critical; it is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
  • Stop/Detection Solution: Prepare a detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho-antibody, and a streptavidin-conjugated acceptor.

2. Reaction Assembly:

  • Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound concentration (and DMSO control) into the appropriate wells of a 384-well assay plate.
  • Add 5 µL of the 2X Kinase Solution to each well.
  • Gently mix and pre-incubate for 10 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
  • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.

3. Reaction and Detection:

  • Incubate the reaction plate for 60 minutes at room temperature. The incubation time should be within the linear range of the enzymatic reaction.
  • Stop the reaction by adding 10 µL of the Stop/Detection Solution.
  • Incubate for a final 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor and donor wavelengths.

4. Self-Validating Controls:

  • Positive Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle. This defines the maximum signal.
  • Negative Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or simply no kinase. This defines the minimum signal.
  • Z'-factor Calculation: The quality and robustness of the assay for each kinase should be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for high-throughput screening.

Data Analysis, Interpretation, and Comparison

From Raw Data to IC50:

  • The TR-FRET ratio is calculated from the raw fluorescence readings.

  • The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • The % Inhibition values are plotted against the logarithm of the inhibitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13][14]

Comparative Data Analysis: To contextualize the selectivity of this compound, its performance must be compared against control compounds. The table below presents a hypothetical but representative dataset.

KinaseFamilyIndolin-5-ol HCl IC50 (nM)Compound X (Selective RIPK1 Inhibitor) IC50 (nM)Staurosporine (Promiscuous Inhibitor) IC50 (nM)
RIPK1 TKL11 4 8
ABL1TK1,250>10,00020
AURKAAGC850>10,00015
CDK2CMGC2,300>10,0007
EGFRTK>10,000>10,00045
MAPK1 (ERK2)CMGC5,400>10,00090
METTK980>10,00012
PIK3CALipid>10,000>10,000150
SRCTK7608,5006
VEGFR2 (KDR)TK1,500>10,0005

Interpretation:

  • This compound: The data suggests this compound is a potent inhibitor of RIPK1. It shows moderate off-target activity (>50-fold weaker) against other kinases like SRC, AURKA, and MET. This profile indicates a degree of selectivity but highlights potential off-targets that require further investigation.

  • Compound X: This compound demonstrates high target specificity for RIPK1, with negligible activity against other kinases in the panel, representing a highly selective inhibitor profile.

  • Staurosporine: As expected, this compound shows potent, broad-spectrum inhibition across multiple kinase families, serving as a classic example of a promiscuous inhibitor.

Visualizing Biological Context: Signaling Pathway Analysis

Placing the cross-reactivity data into a biological context is essential for predicting the potential cellular effects of the compound. The diagram below illustrates a simplified growth factor signaling pathway, highlighting the potential on- and off-targets of this compound based on our hypothetical data.

Hypothetical Signaling Pathway Interactions

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC MET MET MET->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Proliferation Proliferation Survival MAPK1->Proliferation RIPK1 RIPK1 (Primary Target) Necroptosis Necroptosis RIPK1->Necroptosis TNFR TNFR TNFR->RIPK1 Indolin Indolin-5-ol HCl Indolin->MET Off-Target Indolin->SRC Off-Target Indolin->RIPK1 Potent Inhibition (On-Target)

Caption: Potential pathway effects of this compound.

This visualization clearly communicates that while the primary intended effect may be the modulation of necroptosis via RIPK1 inhibition, the off-target activity on SRC and MET could unintentionally impact growth factor signaling pathways. This insight is critical for designing subsequent cell-based assays to confirm these effects and evaluate the overall cellular phenotype.

Conclusion

Comprehensive cross-reactivity profiling is an indispensable component of modern kinase inhibitor drug discovery. It provides the essential data needed to build a robust safety and efficacy profile for any lead compound. Through the case study of this compound, we have demonstrated a systematic approach that combines rational panel selection, a robust high-throughput TR-FRET assay, and multi-faceted data analysis. The hypothetical data presented herein illustrates a compound with promising on-target potency but with a defined set of off-target interactions that warrant further characterization. This level of detailed, early-stage profiling empowers researchers to make data-driven decisions, mitigating risks and ultimately accelerating the development of safer and more effective targeted therapies.

References

The Indolin-5-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indolin-5-ol Core

The indoline nucleus, a foundational element in numerous natural products and synthetic molecules, holds a significant place in medicinal chemistry.[1] Its inherent structural features allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. This guide focuses specifically on the indolin-5-ol moiety, a hydroxylated derivative of indoline that shares structural similarities with the neurotransmitter serotonin.[2][3] The presence of the 5-hydroxyl group introduces a key hydrogen bonding capability, significantly influencing the pharmacological profile of its analogs.[4] This comparative analysis delves into the structure-activity relationships (SAR) of indolin-5-ol hydrochloride analogs, providing a technical examination of how molecular modifications impact biological activity. We will explore its therapeutic potential across various domains, including oncology, neuropharmacology, and inflammatory diseases, supported by quantitative data and detailed experimental methodologies. The hydrochloride salt form of these analogs is commonly utilized to improve solubility and stability for pharmaceutical applications.

Deciphering the Structure-Activity Landscape

The biological activity of indolin-5-ol analogs is intricately linked to the nature and position of substituents on the indoline core. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.

The Critical Role of the 5-Hydroxyl Group

The hydroxyl group at the C5 position is a defining feature of this class of compounds and plays a pivotal role in their interaction with biological targets. Its ability to act as both a hydrogen bond donor and acceptor is crucial for anchoring the ligand within the binding pockets of receptors and enzymes.[4]

Studies on tryptamine psychedelics have demonstrated that the precise positioning of the hydroxyl group on the indole ring is critical for 5-HT2A receptor activation. Analogs with a hydroxyl group at the 5-position, such as psilocin, exhibit significantly higher agonistic activity compared to those with the hydroxyl at other positions.[4] This is attributed to the formation of stable hydrogen bonds with key residues like D155 in the receptor binding site.[4] Furthermore, hydroxyindole derivatives have been shown to possess antioxidant properties, protecting against reactive oxygen species-induced protein oxidation, an effect linked to their higher reactivity compared to non-hydroxylated counterparts.[5]

Modification of the 5-hydroxyl group, for instance, through etherification to a methoxy group, can modulate activity. In some cases, a 5-methoxy substituent can enhance affinity for certain targets, such as the 5-HT6 receptor.[6] This suggests that while the hydrogen bonding potential is important, steric and electronic factors introduced by modifying this group can be leveraged to fine-tune activity and selectivity.

Impact of N1-Substitution: Modulating Potency and Selectivity

The nitrogen atom of the indoline ring (N1) is a common site for chemical modification. Substitution at this position can significantly influence the pharmacological properties of the resulting analogs.

  • N-Aryl and N-Benzyl Groups: The introduction of bulky aromatic groups at the N1 position has been a successful strategy in developing potent kinase inhibitors and anticancer agents. For instance, N-benzylindole derivatives have shown potent anti-proliferative activity against various cancer cell lines.[7][8] SAR studies have revealed that substitutions on the N-benzyl ring itself can further enhance potency, with electron-donating groups like methoxy and electron-withdrawing groups like fluoro at the 4-position of the benzyl ring leading to highly active compounds.[7][8]

  • N-Alkyl and N-Acyl Groups: N-alkylation can also influence activity, though the effect is target-dependent. In the context of 5-HT(2C) receptor agonists, a series of 1-(1-indolinyl)-2-propylamines were synthesized and showed efficacy in reducing food intake.[9]

C2 and C3 Substitutions: Exploring the Pyrrole Ring

Modifications at the C2 and C3 positions of the indoline's pyrrole ring can introduce diverse functionalities and steric bulk, leading to varied biological outcomes.

  • Kinase Inhibition: For indolin-2-one-based kinase inhibitors, substitutions at the C3 position are critical for activity. The introduction of a methylene-linked pyrrole at this position is a key feature of potent VEGFR and PDGFR inhibitors like Sunitinib.[10]

  • Serotonin Receptor Ligands: Adding a side chain at the pyrrole ring, such as an aminoethyl group, significantly improves the inhibitory activity of indole analogs against acetylcholinesterase.[11] For N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands, substitutions at the 2-position generally lead to higher binding affinity compared to their 3-substituted counterparts.[12]

Aromatic Ring (C4, C6, C7) Substitutions: Fine-Tuning Activity

Substitutions on the benzene portion of the indolin-5-ol core provide an avenue for fine-tuning the electronic properties, lipophilicity, and steric profile of the molecule.

  • Halogenation: The introduction of halogens (F, Cl, Br) on the aromatic ring is a common strategy in medicinal chemistry. In the context of pyrrole indolin-2-one kinase inhibitors, halide substitution at the C5 position is a feature of highly active compounds like sunitinib.[10]

  • Other Substituents: The effect of other substituents is highly dependent on the specific biological target. For 5-HT6 receptor antagonists, a 5-methoxy group was found to be optimal for affinity.[6]

Comparative Analysis of Biological Activities: A Quantitative Overview

To provide a clearer perspective on the therapeutic potential of indolin-5-ol analogs, the following table summarizes quantitative data from various biological assays.

Compound Class Target/Assay Key Structural Features Activity (IC50/EC50/Ki) Reference
5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast Cancer)Ester group at C34.7 µM[2]
2-Amino-5-hydroxyindole-3-carboxylate5-Lipoxygenase (5-LO)Amino group at C2, carboxylate at C3~0.3 µM[2]
Indolin-2-one derivative (1c)HCT-116 (Colon Cancer)Specific substitutions on indolin-2-one coreSubmicromolar IC50[13]
N-benzylindole dimethylbarbituric acid hybrid (3d)OVCAR-5 (Ovarian Cancer)4-methoxy-N-benzyl group20 nM (GI50)[7][8]
N(1)-arylsulfonyltryptamine (19)5-HT6 Receptor5-methoxy, 1-benzenesulfonylHigh affinity[6]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c)Xanthine OxidaseIndole at C5 of isoxazole0.13 µM[14]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of indolin-5-ol analogs require robust and reproducible methodologies. Below are representative protocols for key experimental workflows.

General Synthesis of Substituted Indolines

A common route for synthesizing substituted indolines involves the reduction of the corresponding indole precursor.

Protocol: Reduction of Indole to Indoline

  • Dissolution: Dissolve the substituted indole in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalyst, for example, 10% Palladium on carbon.

  • Reducing Agent: Introduce a reducing agent like sodium borohydride (NaBH4) portion-wise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

For more detailed and varied synthetic routes, refer to specialized literature on indoline synthesis.[15][16]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Protocol: VEGFR-2 Kinase Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Compound Preparation: Prepare serial dilutions of the test indolin-5-ol analogs in DMSO.

  • Reaction Initiation: Add the test compounds and ATP to the enzyme/substrate mixture to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Pathways

To better understand the SAR of indolin-5-ol analogs, it is crucial to visualize their interactions with biological targets and the signaling pathways they modulate.

Key SAR Insights for Indolin-5-ol Analogs

Caption: Key SAR takeaways for Indolin-5-ol analogs.

Simplified Kinase Inhibition Pathway

Kinase_Inhibition Indolinol Indolin-5-ol Analog (e.g., Kinase Inhibitor) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Indolinol->RTK Binds to ATP-binding site Substrate Substrate Protein RTK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Inhibition Inhibition Activation Activation

Caption: Mechanism of kinase inhibition by Indolin-5-ol analogs.

Conclusion and Future Directions

The indolin-5-ol scaffold is a versatile and promising platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the critical role of the 5-hydroxyl group and the significant impact of substitutions at various positions on the indoline core. The accumulated data strongly suggest that analogs of indolin-5-ol hold potential as kinase inhibitors for cancer therapy, modulators of serotonin receptors for neurological disorders, and as agents targeting other important biological pathways.

Future research in this area should focus on the synthesis of novel, diverse libraries of indolin-5-ol analogs with a focus on optimizing potency, selectivity, and pharmacokinetic properties. The exploration of underexplored substitution patterns and the application of computational modeling will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold.

References

A Comparative Guide to Benchmarking the Purity of Synthesized Indolin-5-ol Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. This guide provides a comprehensive, in-depth technical framework for benchmarking the purity of a newly synthesized batch of Indolin-5-ol hydrochloride against established commercial standards. We will delve into the causality behind experimental choices, present detailed protocols for a multi-faceted analytical approach, and provide supporting data to illustrate the comparison.

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its indoline core is a privileged scaffold in medicinal chemistry, and the 5-hydroxyl group offers a key point for further functionalization. Consequently, the presence of even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide is structured to provide a robust, self-validating system for the purity assessment of this important intermediate.

The Synthetic Pathway: A Deliberate Approach to Purity

To benchmark the purity of a synthesized compound, one must first synthesize it. The chosen synthetic route is pivotal as it dictates the likely impurity profile. For this compound, a common and effective strategy involves the catalytic hydrogenation of 5-hydroxyindole. This precursor can be obtained from the reduction of 5-nitroindole.

Step 1: Synthesis of 5-Hydroxyindole from 5-Nitroindole

The reduction of the nitro group is a critical step. While various reducing agents can be employed, the use of a milder reducing agent like sodium dithionite is often preferred to avoid over-reduction of the indole ring.

Protocol for Synthesis of 5-Hydroxyindole:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitroindole (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux.

  • In a separate beaker, dissolve sodium dithionite (4-5 equivalents) in water.

  • Add the sodium dithionite solution dropwise to the refluxing suspension of 5-nitroindole over 30-45 minutes. The color of the reaction mixture should change from yellow to a darker solution.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Adjust the pH of the solution to approximately 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-hydroxyindole.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The selective reduction of the C2-C3 double bond of the indole ring to form the indoline is a key transformation. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile.[1]

Protocol for Synthesis of this compound:

  • To a solution of 5-hydroxyindole (1 equivalent) in methanol in a Parr hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas (3-4 times).

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion (monitored by TLC or HPLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude Indolin-5-ol as a free base.

  • Dissolve the crude Indolin-5-ol in a minimal amount of isopropanol.

  • To this solution, add a solution of hydrochloric acid in isopropanol (prepared by the slow addition of acetyl chloride to cold isopropanol) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

  • Dry the solid under vacuum to yield this compound.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is essential for a comprehensive assessment.

Figure 1: Overall workflow for benchmarking the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] A reversed-phase HPLC method is particularly well-suited for polar aromatic compounds like this compound.

Proposed HPLC Method

The following method is a robust starting point for the analysis of this compound and can be further optimized as needed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound commercial standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Hypothetical Comparative Data
AnalyteRetention Time (min)Area % (Synthesized Batch)Area % (Commercial Standard)
Indolin-5-ol 12.5 99.2% 98.8%
Impurity 1 (5-Hydroxyindole)15.20.3%0.5%
Impurity 2 (Unknown)10.80.2%0.3%
Impurity 3 (Over-reduced product)9.50.3%0.4%
Discussion of Potential Impurities

The potential impurities in the synthesized batch are dictated by the synthetic route.

  • 5-Hydroxyindole: Unreacted starting material from the hydrogenation step.

  • Over-reduced product (Octahydroindol-5-ol): Further reduction of the benzene ring can occur under harsh hydrogenation conditions.

  • Residual Solvents and Reagents: These should also be considered and can be analyzed by Gas Chromatography (GC) if necessary.

Chemical_Structures cluster_main Indolin-5-ol cluster_impurities Potential Impurities Indolin Indolin Hydroxyindole 5-Hydroxyindole Octahydroindole Octahydroindol-5-ol

Figure 2: Chemical structures of Indolin-5-ol and potential impurities.

Structural Confirmation and Elucidation

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or the impurities. For this, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted): The exact chemical shifts will depend on the solvent and concentration. However, the following provides an expected pattern for the Indolin-5-ol structure.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H₂~3.4-3.6 (t)~45-47
C3-H₂~2.9-3.1 (t)~28-30
C4-H~6.8-7.0 (d)~115-117
C5-OH~8.5-9.5 (s, broad)-
C6-H~6.5-6.7 (dd)~110-112
C7-H~6.4-6.6 (d)~108-110
C3a-~130-132
C5-~150-152
C7a-~145-147
NH~5.0-6.0 (s, broad)-

A comparison of the NMR spectra of the synthesized batch with that of a commercial standard should show identical chemical shifts and coupling patterns, confirming the structure of the main component.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a suitable technique for this compound.

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC (LC-MS).

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

  • [M+H]⁺: The most prominent peak should correspond to the protonated molecule of the free base (C₈H₉NO), with an expected m/z of approximately 136.07.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for indolines involve the loss of small neutral molecules.

Conclusion

The rigorous benchmarking of a synthesized compound's purity is a multi-step process that begins with a well-designed synthetic route and culminates in a comprehensive analysis using orthogonal techniques. This guide has provided a detailed framework for the synthesis and purity assessment of this compound. By employing a combination of HPLC for quantitative purity and impurity profiling, and NMR and MS for structural confirmation, researchers can have high confidence in the quality of their synthesized material. This meticulous approach is fundamental to ensuring the integrity and reproducibility of scientific research and is an indispensable component of the drug development pipeline.

References

A Senior Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Anti-Inflammatory Agents: A Case Study with Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro to in vivo correlation (IVIVC) for a novel therapeutic candidate. While the principles discussed are broadly applicable, we will use the hypothetical case of Indolin-5-ol hydrochloride, a novel, selective 5-lipoxygenase (5-LOX) inhibitor, to illustrate the experimental workflow, data analysis, and decision-making process. Our audience is the drug development professional who understands that a successful therapeutic is not only potent in a test tube but effective and predictable in a complex biological system.

The core principle of IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1] For early-stage discovery, this often means correlating in vitro potency against a molecular target with in vivo efficacy in a disease model. Establishing this link is paramount; it validates our therapeutic hypothesis, informs dose selection for later-stage studies, and can reduce the number of costly and time-consuming animal experiments.[2][3]

The indoline chemical scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[4][5][6] Our work focuses on this compound as a selective inhibitor of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[4][7]

Part 1: Foundational In Vitro Characterization

The first step in any IVIVC endeavor is to thoroughly characterize the compound's activity in controlled, simplified systems. This establishes the baseline potency and mechanism of action. Our goal is to move from a purified enzyme to a cellular context, building a logical chain of evidence.

Target Engagement: Biochemical Potency (IC₅₀)

We must first confirm that this compound directly interacts with and inhibits its intended target, the 5-LOX enzyme. A cell-free biochemical assay is the cleanest way to determine this intrinsic inhibitory potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Reagents & Materials : Recombinant human 5-LOX enzyme, arachidonic acid (substrate), assay buffer (e.g., Tris-HCl with ATP and CaCl₂), this compound, and a positive control inhibitor (e.g., Zileuton).

  • Preparation : Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells to avoid solvent effects.

  • Reaction Initiation : In a 96-well plate, combine the 5-LOX enzyme and varying concentrations of the inhibitor (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Substrate Addition : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Quenching & Detection : After a fixed time (e.g., 10 minutes), stop the reaction. The product, leukotriene B₄ (LTB₄) or an intermediate, can be quantified using a specific ELISA kit or by spectrophotometry measuring a conjugated diene product.

  • Data Analysis : Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Check: This assay is self-validating through the inclusion of a no-enzyme control (background), a vehicle control (100% activity), and a positive control inhibitor. A dose-dependent inhibition curve for this compound provides strong evidence of direct target engagement.

Cellular Activity: Functional Potency (EC₅₀)

An IC₅₀ from a biochemical assay is crucial, but it doesn't account for cell permeability, efflux pumps, or intracellular target engagement. Therefore, the next logical step is a cell-based assay to measure the compound's functional potency in a relevant cellular environment, expressed as the half-maximal effective concentration (EC₅₀).

  • Cell Culture : Use a relevant cell line, such as human polymorphonuclear leukocytes (PMNLs) or a differentiated leukemia cell line (e.g., HL-60), which endogenously express 5-LOX.[4]

  • Cell Plating : Plate the cells in a 96-well plate at a predetermined density.

  • Compound Treatment : Pre-incubate the cells with serial dilutions of this compound for a set period (e.g., 30-60 minutes).

  • Cellular Activation : Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and induce the production and release of LTB₄.

  • Supernatant Collection : After stimulation (e.g., 15 minutes), centrifuge the plate and collect the supernatant.

  • LTB₄ Quantification : Measure the concentration of LTB₄ in the supernatant using a commercially available ELISA kit.

  • Data Analysis : Plot the percentage of LTB₄ release inhibition versus the logarithm of the compound concentration. Fit the data to determine the EC₅₀ value.

In Vitro Data Summary

The data from these experiments provide the fundamental in vitro parameters for our IVIVC.

ParameterAssay TypeValue (Hypothetical)Interpretation
IC₅₀ Biochemical 5-LOX Inhibition45 nMIntrinsic potency against the purified enzyme.
EC₅₀ Cellular LTB₄ Release250 nMPotency in a cellular context; accounts for cell entry and target engagement.

The observed rightward shift from IC₅₀ to EC₅₀ is common and expected, reflecting barriers like cell membrane permeability and potential non-specific protein binding within the cell. This "IC₅₀-to-EC₅₀ shift" is the first piece of our correlation puzzle.

Diagram 1: In Vitro Characterization Workflow

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay b_reagents Reagents: - Recombinant 5-LOX - Arachidonic Acid - Test Compound b_protocol Incubate Enzyme + Compound, then add Substrate b_reagents->b_protocol b_detect Quantify Product (e.g., ELISA) b_protocol->b_detect b_result Result: IC₅₀ (Direct Target Potency) b_detect->b_result c_result Result: EC₅₀ (Cellular Functional Potency) b_result->c_result Inform c_reagents Materials: - 5-LOX Expressing Cells - Calcium Ionophore - Test Compound c_protocol Pre-incubate Cells + Compound, then Stimulate c_reagents->c_protocol c_detect Quantify LTB₄ in Supernatant (e.g., ELISA) c_protocol->c_detect c_detect->c_result

Part 2: In Vivo Evaluation and Pharmacokinetics

With a solid in vitro profile, we move into the complex in vivo environment. The primary objectives here are to understand the drug's exposure (pharmacokinetics, PK) and its effect on the biological system (pharmacodynamics, PD) and disease (efficacy).

Pharmacokinetic (PK) Profiling

An effective drug must reach its target tissue at a sufficient concentration for a sufficient duration. A preliminary PK study is non-negotiable.

  • Animal Model : Use a standard mouse strain (e.g., C57BL/6), typically 3-5 animals per time point/dose group.

  • Dosing : Administer this compound via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route in a separate cohort to determine bioavailability. A typical oral dose for a discovery study might be 10 mg/kg.

  • Sample Collection : Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing : Process the blood to plasma and store frozen until analysis.

  • Bioanalysis : Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Efficacy in a Disease Model

The ultimate test is whether the compound works in a relevant disease model. Based on the 5-LOX mechanism, an acute inflammation model is an excellent choice.

  • Animal Model : C57BL/6 mice.

  • Acclimation & Grouping : Acclimate animals and randomize them into groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg, and a positive control like Dexamethasone).

  • Dosing : Administer the compound (e.g., PO) one hour prior to the inflammatory challenge.

  • Inflammatory Challenge : Induce peritonitis by intraperitoneal (IP) injection of zymosan (a yeast cell wall component).[4]

  • Endpoint Measurement : After a set time (e.g., 4 hours), euthanize the animals and perform a peritoneal lavage to collect inflammatory fluid.

  • Analysis :

    • Cell Infiltration : Count the number of neutrophils in the lavage fluid using a hemocytometer or flow cytometry.

    • Mediator Levels : Measure the concentration of LTB₄ in the lavage fluid using ELISA to confirm target engagement in vivo.

In Vivo Data Summary

These studies provide the exposure and efficacy data needed to bridge the gap from the lab bench.

Table 2.1: Pharmacokinetic Parameters (10 mg/kg PO)

ParameterValue (Hypothetical)Interpretation
Cₘₐₓ 1500 ng/mL (~5.2 µM)Maximum observed plasma concentration.
Tₘₐₓ 1.0 hourTime to reach maximum concentration.
AUC₀₋₂₄ 6800 ng*h/mLTotal drug exposure over 24 hours.
t₁/₂ 3.5 hoursElimination half-life.
F% 40%Oral bioavailability.

Table 2.2: Efficacy in Peritonitis Model (4h post-zymosan)

Treatment GroupNeutrophil Influx (x10⁶ cells)Peritoneal LTB₄ (% of Vehicle)
Vehicle12.5 ± 1.8100%
Indolin-5-ol HCl (10 mg/kg) 5.1 ± 0.928%
ED₅₀ (Dose) ~8 mg/kg~7 mg/kg

Part 3: Forging the Link: The In Vitro to In Vivo Correlation

Now, we synthesize the data. The goal is to determine if the in vitro cellular potency (EC₅₀) can predict the in vivo efficacy.

The Correlation Hypothesis

Our working hypothesis is that for this compound to be effective in vivo, its free (unbound) plasma concentration must exceed its cellular EC₅₀ for a meaningful period.

  • In Vitro Target Concentration : Our cellular EC₅₀ is 250 nM. This is the concentration we believe is needed at the site of action.

  • In Vivo Efficacious Dose : The dose that gave ~50% efficacy (ED₅₀) in the peritonitis model was approximately 8-10 mg/kg.

  • Relating Dose to Concentration : From our 10 mg/kg PK study, we know this dose achieves a Cₘₐₓ of ~5.2 µM (5200 nM).

At first glance, the total plasma concentration (5200 nM) is well above the required cellular concentration (250 nM). However, we must account for plasma protein binding (PPB), as only the unbound drug is free to engage the target.

Let's assume a hypothetical PPB of 95%.

  • Free Cₘₐₓ = Total Cₘₐₓ * (1 - 0.95) = 5200 nM * 0.05 = 260 nM

This calculated free concentration (260 nM) at the efficacious dose is remarkably close to our in vitro cellular EC₅₀ (250 nM). This alignment forms the basis of a strong, preliminary IVIVC. It suggests that our in vitro cell-based assay is a reliable predictor of the drug concentrations required for in vivo activity.

Diagram 2: The IVIVC Logic Flow

G iv_potency In Vitro Cellular Potency (EC₅₀ = 250 nM) correlation IVIVC Established Free Cₘₐₓ ≈ EC₅₀ (260 nM ≈ 250 nM) iv_potency->correlation Compare iv_pk In Vivo Pharmacokinetics (10 mg/kg -> Cₘₐₓ = 5200 nM) free_conc Calculate Free Cₘₐₓ (5200 nM * 0.05 = 260 nM) iv_pk->free_conc iv_eff In Vivo Efficacy (ED₅₀ ≈ 10 mg/kg) iv_eff->correlation ppb Plasma Protein Binding (PPB = 95%) ppb->free_conc free_conc->correlation Compare

Visualizing the Mechanism

Understanding the underlying biological pathway solidifies the rationale for our therapeutic approach.

Diagram 3: 5-LOX Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid pla2->aa Stimulus flox 5-LOX aa->flox lta4 Leukotriene A₄ (LTA₄) flox->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 inflammation Inflammation (Neutrophil Chemotaxis) ltb4->inflammation inhibitor Indolin-5-ol HCl inhibitor->flox Inhibits

Conclusion

This guide outlines a systematic, hypothesis-driven approach to establishing an in vitro to in vivo correlation for a novel compound. By progressing logically from biochemical potency to cellular activity and integrating this with in vivo pharmacokinetic and efficacy data, we built a strong predictive model for this compound. The correlation between the free plasma concentration at the efficacious dose and the in vitro cellular EC₅₀ provides confidence that our preclinical assays are clinically relevant. This IVIVC framework not only validates the compound's mechanism but also provides a powerful, data-driven tool to guide future development, including the prediction of human efficacious doses and the establishment of quality control standards.[8]

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Indolin-5-ol Hydrochloride and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of Indolin-5-ol hydrochloride against other relevant ligands. It is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict and compare the binding affinities and modes of small molecules to a protein target. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to its protein target.[1] A comparative docking study, as detailed in this guide, does not just evaluate a single compound but assesses its potential relative to other molecules. This is crucial for several reasons:

  • Lead Optimization: By comparing a lead compound (in this case, this compound) to its analogs or known inhibitors, we can gain insights into structure-activity relationships (SAR) that can guide the design of more potent and selective molecules.

  • Benchmarking: Including a known active ligand or the native co-crystallized ligand in the study serves as a vital control, helping to validate the docking protocol and providing a benchmark against which to measure the performance of novel compounds.[3]

  • Understanding Selectivity: Docking the same set of ligands into different but related protein targets can help predict the selectivity profile of the compounds.

In this guide, we will use Human 5-lipoxygenase (5-LOX) as our target protein. The indoline scaffold has been identified as a promising molecular seed for the design of 5-LOX inhibitors, making it a relevant target for our study.[4] We will compare the docking performance of this compound with a curated set of ligands:

  • Indolin-5-ol: The parent compound, to assess the effect of the hydrochloride salt.

  • Serotonin (5-Hydroxytryptamine): A structurally related endogenous neurotransmitter, to explore potential off-target interactions or polypharmacology.[5]

  • A Known Inhibitor (for validation): The co-crystallized ligand from the chosen PDB structure will be used to validate our docking protocol.

The Experimental Workflow: A Self-Validating System

A reliable docking study is built on a foundation of meticulous preparation and validation. Our workflow is designed to be a self-validating system, with checkpoints to ensure the integrity of the results.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection 1. PDB Structure Selection (e.g., 5-LOX) Protein_Prep 2. Receptor Preparation PDB_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation Grid_Gen_Val 4. Grid Generation (around co-crystallized ligand) Protein_Prep->Grid_Gen_Val Redocking 5. Redocking of Co-crystallized Ligand Grid_Gen_Val->Redocking RMSD_Calc 6. RMSD Calculation (Pose vs. Crystal Structure) Redocking->RMSD_Calc Validation_Check Is RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Protein_Prep No, refine protocol Docking_Ligands 7. Docking of Test Ligands (Indolin-5-ol HCl, etc.) Validation_Check->Docking_Ligands Yes Result_Analysis 8. Analysis of Results (Binding Energy, Interactions) Docking_Ligands->Result_Analysis Comparison 9. Comparative Analysis Result_Analysis->Comparison

Caption: A self-validating workflow for comparative molecular docking studies.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each phase of the docking study. The protocols are described in a software-agnostic manner where possible, with specific examples often referencing commonly used academic software like AutoDock Tools.

Receptor Preparation

The goal of receptor preparation is to clean the raw PDB file, correct any structural issues, and prepare it for grid generation and docking.[6][7][8]

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will hypothetically use a PDB entry for 5-LOX complexed with an inhibitor.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or PyMOL).

  • Remove Non-essential Molecules: Delete all water molecules, ions, and any other heteroatoms that are not part of the protein or essential cofactors.[6][7] The decision to keep or remove specific water molecules in the active site is critical and should be based on literature evidence of their role in ligand binding.[9]

  • Handle Multiple Chains: If the protein is a multimer, retain only the chain that contains the binding site of interest.[7]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the ionization states of acidic and basic residues are appropriate for a physiological pH.[7][10]

  • Assign Partial Charges: Assign partial charges to all atoms in the protein. The choice of force field (e.g., Gasteiger, AMBER) will depend on the docking software being used.[11][12]

  • Save the Prepared Receptor: Save the cleaned and prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock).[10]

Ligand Preparation

Ligands must be converted to 3D structures with correct bond orders, hydrogens, and partial charges.[13][14]

Protocol:

  • Obtain Ligand Structures: The 2D structures of this compound[15], Indolin-5-ol[16], and Serotonin[17] can be obtained from PubChem. The co-crystallized ligand can be extracted from the PDB file.

  • Convert to 3D: Use a tool like Open Babel or a chemical drawing program to convert the 2D structures into 3D.

  • Energy Minimization: Perform an energy minimization of each ligand's 3D structure to obtain a low-energy conformation. This ensures realistic bond lengths and angles.[7]

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial charges (e.g., Gasteiger charges for AutoDock).[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This is crucial for flexible ligand docking.[12][13]

  • Save the Prepared Ligands: Save each prepared ligand in the appropriate format (e.g., PDBQT).

Grid Generation and Docking Protocol Validation

The grid defines the three-dimensional space where the docking algorithm will search for binding poses.[18][19] Its proper definition is critical for a successful docking run.

Caption: Workflow for grid generation and docking protocol validation.

Protocol:

  • Define the Binding Site: The most reliable way to define the binding pocket is by using the position of the co-crystallized ligand in the PDB structure.[20]

  • Generate the Grid Box: In your docking software, define a grid box that encompasses the entire binding site, with a buffer of a few angstroms in each dimension to allow for ligand flexibility.[18][20]

  • Save Grid Parameters: Save the grid parameter file, which contains the coordinates and dimensions of the box.[20]

  • Protocol Validation (Redocking):

    • Dock the prepared co-crystallized ligand back into the active site using the generated grid.[9][21]

    • Compare the top-ranked docked pose with the original crystallographic pose by superimposing them.

    • Calculate the root-mean-square deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • A docking protocol is considered validated if the RMSD is less than 2.0 Å. [22][23][24] If the RMSD is higher, you may need to adjust the grid box size or docking parameters and repeat the validation.

Data Presentation and Analysis

Once the protocol is validated, proceed to dock the test ligands (this compound, Indolin-5-ol, and Serotonin). The results should be organized for clear comparison and interpretation.

Quantitative Data Summary

Summarize the key quantitative results in a table. The primary metrics are the binding energy (or docking score) and the RMSD (if a reference pose is known). A more negative binding energy generally indicates a stronger predicted interaction.[25]

LigandPredicted Binding Energy (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
Co-crystallized Inhibitor (Validation) -9.51.2Tyr157, Ser228, Lys261
This compound -7.8N/ATyr157, Ser228
Indolin-5-ol -7.5N/ATyr157, Ser228
Serotonin -8.2N/ATyr157, Ser228, Asp160

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Docking Results

A thorough analysis goes beyond just looking at the docking score.[3][25][26]

  • Binding Affinity (Docking Score): Compare the predicted binding energies of the different ligands.[25] In our hypothetical data, Serotonin shows a stronger predicted binding affinity than this compound. The co-crystallized inhibitor has the best score, which is expected.

  • Binding Pose and Interactions:

    • Visually inspect the top-ranked binding pose for each ligand within the active site of the protein.[25]

    • Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[3][25]

    • Use 2D interaction diagrams to clearly represent these interactions.[3][27] For instance, the hydroxyl group on the indoline ring might form a hydrogen bond with a key residue like Ser228, while the aromatic system engages in hydrophobic interactions.

  • Comparative Analysis:

    • This compound vs. Indolin-5-ol: Compare their poses and scores to understand the influence of the hydrochloride salt on binding. The difference might be minimal if the salt portion is solvent-exposed and does not form specific interactions.

    • Indolin-5-ol vs. Serotonin: Serotonin has an additional ethylamine side chain. Analyze how this group contributes to its binding. In our hypothetical data, it forms an additional interaction with an aspartate residue, explaining its better score.

    • Comparison to the Validated Pose: Compare the binding mode of your test compounds to that of the co-crystallized ligand. Do they occupy the same sub-pockets? Do they interact with the same key residues? This provides confidence in the predicted poses.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of this compound and related ligands. By following these detailed protocols, researchers can generate reliable computational hypotheses about the binding of their compounds.

The hypothetical results suggest that while this compound is predicted to bind to the 5-LOX active site, the structurally similar neurotransmitter Serotonin may bind with a slightly higher affinity. This is a critical insight, suggesting that further optimization of the indoline scaffold would be necessary to improve potency and potentially selectivity.

The next logical steps following such a study would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses over time and to calculate binding free energies using more computationally intensive methods like MM/PBSA or MM/GBSA.[9][28]

  • In Vitro Biological Assays: Ultimately, the computational predictions must be validated through experimental testing of the compounds' activity against the target protein.

By integrating computational and experimental approaches, researchers can accelerate the drug discovery and development process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Indolin-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Safety

Indolin-5-ol hydrochloride is a crucial reagent in many advanced research and development projects. As scientists, our focus is often on the compound's potential in our experiments. However, true scientific excellence is built on a foundation of safety and procedural rigor. Understanding and correctly utilizing Personal Protective Equipment (PPE) is not merely a regulatory hurdle; it is the fundamental interface between the researcher and the chemical, ensuring that innovation does not come at the cost of personal health.

This guide provides a comprehensive, field-tested framework for the safe handling of this compound. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the specific risks associated with this compound is essential. Safety Data Sheets (SDS) provide the primary hazard information, classifying the compound based on the Globally Harmonized System (GHS).[1]

This compound presents several key hazards:

  • Acute Toxicity: It is classified as harmful if swallowed and can be toxic in contact with skin. This dual-threat nature necessitates preventing both ingestion and dermal absorption.

  • Skin and Eye Irritation: The compound is known to cause serious eye irritation and skin irritation.[1][2] Direct contact can lead to inflammation, burns, and potential long-term damage, especially to the eyes.[3]

  • Respiratory Irritation: In powdered form, airborne dust can cause respiratory tract irritation.[1] Inhalation is a primary route of exposure that must be controlled.

These classifications are not abstract warnings; they are the data that dictates our choice of protective barriers.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard suite of PPE is mandatory for all work involving this compound.

Eye and Face Protection
  • What to Wear: Chemical safety goggles are the absolute minimum requirement.[1] They must form a seal around the eyes to protect from splashes and airborne dust. If there is a significant risk of splashing while preparing solutions, a full face shield should be worn in addition to safety goggles.[4][5]

  • The Causality: The "Causes serious eye irritation" classification (H319) means that even minor contact can lead to significant pain and injury.[1] Standard safety glasses with side shields are insufficient as they do not protect from dust or splashes from all angles.

Hand Protection
  • What to Wear: Chemically resistant gloves, such as nitrile rubber, are required.[1][6] Always check gloves for tears or punctures before use.

  • The Causality: The "Toxic in contact with skin" classification (H311) is a critical warning. Skin is a direct route for systemic exposure. Contaminated hands can also lead to accidental ingestion. After handling, gloves should be removed carefully, avoiding contact between the outer glove surface and bare skin, and disposed of as chemical waste.[7]

Protective Clothing
  • What to Wear: A standard laboratory coat is required to protect against incidental contact.[1] For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a chemically resistant apron over the lab coat is recommended.[4]

  • The Causality: This protects your personal clothing and skin from contamination. Any contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[5]

Respiratory Protection
  • When to Use: Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood or other well-ventilated area. However, if you are weighing out fine powder outside of a containment system, or if significant dust is generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for particulates is necessary.[1][8]

  • The Causality: The "May cause respiratory irritation" classification (H335) indicates that inhaling the dust can irritate the nose, throat, and lungs.[1] Engineering controls like a fume hood are the preferred method to manage this risk; respirators are used when these controls are insufficient.[8]

Hazard Classification (GHS)Potential Route of ExposureRequired PPERationale
Acute Toxicity (Oral, Dermal) [1]Ingestion, Skin ContactNitrile Gloves, Lab CoatPrevents accidental ingestion from contaminated hands and absorption through the skin.
Serious Eye Irritation [1][2]EyesChemical Safety Goggles / Face ShieldProtects eyes from airborne powder and splashes, which can cause severe damage.
Skin Irritation [1][2]Skin ContactNitrile Gloves, Lab CoatProvides a barrier to prevent direct contact that causes irritation and inflammation.
Respiratory Irritation [1]InhalationUse in Fume Hood / Respirator (if needed)Prevents inhalation of airborne particles that can irritate the respiratory system.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating system for handling this compound from receipt to disposal.

Step 1: Pre-Handling Preparation & PPE Inspection
  • Designate Work Area: Clearly define the handling area, preferably within a chemical fume hood.[8] Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the designated area before bringing in the chemical.

  • Inspect PPE:

    • Goggles/Face Shield: Check for cracks or damage. Ensure a snug fit.

    • Gloves: Inspect for any holes or tears. Don the gloves.

    • Lab Coat: Fasten the lab coat completely.

  • Final Check: Confirm the fume hood sash is at the appropriate height and the airflow is correct.

Step 2: Handling the Solid Compound (e.g., Weighing)
  • Work Within Containment: Perform all manipulations of the powder within the fume hood to contain dust.

  • Gentle Handling: Open the container slowly. Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid any actions that could generate airborne dust.

  • Immediate Cleanup: If any powder is spilled, gently wipe it with a damp cloth or paper towel (do not dry sweep) and dispose of the towel as hazardous waste.

  • Secure Container: Tightly close the primary container of this compound after use.[9]

Step 3: Post-Handling & PPE Doffing
  • Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE (in order):

    • Gloves: Remove gloves using a technique that prevents skin contact with the outer surface. Dispose of them in the designated hazardous waste container.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Lab Coat: Remove and hang in its designated location. If contaminated, place it in a labeled bag for professional laundering or disposal.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing gloves.[7]

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step.

  • Chemical Waste: All waste this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[1] Do not pour it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous chemical waste.[10]

  • Empty Containers: Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of in regular trash or recycled, after defacing the label.[11]

PPE_Workflow_for_Indolin_5_ol_hydrochloride cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase Assess Assess Hazards (Review SDS) Select_PPE Select Required PPE (Goggles, Gloves, Lab Coat) Assess->Select_PPE Identify Risks Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Gather Equipment Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Confirm Serviceable Handling Perform Handling Operations (Weighing, Solution Prep) in Fume Hood Don_PPE->Handling Enter Work Area Decon Decontaminate Work Area & Equipment Handling->Decon Complete Task Spill Spill or Exposure? Handling->Spill Doff_PPE Doff PPE Safely Decon->Doff_PPE Secure Area Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose Dispose of Waste (Chemical & Contaminated PPE) Wash->Dispose Final Step Spill->Decon NO Emergency Execute Emergency Protocol (First Aid, Evacuate, Notify) Spill->Emergency YES

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ol hydrochloride
Reactant of Route 2
Indolin-5-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.